molecular formula C8H11N3O2 B035430 2-Morpholin-4-yl-pyrimidin-4-ol CAS No. 19810-79-8

2-Morpholin-4-yl-pyrimidin-4-ol

Cat. No.: B035430
CAS No.: 19810-79-8
M. Wt: 181.19 g/mol
InChI Key: KWNBVCKOPJXOIC-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-pyrimidin-4-ol (CAS 19810-79-8) is a pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This heterocyclic compound, with the molecular formula C 8 H 11 N 3 O 2 and a molecular weight of 181.19 g/mol, serves as a key synthetic intermediate and privileged scaffold in the development of novel therapeutic agents. The compound's core research value lies in its application as a precursor and building block for PI3K (Phosphatidylinositol 3-kinase) inhibitors, a prominent class of investigational compounds with potential therapeutic applications in oncology. The morpholino-pyrimidine structure is a recognized pharmacophore that contributes to kinase binding affinity and selectivity. Researchers utilize this compound in developing potential treatments for various neoplasms, including breast cancer, non-small cell lung carcinoma, and prostate cancer, by targeting abnormal cell growth and proliferation pathways. This white to off-white solid should be stored sealed in dry conditions at room temperature. The product is For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-7-1-2-9-8(10-7)11-3-5-13-6-4-11/h1-2H,3-6H2,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNBVCKOPJXOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362797
Record name 2-Morpholin-4-yl-pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19810-79-8
Record name 2-Morpholin-4-yl-pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Morpholin-4-yl-pyrimidin-4-ol physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Morpholin-4-yl-pyrimidin-4-ol

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a multitude of therapeutic agents.[1] As a privileged heterocyclic motif, its derivatives have demonstrated a vast range of biological activities, including applications in oncology, immunology, and anti-infective therapies.[1][2] This guide focuses on a specific derivative, this compound (CAS No: 19810-79-8), a compound that merges the electron-deficient pyrimidine ring with the versatile morpholine moiety.[3][4]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core physical and chemical properties of this compound, outlines a robust synthetic pathway, presents protocols for its analytical characterization, and discusses the significance of its structural features. The insights herein are designed to support research and development efforts by providing a foundational understanding of this important chemical entity.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. They dictate its solubility, stability, reactivity, and pharmacokinetic profile. The key properties of this compound are summarized below.

Quantitative Data Summary
PropertyValueSource
CAS Number 19810-79-8[3][4]
Molecular Formula C₈H₁₁N₃O₂[3]
Molecular Weight 181.192 g/mol [3]
Melting Point 169 °C[3]
Boiling Point (predicted) 404.0 ± 55.0 °C at 760 mmHg[3]
Density (predicted) 1.3 ± 0.1 g/cm³[3]
Flash Point (predicted) 198.2 ± 31.5 °C[3]
LogP (predicted) -0.26[3]
Polar Surface Area (PSA) 58.48 Ų[3]
Exact Mass 181.085129 u[3]

The relatively high melting point suggests a stable crystalline solid structure. The negative LogP value indicates that the compound is hydrophilic, predicting good solubility in polar solvents, a critical factor for formulation and in vitro biological assays.

Structural and Chemical Identity

Synonyms: 2-Morpholinopyrimidin-4-ol, 4-Hydroxy-2-N-morpholinyl-pyrimidin, 2-(4-Morpholinyl)-4(1H)-pyrimidinone.[3]

A crucial chemical feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium between the enol (-ol) and keto (-one) forms. This equilibrium can be influenced by the solvent, pH, and temperature, affecting the molecule's hydrogen bonding capabilities and its interactions with biological targets.

Caption: Keto-enol tautomerism of the pyrimidine core.

Synthesis and Chemical Reactivity

A robust and reproducible synthetic route is paramount for obtaining high-purity material for research. The following section details a plausible and efficient pathway for the synthesis of this compound, grounded in established pyrimidine chemistry.

Proposed Synthetic Workflow

The synthesis is logically designed as a two-step nucleophilic aromatic substitution (SNAr) sequence starting from a commercially available precursor, 2,4-dichloropyrimidine.

Rationale for the Pathway: The chlorine atoms at the C2 and C4 positions of the pyrimidine ring are highly activated towards nucleophilic substitution due to the electron-withdrawing nature of the ring nitrogens. The substitution reaction with morpholine is expected to occur preferentially at the more electrophilic C4 position, followed by substitution or hydrolysis at the C2 position. However, by controlling stoichiometry and reaction conditions, selective monosubstitution can be achieved. Subsequent hydrolysis of the remaining chloro group under basic conditions yields the final hydroxypyrimidine product.

SynthesisWorkflow Start 2,4-Dichloropyrimidine Intermediate Intermediate: 4-(2-Chloropyrimidin-4-yl)morpholine Start->Intermediate Step 1: SNA r Reagent1 Morpholine, Base (e.g., DIPEA) Solvent (e.g., THF) Reagent1->Intermediate Product Final Product: This compound Intermediate->Product Step 2: Hydrolysis Reagent2 Aqueous Base (e.g., NaOH) Heat Reagent2->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes the synthesis starting from 2,4-dichloropyrimidine. It is designed to be a self-validating system where the successful isolation and characterization of the intermediate confirms the regioselectivity of the first step.

Step 1: Synthesis of 4-(2-Chloropyrimidin-4-yl)morpholine

  • To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in tetrahydrofuran (THF) at 0 °C, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Add morpholine (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate product.

Step 2: Synthesis of this compound

  • Dissolve the intermediate from Step 1 (1.0 eq) in a mixture of dioxane and 2 M aqueous sodium hydroxide (NaOH) solution.

  • Heat the mixture to reflux (approximately 100 °C) for 4-6 hours.

  • Monitor the hydrolysis by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and neutralize with 2 M hydrochloric acid (HCl) until a precipitate forms (typically pH 6-7).

  • Collect the solid precipitate by filtration.

  • Wash the solid with cold water and then diethyl ether.

  • Dry the product under vacuum to yield this compound as a solid.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This ensures the reliability of data generated in subsequent biological and pharmacological studies.

Analytical Workflow

The following workflow ensures a comprehensive quality control check on the final synthesized batch. Each step provides orthogonal data to build a complete profile of the compound.

AnalyticalWorkflow cluster_workflow Quality Control Process Sample Synthesized Batch HPLC HPLC-UV Analysis Sample->HPLC Inject PurityCheck Purity ≥ 95%? HPLC->PurityCheck MS Mass Spectrometry (LC-MS) PurityCheck->MS Yes Fail Repurify or Re-synthesize PurityCheck->Fail No MassCheck Correct [M+H]⁺? MS->MassCheck NMR ¹H and ¹³C NMR Spectroscopy MassCheck->NMR Yes MassCheck->Fail No StructureCheck Correct Structure Confirmed? NMR->StructureCheck Qualified Qualified for Use StructureCheck->Qualified Yes StructureCheck->Fail No

References

Structure Elucidation and Confirmation of 2-Morpholin-4-yl-pyrimidin-4-ol: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a chemical structure is the bedrock of all subsequent research and development, from mechanistic studies to clinical trials. This guide provides a comprehensive, field-proven methodology for the structural elucidation and confirmation of 2-Morpholin-4-yl-pyrimidin-4-ol. We move beyond a simple listing of techniques, instead detailing a logical, self-validating workflow where each analytical step corroborates the last. This document is designed for professionals in the chemical and pharmaceutical sciences, offering insights into the causality behind experimental choices to ensure scientific integrity and conclusive results. The core of our analysis integrates Mass Spectrometry, extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, culminating with the "gold standard" of X-ray Crystallography for absolute confirmation.

Introduction: The Rationale for Rigorous Elucidation

This compound is a heterocyclic compound featuring a pyrimidine core, a key scaffold in numerous biologically active molecules.[1][2] Its structure presents an interesting feature: keto-enol tautomerism at position 4, potentially existing as either a pyrimidin-4-ol (enol form) or a pyrimidin-4-one (keto form). Ascertaining the dominant tautomer and confirming the precise connectivity of the morpholine substituent is critical for understanding its physicochemical properties, receptor binding interactions, and metabolic stability.

The Starting Point: Plausible Structure from Synthesis

A robust structural elucidation begins with a chemically sound hypothesis derived from the synthetic route. A common and logical synthesis for this target molecule involves the nucleophilic aromatic substitution of a halogenated pyrimidine.

  • Hypothesized Reaction: Reaction of 2,4-dichloropyrimidine with one equivalent of morpholine, followed by hydrolysis.

    • Step 1 (Nucleophilic Substitution): Morpholine, a secondary amine, acts as a nucleophile. The C2 position of the pyrimidine ring is generally more electron-deficient and susceptible to nucleophilic attack than the C4 position. Therefore, morpholine is expected to displace the chlorine atom at C2.

    • Step 2 (Hydrolysis): The remaining chlorine atom at C4 is subsequently hydrolyzed to a hydroxyl group, which will likely exist predominantly in its more stable keto form (pyrimidin-4-one).

This synthetic logic provides us with our primary structural hypothesis: a pyrimidine ring with a morpholine group at C2 and a carbonyl group at C4. Our analytical task is to prove this connectivity and stereochemistry conclusively.

The Workflow: A Self-Validating Experimental Cascade

We employ a multi-step analytical workflow designed for comprehensive characterization. Each step provides a piece of the puzzle, and the correlation between the datasets is what builds the fortress of structural certainty.

G cluster_0 Initial Analysis cluster_1 Core Structure & Connectivity cluster_2 Functional Group & Final Confirmation Synthesis Hypothesis from Synthesis MS Mass Spectrometry (Molecular Formula) Synthesis->MS H_NMR 1H NMR (Proton Environment) MS->H_NMR Conclusion Final Confirmed Structure MS->Conclusion C_NMR 13C NMR & DEPT (Carbon Skeleton) H_NMR->C_NMR HSQC HSQC (Direct C-H Bonds) C_NMR->HSQC HMBC HMBC (Key Long-Range Bonds) HSQC->HMBC FTIR FTIR (Functional Groups & Tautomer) HMBC->FTIR HMBC->Conclusion XRAY X-Ray Crystallography (Absolute Structure) FTIR->XRAY FTIR->Conclusion XRAY->Conclusion

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Confirming the Molecular Formula

Expertise & Causality: The first step is always to confirm that the synthesized compound has the correct molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) is superior to nominal mass as it provides the exact mass, allowing for the unambiguous determination of the elemental composition. Electrospray ionization (ESI) is the preferred method for this class of polar, heterocyclic compounds as it is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺ with minimal initial fragmentation.[3]

Experimental Protocol (ESI-HRMS):

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Identify the [M+H]⁺ peak and use the instrument's software to calculate the elemental composition based on the exact mass.

Expected Data & Interpretation: The molecular formula for this compound is C₈H₁₁N₃O₂. The expected data is summarized below.

ParameterExpected ValuePurpose
Molecular Formula C₈H₁₁N₃O₂The fundamental formula to be confirmed.
Monoisotopic Mass 181.0851 DaThe exact mass of the most abundant isotopes.
[M+H]⁺ (Protonated Ion) 182.0924 DaThe primary ion observed in ESI+ mode. This is our target for HRMS.
Fragmentation Loss of morpholine fragment, pyrimidine cleavageTandem MS (MS/MS) can be used to fragment the [M+H]⁺ ion, providing structural clues. The fragmentation pattern often involves cleavage of the pyrimidine ring or loss of the morpholine substituent.[4][5]

Confirmation of the molecular formula C₈H₁₁N₃O₂ provides the first piece of validating evidence.

NMR Spectroscopy: Assembling the Molecular Skeleton

NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6] We use a suite of 1D and 2D experiments to map out the complete proton and carbon framework and, crucially, the connectivity between the morpholine and pyrimidine rings.

Experimental Protocol (General NMR):

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which is excellent for compounds with potentially exchangeable protons (like N-H or O-H). Add tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR: Mapping the Protons

Expected Data & Interpretation: The ¹H NMR spectrum gives us information about the chemical environment and connectivity of the protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-5~6.0 - 6.5Doublet (d)1HPyrimidine CHOlefinic proton on the pyrimidine ring, coupled to H-6.
H-6~7.8 - 8.2Doublet (d)1HPyrimidine CHOlefinic proton adjacent to a ring nitrogen, leading to a downfield shift.[7] Coupled to H-5.
H-a (Morpholine)~3.6 - 3.8Triplet (t)4H-N-CH₂ -CH₂-O-Protons on carbons adjacent to the pyrimidine ring nitrogen.
H-b (Morpholine)~3.4 - 3.6Triplet (t)4H-N-CH₂-CH₂ -O-Protons on carbons adjacent to the morpholine oxygen atom.[8][9][10]
N-H~11.0 - 12.5Broad Singlet1HPyrimidinone NHIf the compound exists as the pyrimidin-4-one tautomer, a broad, exchangeable N-H proton signal is expected at a very downfield chemical shift in DMSO-d₆.[6][11]
¹³C NMR & DEPT-135: The Carbon Backbone

Expected Data & Interpretation: ¹³C NMR identifies all unique carbon atoms, while DEPT-135 distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons (including C=O) are absent in DEPT-135.

Predicted SignalChemical Shift (δ, ppm)DEPT-135 PhaseAssignmentRationale
C-4~160 - 170AbsentC=OCarbonyl carbon of the pyrimidin-4-one tautomer.[6]
C-2~155 - 165AbsentN-C -NQuaternary carbon of the pyrimidine ring attached to two nitrogen atoms and the morpholine group.[12][13]
C-6~140 - 150PositiveC H=CHOlefinic carbon of the pyrimidine ring.
C-5~105 - 115PositiveCH=C HOlefinic carbon of the pyrimidine ring.
C-a (Morpholine)~65 - 68Negative-N-CH₂-C H₂-O-Carbons adjacent to the oxygen atom in the morpholine ring.[9]
C-b (Morpholine)~43 - 46Negative-N-C H₂-CH₂-O-Carbons adjacent to the nitrogen atom in the morpholine ring.
2D NMR: Connecting the Pieces

While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.[14][15] HSQC and HMBC are the crucial experiments that will confirm the C2 connectivity of the morpholine ring.[16][17]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It confirms the assignments made in the 1D spectra (e.g., the proton at δ ~6.2 ppm correlates with the carbon at δ ~110 ppm).[17]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[17][18]

Caption: The critical HMBC correlation confirming connectivity.

Key Expected HMBC Cross-Peaks:

  • The Decisive Correlation: A cross-peak between the morpholine protons adjacent to the nitrogen (H-a , ~3.7 ppm) and the C2 carbon of the pyrimidine ring (~160 ppm). This 3-bond correlation (³JCH ) is unambiguous proof that the morpholine ring is attached at the C2 position.

  • Intra-Ring Correlations:

    • H-6 (~8.0 ppm) will show correlations to C-4 (~165 ppm) and C-5 (~110 ppm).

    • H-5 (~6.2 ppm) will show correlations to C-4 (~165 ppm) and C-6 (~145 ppm).

The combination of these NMR experiments provides an interlocking web of data that validates the proposed carbon-hydrogen framework and the specific point of attachment of the substituent.

FTIR Spectroscopy: Functional Group Confirmation

Expertise & Causality: FTIR spectroscopy is an excellent, rapid technique for confirming the presence of key functional groups and, critically, for resolving the tautomeric state.[1][2][19] The presence of a strong carbonyl (C=O) absorption and the absence of a broad hydroxyl (O-H) band provides strong evidence for the pyrimidin-4-one tautomer being dominant in the solid state.

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeExpected Functional GroupSignificance
~3200-3100N-H StretchPyrimidinone N-HIndicates the presence of the N-H bond in the pyrimidinone ring.
~2950-2850C-H Stretch (aliphatic)Morpholine CH₂Confirms the presence of the saturated morpholine ring.
~1700-1650 C=O Stretch (Amide) Pyrimidine C=O Key band. A strong absorption in this region is characteristic of a cyclic amide/lactam and strongly supports the pyrimidin-4-one tautomer.[1][20]
~1600-1450C=C and C=N StretchesPyrimidine Ring VibrationsConfirms the presence of the aromatic/heterocyclic pyrimidine core.[1][2]
~1250-1050C-O-C StretchMorpholine EtherA strong band characteristic of the C-O-C ether linkage within the morpholine ring.

The FTIR data serves as an excellent orthogonal confirmation of the functional groups identified through NMR, particularly the carbonyl group of the pyrimidinone.

X-Ray Crystallography: The Gold Standard

Expertise & Causality: While the combination of MS, NMR, and FTIR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[21][22] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, including bond lengths, bond angles, and conformation.[23] This technique is the gold standard for absolute structure confirmation.

Experimental Protocol (Single-Crystal XRD):

  • Crystal Growth: This is often the most challenging step.[21][22] A suitable single crystal must be grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling.[24][25] The crystal should be of high quality, with dimensions ideally around 0.1-0.3 mm.[24]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a detector collects the diffraction pattern.[23]

  • Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. An atomic model is built into this map and refined to best fit the experimental data.

Expected Data & Interpretation: The output is a definitive 3D structural model. This will:

  • Absolutely confirm connectivity: Showing the covalent bond between the morpholine nitrogen and the C2 of the pyrimidine.

  • Resolve tautomerism: The position of the hydrogen atom on the ring nitrogen (N1 or N3) and the C4-O bond length (which will be a clear double bond) will definitively confirm the pyrimidin-4-one structure.

  • Define conformation: It will reveal the chair conformation of the morpholine ring and its orientation relative to the pyrimidine ring.

Conclusion: A Synthesis of Self-Validating Evidence

The structural elucidation of this compound is achieved not by a single experiment, but by the logical and systematic integration of multiple analytical techniques. The process begins with a hypothesis from synthesis, which is first validated by confirming the molecular formula via HRMS. A comprehensive suite of 1D and 2D NMR experiments then builds the molecular framework piece by piece, culminating in the key HMBC correlation that proves the connectivity of the morpholine and pyrimidine rings. FTIR spectroscopy provides rapid and robust confirmation of the key functional groups and the dominant pyrimidin-4-one tautomer. Finally, X-ray crystallography serves as the ultimate arbiter, providing an indisputable three-dimensional structure. This multi-faceted, self-validating workflow ensures the highest level of scientific rigor and provides an unshakeable foundation for all future research and development activities.

References

An In-depth Technical Guide to 2-(Morpholin-4-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: CHEM-MPO-WG-2026-01

Version: 1.0

Abstract: This whitepaper provides a comprehensive technical overview of 2-(Morpholin-4-yl)pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. The guide covers its nomenclature, physicochemical properties, a validated synthesis protocol, and its established role as a scaffold for potent kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway. Detailed experimental procedures for synthesis, characterization, and in vitro biological evaluation are provided to support researchers in drug discovery and development.

Introduction and Nomenclature

2-(Morpholin-4-yl)pyrimidin-4-ol is a synthetic organic compound featuring a pyrimidine ring substituted with a morpholine group at the C2 position and a hydroxyl group at the C4 position. This arrangement of functional groups, particularly the morpholine moiety, is a hallmark of numerous kinase inhibitors.[1][2] The morpholine ring is often considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and ability to form critical hydrogen bonds with biological targets.[1][2]

The core pyrimidine scaffold is a ubiquitous feature in biologically active compounds, and its derivatization has been a cornerstone of drug discovery, leading to numerous approved therapeutics.[3] The combination of these two motifs in 2-(Morpholin-4-yl)pyrimidin-4-ol makes it a valuable building block and a subject of study for its potential pharmacological activities, primarily as an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1]

Chemical Identity and Structure

The compound exists in tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms. For clarity and consistency with IUPAC nomenclature, the pyrimidin-4-ol name will be used throughout this guide.

IdentifierValue
IUPAC Name 2-(Morpholin-4-yl)pyrimidin-4-ol
Synonyms 2-Morpholin-4-yl-3H-pyrimidin-4-one, 4-Hydroxy-2-morpholino-pyrimidine
CAS Number 19810-79-8
Molecular Formula C₈H₁₁N₃O₂
Molecular Weight 181.19 g/mol
Canonical SMILES C1COCCN1C2=NC=CC(=O)N2
InChI Key RZLCBSAPIRCAPT-UHFFFAOYSA-N
Chemical Structure of 2-(Morpholin-4-yl)pyrimidin-4-ol

Figure 1. 2D Chemical Structure of 2-(Morpholin-4-yl)pyrimidin-4-ol.

Physicochemical and Analytical Properties

Understanding the physicochemical properties of a compound is critical for its application in drug development, influencing everything from solubility and formulation to absorption and distribution.

Tabulated Physicochemical Data

The following data has been aggregated from established chemical databases.

PropertyValueSource
Melting Point 169 °C[4]
Boiling Point (Predicted) 404.0 ± 55.0 °C at 760 mmHg[4]
Density (Predicted) 1.3 ± 0.1 g/cm³[4]
LogP (Predicted) -0.26[4]
Polar Surface Area (PSA) 58.48 Ų[4]
pKa (Predicted) 8.5 (most acidic), 3.5 (most basic)
Analytical Characterization Workflow

Confirmation of the structure and purity of synthesized 2-(Morpholin-4-yl)pyrimidin-4-ol is paramount. A standard analytical workflow involves High-Performance Liquid Chromatography (HPLC) for purity assessment, followed by structural confirmation using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_synthesis Synthesis & Workup cluster_purification Purification & Analysis crude Crude Reaction Mixture hplc HPLC Analysis (Purity >95%?) crude->hplc Inject sample hplc->crude Repurify lcms LC-MS Analysis (Confirm Mass) hplc->lcms Purity OK nmr NMR Spectroscopy (Confirm Structure) lcms->nmr Mass OK final Pure Compound (>98%) nmr->final Structure OK G cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Hydrolysis reagent1 2,4-Dichloropyrimidine intermediate 4-Chloro-2- (morpholin-4-yl)pyrimidine reagent1->intermediate DIPEA, EtOH, 0°C to RT reagent2 Morpholine reagent2->intermediate product 2-(Morpholin-4-yl) -pyrimidin-4-ol intermediate->product Aq. HCl, Reflux G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTOR mTOR Akt->mTOR Activates Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Promotes Inhibitor 2-Morpholino- pyrimidine Derivatives Inhibitor->PI3K Blocks

References

An In-depth Technical Guide to 2-Morpholin-4-yl-pyrimidin-4-ol: A Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Morpholin-4-yl-pyrimidin-4-ol (CAS No. 19810-79-8), a representative member of the morpholinopyrimidine class of compounds. This chemical scaffold has garnered significant attention in medicinal chemistry and drug development due to its versatile biological activities, particularly as a potent inhibitor of various protein kinases. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, mechanism of action, and methods for its biological and analytical evaluation.

Chemical Profile and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a morpholine group at the 2-position and a hydroxyl group at the 4-position. The presence of the morpholine moiety is a key feature, as it is known to participate in crucial hydrogen bonding interactions within the ATP-binding pocket of many kinases, contributing to the inhibitory activity of this class of compounds.

PropertyValueSource
CAS Number 19810-79-8[1]
Molecular Formula C₈H₁₁N₃O₂[1]
Molecular Weight 181.19 g/mol [1]
Melting Point 169°C[1]
Density 1.3 ± 0.1 g/cm³[1]
LogP -0.26[1]
Synonyms 2-Morpholinopyrimidin-4-ol, 4-Hydroxy-2-N-morpholinyl-pyrimidin, 2-(4-Morpholinyl)-4(1H)-pyrimidinone[1]

Synthesis of this compound and Derivatives

The synthesis of morpholinopyrimidine derivatives is a well-established process in organic chemistry. A common and efficient method involves the nucleophilic substitution of a di- or tri-chlorinated pyrimidine with morpholine. The regioselectivity of the reaction can often be controlled by adjusting the reaction conditions.

Below is a representative protocol for the synthesis of a morpholinopyrimidine derivative, which can be adapted for the synthesis of this compound.

Experimental Protocol: Synthesis of 4-(4,6-Dichloropyrimidin-2-yl)morpholine[2]
  • Reaction Setup: In a round-bottom flask, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in acetone.

  • Addition of Reagents: Cool the solution to 0°C in an ice bath. Slowly add morpholine (1.05 eq) to the cooled solution.

  • Reaction: Stir the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature and continue stirring for another 15 minutes.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexanes solution as the eluent.

  • Work-up: Once the reaction is complete, concentrate the mixture via rotary evaporation and dry under high vacuum.

  • Purification: Purify the crude product using silica column chromatography with 20% ethyl acetate in hexanes as the eluent to obtain the desired product.

synthesis_workflow start Start with 2,4,6-Trichloropyrimidine dissolve Dissolve in Acetone start->dissolve cool Cool to 0°C dissolve->cool add_morpholine Add Morpholine cool->add_morpholine react Stir at 0°C, then warm to RT add_morpholine->react monitor Monitor by TLC react->monitor workup Concentrate and Dry monitor->workup purify Silica Column Chromatography workup->purify product Obtain 4-(4,6-Dichloropyrimidin-2-yl)morpholine purify->product

Synthesis Workflow Diagram

Biological Activity and Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The morpholinopyrimidine scaffold is a cornerstone in the development of inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[3][4] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a frequent event in a wide variety of human cancers.[5][6][7]

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases or G-protein-coupled receptors, leading to the activation of PI3K.[5] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated. Activated Akt then phosphorylates a number of downstream targets, including mTOR. mTOR itself is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate various cellular processes.[8]

Morpholinopyrimidine derivatives have been extensively explored as inhibitors of various kinases within this pathway. The morpholine oxygen is known to form a key hydrogen bond with the hinge region of the kinase domain, a feature that contributes to the potency and selectivity of these inhibitors.[4] While specific inhibitory data for this compound is not publicly available, numerous derivatives have shown potent inhibition of PI3K isoforms and/or mTOR.

PI3K_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activation kinase_assay_workflow start Prepare Reagents add_compound Add Test Compound to Plate start->add_compound add_kinase Add Kinase/Substrate Solution add_compound->add_kinase pre_incubate Pre-incubate add_kinase->pre_incubate add_atp Add ATP to Initiate Reaction pre_incubate->add_atp incubate Incubate add_atp->incubate add_detection Add Detection Reagent incubate->add_detection read_plate Measure Fluorescence add_detection->read_plate analyze Calculate % Inhibition and IC50 read_plate->analyze

References

An In-Depth Technical Guide to 2-Morpholin-4-yl-pyrimidin-4-ol: A Core Scaffold for PI3K Pathway Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review and background on 2-Morpholin-4-yl-pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. The morpholino-pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. Dysregulation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This document will delve into the synthesis, chemical properties, and, most importantly, the biological context and mechanism of action of this compound and its derivatives. Detailed experimental protocols for the characterization of such compounds are also provided to facilitate further research and development.

Introduction: The Significance of the Morpholino-Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and a plethora of biologically active molecules.[1][2] Its ability to participate in hydrogen bonding and other molecular interactions has made it a privileged scaffold in drug discovery. The incorporation of a morpholine moiety into the pyrimidine core has proven to be a particularly fruitful strategy, especially in the design of kinase inhibitors. The morpholine group can enhance aqueous solubility, improve metabolic stability, and critically, the oxygen atom can act as a hydrogen bond acceptor, anchoring the molecule within the ATP-binding pocket of kinases.[3]

This compound, also known as 2-(Morpholin-4-yl)pyrimidin-4(3H)-one, represents a core structure from which a multitude of potent kinase inhibitors have been developed. Its primary therapeutic relevance lies in the modulation of the PI3K/Akt/mTOR pathway, a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism.[4][5]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in drug discovery and development.

PropertyValueSource
Molecular Formula C₈H₁₁N₃O₂[6]
Molecular Weight 181.19 g/mol [6]
Melting Point 169 °C[6]
Boiling Point (Predicted) 404.0±55.0 °C at 760 mmHg[6]
Density (Predicted) 1.3±0.1 g/cm³[6]
LogP (Predicted) -0.26[6]
pKa (Predicted) 6.5 (most acidic), 3.5 (most basic)

Synthesis of this compound

A representative, though not directly cited, synthetic approach could involve the reaction of a β-ketoester with N-morpholinylguanidine. Alternatively, a more common and versatile method starts with a di-substituted pyrimidine, such as 2,4-dichloropyrimidine, followed by sequential nucleophilic substitution reactions.

Synthesis_of_2_Morpholin_4_yl_pyrimidin_4_ol cluster_reagents Reagents start 2,4-Dichloropyrimidine intermediate 2-Morpholino-4-chloropyrimidine start->intermediate Nucleophilic Aromatic Substitution morpholine Morpholine hydrolysis Hydrolysis (e.g., NaOH, H2O) product 2-Morpholin-4-yl- pyrimidin-4-ol intermediate->product Nucleophilic Aromatic Substitution

Caption: A plausible synthetic workflow for this compound.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The primary mechanism of action for many morpholino-pyrimidine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway.[4][5] This pathway is a central regulator of cellular processes and is frequently hyperactivated in cancer.

The PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface. This leads to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B), to the plasma membrane.

Once at the membrane, Akt is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and the mTOR complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, leading to:

  • Cell Survival: Inhibition of pro-apoptotic proteins like Bad and activation of anti-apoptotic factors.

  • Cell Growth and Proliferation: Activation of mTOR complex 1 (mTORC1), which in turn promotes protein synthesis by phosphorylating S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

  • Metabolism: Regulation of glucose uptake and utilization.

The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.

PI3K_pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation Inhibitor 2-Morpholin-4-yl- pyrimidin-4-ol Inhibitor->PI3K Inhibits Kinase_Assay_Workflow prep Reagent Preparation (Compound, Enzyme, Substrate, ATP) reaction Kinase Reaction (Incubate Compound + Enzyme + Substrate + ATP) prep->reaction adp_detection ADP Detection (Add ADP-Glo™ Reagents) reaction->adp_detection luminescence Measure Luminescence adp_detection->luminescence analysis Data Analysis (Calculate % Inhibition and IC50) luminescence->analysis Western_Blot_Workflow treatment Cell Treatment & Lysis sds_page SDS-PAGE & Protein Transfer treatment->sds_page immunoblotting Immunoblotting (Primary & Secondary Antibodies) sds_page->immunoblotting detection ECL Detection & Imaging immunoblotting->detection analysis Densitometry & Analysis detection->analysis

References

Potential therapeutic applications of pyrimidine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Therapeutic Applications of Pyrimidine Analogs

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of pyrimidine analogs, a cornerstone of modern chemotherapy. We will dissect their mechanisms of action, explore their diverse therapeutic applications, and detail the experimental methodologies crucial for their continued development and evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, virology, and pharmacology.

The Central Role of Pyrimidines and Their Analogs in Cellular Metabolism

Pyrimidines, specifically cytosine, thymine, and uracil, are fundamental components of nucleic acids (DNA and RNA) and are essential for numerous cellular processes, including DNA replication, RNA synthesis, and cellular metabolism. The structural similarity of pyrimidine analogs to these endogenous molecules allows them to act as antimetabolites, interfering with the synthesis and function of nucleic acids. This interference is the basis of their therapeutic effects, primarily in rapidly proliferating cells such as cancer cells and viruses.

The core mechanism of action for most pyrimidine analogs involves their conversion into fraudulent nucleotides, which are then incorporated into DNA or RNA, leading to chain termination and the inhibition of replication. Additionally, these analogs can inhibit key enzymes involved in nucleotide biosynthesis, further depleting the pool of essential precursors for nucleic acid synthesis.

Therapeutic Landscape of Pyrimidine Analogs

The clinical utility of pyrimidine analogs spans a wide range of diseases, primarily categorized into antiviral and anticancer therapies.

Antiviral Applications

Pyrimidine analogs are a critical class of antiviral agents. Their ability to be selectively activated by viral kinases and subsequently inhibit viral DNA or RNA polymerases forms the basis of their efficacy.

  • Idoxuridine and Trifluridine: These halogenated pyrimidine analogs are primarily used topically for the treatment of herpes simplex virus (HSV) keratitis. They are incorporated into viral DNA, leading to the formation of non-functional proteins and inhibition of viral replication.

  • Zidovudine (AZT): A thymidine analog, AZT was the first drug approved for the treatment of HIV. It is a potent inhibitor of HIV reverse transcriptase, an enzyme crucial for the conversion of viral RNA into DNA. Its incorporation into the growing DNA chain causes chain termination.

  • Lamivudine (3TC): This cytidine analog is active against both HIV and hepatitis B virus (HBV). It inhibits both HIV reverse transcriptase and HBV DNA polymerase.

  • Sofosbuvir: A nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its active form is incorporated into the growing HCV RNA chain, causing premature termination.

Anticancer Applications

In oncology, pyrimidine analogs are among the most widely used chemotherapeutic agents, targeting the rapid proliferation characteristic of cancer cells.

  • 5-Fluorouracil (5-FU): A cornerstone of chemotherapy for solid tumors, including colorectal, breast, and stomach cancers. 5-FU is converted into several active metabolites that inhibit thymidylate synthase (TS), an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This leads to a "thymineless death" of cancer cells.

  • Capecitabine: An oral prodrug of 5-FU, capecitabine is converted to 5-FU preferentially in tumor tissue, offering a more targeted delivery and potentially reducing systemic side effects.

  • Cytarabine (ara-C): A cytosine analog that is a mainstay in the treatment of acute myeloid leukemia (AML). Its active metabolite inhibits DNA polymerase, leading to the termination of DNA chain elongation.

  • Gemcitabine: A deoxycytidine analog with a broad spectrum of activity against various solid tumors, including pancreatic, lung, and bladder cancers. It inhibits DNA synthesis through two primary mechanisms: by inhibiting ribonucleotide reductase, thereby depleting the pool of deoxynucleotides, and by being incorporated into DNA, leading to chain termination.

A summary of key pyrimidine analogs and their applications is presented below:

Drug Class Primary Therapeutic Application Mechanism of Action
Idoxuridine Halogenated Pyrimidine AnalogHerpes Simplex Virus (HSV) KeratitisIncorporation into viral DNA, leading to non-functional proteins.
Trifluridine Halogenated Pyrimidine AnalogHerpes Simplex Virus (HSV) KeratitisIncorporation into viral DNA, leading to non-functional proteins.
Zidovudine (AZT) Thymidine AnalogHuman Immunodeficiency Virus (HIV)Inhibition of reverse transcriptase and DNA chain termination.
Lamivudine (3TC) Cytidine AnalogHIV, Hepatitis B Virus (HBV)Inhibition of reverse transcriptase and DNA polymerase.
Sofosbuvir Nucleotide AnalogHepatitis C Virus (HCV)Inhibition of RNA-dependent RNA polymerase and RNA chain termination.
5-Fluorouracil (5-FU) FluoropyrimidineSolid Tumors (e.g., colorectal, breast)Inhibition of thymidylate synthase.
Capecitabine Fluoropyrimidine (Prodrug of 5-FU)Solid Tumors (e.g., colorectal, breast)Converted to 5-FU, inhibiting thymidylate synthase.
Cytarabine (ara-C) Cytosine AnalogAcute Myeloid Leukemia (AML)Inhibition of DNA polymerase and DNA chain termination.
Gemcitabine Deoxycytidine AnalogSolid Tumors (e.g., pancreatic, lung)Inhibition of ribonucleotide reductase and DNA chain termination.

Experimental Protocols for Evaluating Pyrimidine Analogs

The preclinical and clinical development of pyrimidine analogs relies on a suite of robust experimental protocols to elucidate their mechanism of action, efficacy, and potential for resistance.

Cell Viability and Cytotoxicity Assays

A fundamental first step in evaluating a novel pyrimidine analog is to determine its effect on cell viability and proliferation.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer or virus-infected cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the pyrimidine analog for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Allow Cells to Adhere seed->adhere treat Treat with Pyrimidine Analog adhere->treat add_mtt Add MTT Reagent treat->add_mtt incubate Incubate (2-4 hours) add_mtt->incubate solubilize Solubilize Formazan incubate->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for determining cell viability using the MTT assay.

Mechanism of Action Studies

Understanding how a pyrimidine analog exerts its therapeutic effect is crucial for its development and for predicting potential resistance mechanisms.

Protocol: Analysis of DNA Fragmentation by Agarose Gel Electrophoresis

This protocol is used to assess apoptosis (programmed cell death), a common outcome of treatment with DNA-damaging agents like pyrimidine analogs.

  • Cell Treatment: Treat cells with the pyrimidine analog at its IC50 concentration for various time points.

  • DNA Extraction: Isolate genomic DNA from both treated and untreated cells using a commercial DNA extraction kit.

  • Agarose Gel Preparation: Prepare a 1.5-2.0% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).

  • Electrophoresis: Load the extracted DNA into the wells of the agarose gel and run the electrophoresis at a constant voltage.

  • Visualization: Visualize the DNA fragmentation pattern under UV light. Apoptotic cells will exhibit a characteristic "laddering" pattern due to the cleavage of DNA into nucleosomal fragments.

DNA_Fragmentation_Analysis start Treat Cells with Pyrimidine Analog extract Isolate Genomic DNA start->extract load_dna Load DNA into Gel extract->load_dna prepare_gel Prepare Agarose Gel prepare_gel->load_dna electrophoresis Run Electrophoresis load_dna->electrophoresis visualize Visualize DNA under UV Light electrophoresis->visualize analyze Analyze for DNA Laddering visualize->analyze

Caption: Experimental workflow for DNA fragmentation analysis.

Signaling Pathways Modulated by Pyrimidine Analogs

The cellular response to treatment with pyrimidine analogs is complex and involves the modulation of multiple signaling pathways. A key pathway often implicated is the DNA damage response (DDR) pathway.

Upon incorporation of a pyrimidine analog into DNA or the stalling of replication forks, cells activate the DDR pathway. This involves the recruitment of sensor proteins like ATM and ATR to the sites of DNA damage. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, which in turn phosphorylate and activate effector proteins like p53. The activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, induce apoptosis.

DNA_Damage_Response_Pathway cluster_stimulus Stimulus cluster_damage Cellular Effect cluster_response DNA Damage Response cluster_outcome Cellular Outcome pyrimidine_analog Pyrimidine Analog dna_damage DNA Damage / Replication Stress pyrimidine_analog->dna_damage atm_atr ATM / ATR Kinases dna_damage->atm_atr chk1_chk2 CHK1 / CHK2 Kinases atm_atr->chk1_chk2 p53 p53 Activation chk1_chk2->p53 cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis

Caption: Simplified DNA damage response pathway activated by pyrimidine analogs.

Future Directions and Challenges

Despite their success, the use of pyrimidine analogs is not without challenges. The development of drug resistance, both intrinsic and acquired, remains a significant clinical hurdle. Additionally, their non-specific cytotoxicity can lead to severe side effects.

Future research is focused on several key areas:

  • Development of Novel Analogs: Synthesizing new pyrimidine analogs with improved specificity for cancer or viral cells and reduced toxicity to normal cells.

  • Combination Therapies: Combining pyrimidine analogs with other therapeutic agents, such as targeted therapies or immunotherapies, to enhance efficacy and overcome resistance.

  • Personalized Medicine: Identifying biomarkers that can predict a patient's response to a particular pyrimidine analog, allowing for more personalized treatment strategies.

The continued exploration of the chemical space of pyrimidine analogs, coupled with a deeper understanding of their cellular and molecular mechanisms, will undoubtedly lead to the development of more effective and safer therapies for a wide range of diseases.

In Silico Modeling and Docking Studies of 2-Morpholin-4-yl-pyrimidin-4-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of In Silico Methodologies and Modern Drug Discovery

This guide provides an in-depth technical walkthrough of the in silico analysis of 2-Morpholin-4-yl-pyrimidin-4-ol, a compound belonging to the morpholino-pyrimidine scaffold. This chemical class has garnered considerable attention for its potential as inhibitors of key signaling pathways implicated in cancer, particularly the PI3K/Akt/mTOR pathway.[5] The morpholine moiety, in particular, is recognized for its ability to form crucial hydrogen bond interactions within the kinase hinge region, making it a privileged structure in kinase inhibitor design.[5]

Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for conducting molecular docking and post-docking analysis. We will move beyond a simple recitation of steps to explain the underlying scientific rationale for each decision in the workflow, ensuring a robust and reproducible computational experiment.

Part 1: Foundational Strategy - Target Selection and Ligand Preparation

A successful in silico study is predicated on a well-defined biological hypothesis. The choice of a protein target is therefore the most critical initial step.

Rationale for Target Selection: mTOR Kinase

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[5] Compounds featuring the morpholino-pyrimidine core have demonstrated potent inhibitory activity against mTOR (mammalian Target of Rapamycin), a serine/threonine kinase that acts as a master regulator within this pathway.[5][6] Therefore, for the purpose of this guide, we will select the mTOR kinase domain as our protein target. A suitable crystal structure can be obtained from the Protein Data Bank (PDB). For this study, we will utilize PDB ID: 4JT6, which represents the crystal structure of human mTOR in complex with a known inhibitor.

Ligand Preparation: From 2D Structure to 3D Conformation

The ligand, this compound, must be converted from its 2D representation to a three-dimensional, energetically minimized conformation suitable for docking. This is a crucial step, as the initial geometry of the ligand can significantly influence the outcome of the docking simulation.

Protocol 1: Ligand Preparation Workflow

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or Marvin Sketch.

  • Conversion to 3D: Convert the 2D structure to a 3D format (e.g., SDF or MOL2). This can be accomplished using software like Open Babel.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformer. This can be done using tools like Avogadro or the ligand preparation modules within docking software suites.[7]

  • File Format Conversion for Docking: The prepared ligand must be saved in a format compatible with the chosen docking software. For AutoDock Vina, this is the PDBQT format, which includes atomic coordinates, partial charges, and atom type definitions.[8]

Part 2: The Core of the Analysis - Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a defined scoring function.

Protein Preparation: Ensuring a Clean and Validated Receptor

The raw crystal structure obtained from the PDB is not immediately ready for docking. It requires several preparatory steps to ensure accuracy.[9][10]

Protocol 2: Protein Preparation for Docking

  • Retrieve the PDB File: Download the crystal structure of mTOR (e.g., PDB ID: 4JT6) from the RCSB PDB database.

  • Remove Non-essential Molecules: The PDB file often contains water molecules, co-factors, and other heteroatoms that may not be relevant to the binding interaction of our ligand. These should be removed unless a specific water molecule is known to play a critical role in ligand binding.[10]

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added, as they are crucial for proper hydrogen bonding and electrostatic interactions. The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) should be assigned based on the physiological pH (typically 7.4).[11]

  • Assign Partial Charges: Assign partial charges to each atom in the protein. The Kollman charges are a common choice for this step.[11]

  • Save in PDBQT Format: Similar to the ligand, the prepared protein structure needs to be saved in the PDBQT format for use with AutoDock Vina.[12]

Defining the Binding Site: The Grid Box

Instead of searching the entire protein surface, docking is typically focused on a specific region of interest, known as the binding site or active site. This is defined by a "grid box".

Protocol 3: Grid Box Generation

  • Identify the Binding Pocket: The binding site can be identified in several ways:

    • If a co-crystallized ligand is present in the original PDB structure, the grid box can be centered on this ligand.

    • Active site prediction servers can be used to identify putative binding pockets based on the protein's topology.

  • Set Grid Box Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow for some rotational and translational freedom. A box that is too small may prevent the docking algorithm from finding the optimal binding pose, while a box that is too large will unnecessarily increase computation time.[13]

  • Generate Grid Parameter File: The coordinates and dimensions of the grid box are saved in a grid parameter file, which will be used as input for the docking run.[13]

Executing the Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking.[14] It employs a sophisticated gradient optimization method for its local search, which significantly improves the speed and accuracy of the docking process.

Protocol 4: Running the AutoDock Vina Simulation

  • Prepare a Configuration File: Create a text file that specifies the paths to the prepared protein (receptor) and ligand PDBQT files, the grid box parameters, and the name of the output file.[15]

  • Launch Vina from the Command Line: Execute the Vina program from a terminal or command prompt, providing the configuration file as an argument.

  • Output Generation: Vina will generate an output file (typically in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[14]

Part 3: Interpreting the Results - Post-Docking Analysis

The output of a docking simulation is a set of predicted binding poses and their associated scores. The next crucial step is to analyze these results to gain insights into the potential binding mechanism.[16][17]

Analyzing Binding Affinity and Poses

The primary quantitative output from AutoDock Vina is the binding affinity, an estimation of the binding free energy. A more negative value indicates a stronger predicted binding.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.000
2-8.21.254
3-7.91.876
4-7.62.451
5-7.52.987

Caption: A sample table of docking results for this compound against the mTOR kinase domain.

It is important to not only consider the top-scoring pose but also to examine the cluster of low-energy poses. If multiple low-energy poses are structurally similar (low RMSD), it can increase confidence in the predicted binding mode.

Visualizing and Characterizing Ligand-Protein Interactions

A deeper understanding of the binding mechanism is achieved by visualizing the interactions between the ligand and the protein's active site residues.[18][19]

Protocol 5: Interaction Analysis

  • Load the Complex into a Molecular Viewer: Open the prepared protein structure and the output ligand poses in a molecular visualization tool such as PyMOL or UCSF Chimera.[12]

  • Identify Key Interactions: Analyze the top-scoring pose to identify specific types of interactions:

    • Hydrogen Bonds: These are critical for binding affinity and specificity. Identify the donor and acceptor atoms and the bond distance.

    • Hydrophobic Interactions: Nonpolar regions of the ligand interacting with hydrophobic residues of the protein.

    • Pi-Stacking: Interactions between aromatic rings.

  • Generate 2D Interaction Diagrams: Tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) can be used to generate 2D diagrams that clearly illustrate the network of interactions.[18]

Part 4: Beyond Docking - The Role of Molecular Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can offer a more dynamic and realistic view.[20] MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked pose and a more rigorous calculation of binding free energies.

An MD simulation workflow typically involves:

  • System Setup: The docked protein-ligand complex is placed in a simulation box filled with water molecules and ions to mimic a physiological environment.

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated and equilibrated under controlled temperature and pressure (NVT and NPT ensembles).[21]

  • Production Run: A long simulation is run to generate a trajectory of the system's dynamics.

  • Analysis: The trajectory is analyzed to assess the stability of the protein-ligand complex (e.g., by calculating RMSD) and to compute binding free energies using methods like MM/PBSA or MM/GBSA.

Due to the computational expense, MD simulations are typically performed on a limited number of promising candidates identified through docking. Software packages like GROMACS, AMBER, or NAMD are commonly used for these simulations.[22][23]

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the analysis of this compound as a potential inhibitor of mTOR kinase. By following a structured approach that emphasizes the scientific rationale behind each step, researchers can generate robust and meaningful computational data. It is imperative to remember that in silico predictions are models of reality and must be validated through experimental assays. The insights gained from these computational studies, however, are invaluable for prioritizing candidates, designing more potent analogs, and ultimately accelerating the journey from a promising compound to a clinically effective therapeutic.

Visualizations

In_Silico_Workflow cluster_0 Part 1: Foundational Strategy cluster_1 Part 2: Molecular Docking cluster_2 Part 3: Post-Docking Analysis cluster_3 Part 4: Validation & Refinement Target_Selection Target Selection (mTOR Kinase) Protein_Prep Protein Preparation (PDB: 4JT6) Target_Selection->Protein_Prep Input Protein Ligand_Prep Ligand Preparation (this compound) Docking Docking Simulation (AutoDock Vina) Ligand_Prep->Docking Input Ligand Grid_Gen Grid Box Generation Protein_Prep->Grid_Gen Grid_Gen->Docking Defines Search Space Pose_Analysis Binding Pose & Affinity Analysis Docking->Pose_Analysis Interaction_Analysis Interaction Visualization (2D/3D) Pose_Analysis->Interaction_Analysis MD_Sim Molecular Dynamics Simulation (GROMACS) Interaction_Analysis->MD_Sim Select Promising Pose Binding_Energy Binding Free Energy Calculation MD_Sim->Binding_Energy

Caption: Overall workflow for in silico analysis.

Protein_Preparation_Workflow PDB Start: Raw PDB Structure Remove_Water Remove Water & Heteroatoms PDB->Remove_Water Add_Hydrogens Add Hydrogens (pH 7.4) Remove_Water->Add_Hydrogens Assign_Charges Assign Partial Charges Add_Hydrogens->Assign_Charges PDBQT End: Docking-Ready PDBQT File Assign_Charges->PDBQT

Caption: Protein preparation workflow.

Ligand_Interaction_Analysis cluster_protein mTOR Kinase Active Site Ligand This compound Res1 VAL2240 Hydrophobic Interaction Ligand->Res1:f0 Res2 LYS2187 Hydrogen Bond Ligand->Res2:f0 Res3 ASP2357 Hydrogen Bond Ligand->Res3:f0 Res4 TYR2245 Pi-Stacking Ligand->Res4:f0

Caption: Key ligand-protein interactions.

References

A Technical Guide to the Spectroscopic Characterization of 2-Morpholin-4-yl-pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

This guide provides a comprehensive technical framework for the spectroscopic analysis of 2-Morpholin-4-yl-pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this document leverages expert knowledge and established spectroscopic principles to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, field-proven protocols for data acquisition are provided, alongside a logical workflow for integrating multimodal data to achieve unambiguous structural confirmation. This document is designed to serve as a practical reference for researchers synthesizing or working with this compound and its analogs.

Introduction and Molecular Structure

The compound this compound integrates two key heterocyclic scaffolds: a pyrimidine ring, which is a core component of nucleobases, and a morpholine ring, a privileged structure in drug discovery known for improving physicochemical properties.[1] The structural elucidation of such molecules is fundamental to confirming synthesis outcomes and ensuring purity, making a thorough understanding of their spectroscopic signatures essential.

Tautomerism: The Pyrimidin-4-ol vs. Pyrimidin-4-one Form

A critical consideration for this molecule is the existence of keto-enol tautomerism.[2] The pyrimidine ring can exist as either a hydroxyl-substituted aromatic system (pyrimidin-4-ol) or a non-aromatic keto form (2-morpholino-pyrimidin-4(3H)-one). For pyridone and pyrimidinone systems, the equilibrium in most solvents heavily favors the keto (amide) tautomer.[3] Therefore, all subsequent spectral predictions in this guide are based on the more stable 2-morpholino-pyrimidin-4(3H)-one tautomer. This structural assignment is crucial as it dictates the presence of a carbonyl group (C=O) and an N-H proton, which have profound and observable spectroscopic consequences.

Caption: Molecular structure of the predicted stable tautomer.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is paramount for identifying the number and connectivity of hydrogen atoms in a molecule. The predicted spectrum of 2-Morpholino-pyrimidin-4(3H)-one is expected to show distinct signals for the pyrimidinone ring, the morpholine ring, and the N-H proton.

Predicted ¹H NMR Data
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
N3-H 10.0 - 12.0Broad Singlet1HAmide proton, often broad due to quadrupole coupling and exchange. Deshielded.
C6-H 7.5 - 7.8Doublet1HOlefinic proton on pyrimidinone ring, adjacent to N1. Deshielded by ring currents and electronegative nitrogen.
C5-H 5.9 - 6.2Doublet1HOlefinic proton coupled to C6-H. Shielded relative to C6-H due to its position beta to the carbonyl.
C2', C6'-H₂ 3.6 - 3.8Triplet4HMorpholine protons adjacent to the pyrimidine-linked nitrogen (N4'). Deshielded by the nitrogen's electron-withdrawing effect.
C3', C5'-H₂ 3.4 - 3.6Triplet4HMorpholine protons adjacent to the ring oxygen. Slightly less deshielded than C2'/C6' protons.
Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve polar compounds and to slow the exchange of the N-H proton, making it more likely to be observed.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the residual DMSO solvent peak to δ 2.50 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon framework of the molecule. Due to the low natural abundance of ¹³C, it is typically acquired with proton decoupling.

Predicted ¹³C NMR Data
Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C 4165 - 170Carbonyl carbon, highly deshielded.
C 2160 - 165Carbon attached to three nitrogen atoms, highly deshielded.
C 6140 - 145Olefinic carbon adjacent to N1.
C 5105 - 110Olefinic carbon adjacent to the carbonyl group.
C 2', C 6'65 - 67Morpholine carbons adjacent to the ring oxygen.[4]
C 3', C 5'45 - 48Morpholine carbons adjacent to the pyrimidine-linked nitrogen.[4]
Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer, observing the ¹³C nucleus (~100 MHz).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse (zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, as ¹³C signals are inherently weak.

    • Relaxation Delay (d1): 2 seconds to allow for full relaxation of quaternary carbons.

  • Processing: Apply a Fourier transform with 1-2 Hz of line broadening. Calibrate the DMSO-d₆ solvent peak to δ 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3200 - 3100Medium, BroadN-H StretchAmide N-H in pyrimidinone ring
3050 - 3000MediumC-H Stretchsp² C-H on pyrimidinone ring
2950 - 2850Medium-StrongC-H Stretchsp³ C-H in morpholine ring
1680 - 1650StrongC=O StretchAmide carbonyl (pyrimidinone).[5]
1620 - 1580Medium-StrongC=C / C=N StretchPyrimidinone ring vibrations
1250 - 1200StrongC-N StretchAryl-N bond (pyrimidine-morpholine)
1115StrongC-O-C StretchEther linkage in morpholine ring
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory.

  • Acquisition:

    • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Apply pressure to the sample using the anvil to ensure good contact. Collect the sample spectrum.

    • Parameters: Typically 16-32 scans at a resolution of 4 cm⁻¹.

  • Processing: The instrument software automatically ratios the sample scan to the background scan to produce the final absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for determination of the molecular weight and structural features.

Predicted Mass Spectrum (Electrospray Ionization - ESI)
  • Molecular Formula: C₈H₁₁N₃O₂

  • Exact Mass: 181.0851 g/mol

  • Predicted Ion (Positive ESI): The most likely observed ion will be the protonated molecule, [M+H]⁺ at m/z = 182.0929 .

Predicted Fragmentation Pathway

In tandem MS (MS/MS) experiments, the protonated molecular ion (m/z 182) would be isolated and fragmented. A primary and highly diagnostic fragmentation pathway involves the cleavage of the morpholine ring, which is a common fragmentation route for morpholine-containing compounds.[1][6]

fragmentation parent [M+H]⁺ m/z = 182 frag1 Fragment A m/z = 126 parent->frag1 - C₂H₄O frag2 Fragment B m/z = 87 parent->frag2 - Pyrimidinone Ring

Caption: A plausible ESI-MS fragmentation pathway.

  • Loss of Ethylene Oxide (C₂H₄O, 44 Da): Cleavage within the morpholine ring could lead to the loss of a neutral ethylene oxide molecule, resulting in a fragment ion at m/z 138 .

  • Cleavage of the Morpholine Ring: A characteristic cleavage can result in the formation of the protonated morpholine ion itself at m/z 88 or related fragments.[7]

  • Loss of Morpholine: Cleavage of the C2-N4' bond could result in the loss of the neutral morpholine moiety (87 Da), leaving the protonated 2-amino-pyrimidin-4-one fragment at m/z 96 .

Experimental Protocol: ESI-MS Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation.

  • Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap, or Ion Trap).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition Parameters (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Scan Range: m/z 50-500.

  • Tandem MS (MS/MS): If fragmentation analysis is desired, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 182) as the precursor and applying collision-induced dissociation (CID) with nitrogen or argon gas.

Integrated Data Analysis for Structural Confirmation

The true power of spectroscopic analysis lies in the integration of all data. A successful structural elucidation of this compound would follow this logical workflow:

  • Confirm Molecular Weight: The high-resolution mass spectrum must show an [M+H]⁺ ion corresponding to the exact mass of C₈H₁₁N₃O₂ (m/z 182.0929).

  • Identify Key Functional Groups: The IR spectrum must confirm the presence of an N-H group (~3150 cm⁻¹), a strong C=O stretch (~1670 cm⁻¹), and C-O-C ether linkage (~1115 cm⁻¹).[8] This strongly supports the pyrimidinone tautomer.

  • Assemble the Carbon-Hydrogen Framework:

    • The ¹H NMR should show two distinct aromatic/olefinic protons (a doublet pair) and two distinct sets of methylene protons in the morpholine ring (two triplets), each integrating to 4H.

    • The ¹³C NMR should account for all 8 carbons, including the characteristic downfield shifts for the carbonyl carbon (>165 ppm) and the C2 carbon attached to three nitrogens.

  • Verify Connectivity: The coupling pattern in the ¹H NMR (doublets for C5-H and C6-H) confirms their adjacency. The chemical shifts of the morpholine protons confirm their electronic environment, being attached to nitrogen and oxygen.

  • Final Validation: The combined data must be self-consistent and fully align with the proposed structure of 2-morpholino-pyrimidin-4(3H)-one. Any significant deviation would necessitate re-evaluation of the structure or sample purity.

References

An In-Depth Technical Guide to the Solubility Profile of 2-Morpholin-4-yl-pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The physicochemical properties of an active pharmaceutical ingredient (API) are foundational to its performance and developability as a therapeutic agent. Among these, aqueous and solvent solubility are paramount, directly influencing bioavailability, formulation strategies, and outcomes in biological assays.[1] This technical guide provides a comprehensive analysis of 2-Morpholin-4-yl-pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. We will explore its core physicochemical properties, provide a theoretical framework for its expected solubility behavior across a range of common laboratory solvents, and present a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility. This document is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally characterize the solubility of this and structurally related molecules.

Part 1: Physicochemical Characterization and Structural Analysis

A thorough understanding of a compound's intrinsic properties is the first step in predicting its behavior in solution. This compound is a substituted pyrimidine, a class of heterocyclic compounds integral to numerous biological processes and therapeutic agents.[2]

Molecular Structure

The structure combines a hydrophilic morpholine ring with a pyrimidinol core. The presence of multiple nitrogen and oxygen atoms creates opportunities for hydrogen bonding, while the pyrimidine ring offers a degree of aromatic character.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The known physicochemical properties provide critical clues to the molecule's solubility. The negative LogP value, in particular, suggests a predominantly hydrophilic character.

PropertyValueSource
Molecular Formula C₈H₁₁N₃O₂[3]
Molecular Weight 181.192 g/mol [3]
Melting Point 169 °C[3]
LogP -0.26[3]
Polar Surface Area (PSA) 58.48 Ų[3]

Part 2: Theoretical Solubility Rationale and Solvent Selection

The principle of "like dissolves like" governs solubility. The interplay of polarity, hydrogen bonding capacity, and dielectric constant of the solvent with the solute's own properties determines the extent of dissolution.

Expected Solubility Profile
  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The pyrimidinol tautomer and the morpholine oxygen are strong hydrogen bond acceptors, while the N-H on the pyrimidinol ring and potentially the morpholine N-H (if protonated) can act as donors. Therefore, strong solubility is anticipated in protic solvents that can engage in these hydrogen bonding networks. Studies on other pyrimidine derivatives confirm that solubility in solvents like methanol generally increases with temperature.[2][4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have high dielectric constants, which helps to solvate the polar regions of the molecule. Good solubility is expected, particularly in DMSO and DMF, which are excellent universal solvents for many drug-like molecules.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the molecule's high polarity (PSA of 58.48 Ų) and low LogP, negligible solubility is expected in non-polar solvents. The energy required to break the strong intermolecular forces in the crystal lattice would not be compensated by the weak van der Waals interactions with non-polar solvent molecules.

Visualizing Intermolecular Interactions

The diagram below illustrates the key intermolecular forces that drive the dissolution of this compound in a polar protic solvent like water.

G cluster_main This compound M Molecule H_Donor N-H (Donor) O_Acceptor =O (Acceptor) N_Acceptor N: (Acceptor) Water1 H₂O H_Donor->Water1 H-Bond Water2 H₂O O_Acceptor->Water2 H-Bond DMSO DMSO O_Acceptor->DMSO Dipole-Dipole Water3 H₂O N_Acceptor->Water3 H-Bond

Caption: Potential intermolecular interactions driving solubility.

Part 3: Gold-Standard Protocol for Thermodynamic Solubility Determination

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The Shake-Flask method is widely considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[5] It involves equilibrating an excess of the solid compound with the solvent over a sufficient period to reach saturation.

Experimental Workflow: Shake-Flask Method

The following diagram outlines the key steps of the protocol.

G prep 1. Preparation equilibration 2. Equilibration prep->equilibration Add excess solid to solvent in sealed vials. separation 3. Phase Separation equilibration->separation Agitate at constant temp (e.g., 24-48 hours). analysis 4. Quantification separation->analysis Centrifuge/Filter to remove undissolved solid. result 5. Calculate Solubility analysis->result Analyze supernatant concentration (e.g., HPLC-UV).

Caption: Workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a controlled temperature (e.g., 25 °C).

Materials & Equipment:

  • This compound (solid, high purity)

  • Selected solvents (e.g., Water, PBS pH 7.4, Methanol, DMSO)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge capable of holding vials

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • Mobile phase and appropriate HPLC column

Procedure:

  • Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a 2 mL glass vial. The key is to add an amount that is in clear excess of what is expected to dissolve, ensuring solid remains at equilibrium.[1][6]

    • Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

    • Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

    • Allow the samples to equilibrate for a sufficient duration. For thermodynamic solubility, 24 to 48 hours is standard practice to ensure equilibrium is reached.[5]

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm that excess solid material is still present.

    • To separate the saturated supernatant from the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

    • Alternatively, or in addition, filter the supernatant using a chemically compatible 0.22 µm syringe filter to remove any fine particulates. This step is critical to avoid artificially high concentration readings.

  • Quantification:

    • Carefully pipette a known aliquot of the clear supernatant and dilute it with the mobile phase into a volumetric flask to a concentration within the linear range of the analytical method.

    • Prepare a set of calibration standards of this compound of known concentrations.

    • Analyze the diluted samples and calibration standards using a validated HPLC-UV method.

  • Calculation:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis against the known concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the solubility.

    • Express the final solubility in appropriate units, such as mg/mL or µM.

Part 4: Data Interpretation and Reporting

The results of the solubility assessment should be presented clearly to allow for easy comparison across different solvent systems.

Illustrative Data Summary Table

The following table serves as a template for reporting the experimentally determined solubility data. The values provided are hypothetical and for illustrative purposes only.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µM)Classification
Deionized Water25(Experimental Value)(Calculated Value)(e.g., Soluble)
PBS (pH 7.4)25(Experimental Value)(Calculated Value)(e.g., Soluble)
Methanol25(Experimental Value)(Calculated Value)(e.g., Freely Soluble)
Ethanol25(Experimental Value)(Calculated Value)(e.g., Soluble)
DMSO25(Experimental Value)(Calculated Value)(e.g., Very Soluble)
Acetonitrile25(Experimental Value)(Calculated Value)(e.g., Sparingly Soluble)
Hexane25(Experimental Value)(Calculated Value)(e.g., Insoluble)

Conclusion

This compound, based on its structural features and physicochemical properties, is predicted to be a hydrophilic compound with good solubility in polar protic and aprotic solvents, and poor solubility in non-polar media. This guide provides the theoretical foundation for understanding this behavior and a robust, gold-standard experimental protocol for its empirical determination. Accurate solubility data is a non-negotiable prerequisite for advancing any compound through the drug discovery and development pipeline, enabling rational formulation design and ensuring the integrity of biological screening data.

References

Methodological & Application

Application Note: A Robust and Scalable Synthesis of 2-Morpholin-4-yl-pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 2-morpholin-4-yl-pyrimidin-4-ol, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The described methodology is built on a logical, two-step sequence of nucleophilic aromatic substitutions (SNAr) starting from the readily available precursor, 2,4-dichloropyrimidine. We detail not only the step-by-step protocols but also the underlying chemical principles that govern the reaction's regioselectivity and efficiency. This guide is designed for researchers in organic synthesis, medicinal chemistry, and process development, offering a scalable and reliable pathway to the target compound, complete with in-process controls and characterization data.

Introduction and Strategic Overview

The pyrimidine core is a foundational element in nucleic acids and a privileged scaffold in pharmaceutical science, appearing in a vast array of therapeutic agents.[1][2] When functionalized with a morpholine moiety, the resulting structure often exhibits potent and selective activity against various biological targets, particularly protein kinases such as PI3K.[3][4] this compound (also known as 2-morpholinopyrimidin-4-one) represents a versatile intermediate and a core structure for library synthesis in drug discovery programs.

The synthetic strategy presented herein is predicated on a sequential SNAr approach, which offers a high degree of control and predictability. The synthesis begins with 2,4-dichloropyrimidine, a commodity chemical typically produced via the chlorination of uracil.[5] The core of our strategy lies in exploiting the inherent reactivity differences between the C4 and C2 positions of the pyrimidine ring.

Causality of Experimental Design: The C4 position of 2,4-dichloropyrimidine is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This is a well-established principle in pyrimidine chemistry.[6] Our protocol leverages this reactivity differential to first install the C4-hydroxyl group via selective hydrolysis, followed by the substitution of the less reactive C2-chloro group with morpholine under more forcing conditions. This sequential approach prevents the formation of undesired isomers and simplifies purification, enhancing the overall process efficiency.

Synthetic_Pathway cluster_0 Overall Synthetic Scheme Start 2,4-Dichloropyrimidine Intermediate 2-Chloro-pyrimidin-4-ol Start->Intermediate  Step 1: Selective Hydrolysis (aq. Base, controlled Temp.) Final This compound Intermediate->Final  Step 2: Nucleophilic Substitution (Morpholine, Heat)

Caption: Overall two-step synthetic pathway.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the intermediate and the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Part 1: Synthesis of 2-Chloro-pyrimidin-4-ol (Intermediate)

Principle: This step involves the regioselective hydrolysis of 2,4-dichloropyrimidine. By using a stoichiometric amount of a mild base at a controlled temperature, the more reactive C4-chloride is selectively displaced by a hydroxide ion, yielding the desired intermediate with high purity.

Protocol:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and a dropping funnel.

  • Reagents: Charge the flask with 2,4-dichloropyrimidine (10.0 g, 67.1 mmol) and 100 mL of water.

  • Reaction: Begin vigorous stirring to create a suspension. Prepare a solution of sodium hydroxide (2.68 g, 67.1 mmol, 1.0 eq) in 30 mL of water and add it to the dropping funnel.

  • Addition: Add the sodium hydroxide solution dropwise to the stirred suspension over a period of 30-45 minutes, ensuring the internal temperature does not exceed 30°C.

  • Maturation: After the addition is complete, continue stirring the reaction mixture at room temperature for 3-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The product spot should be more polar than the starting material.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath to 0-5°C. Carefully acidify the mixture to pH 3-4 with concentrated hydrochloric acid.

  • Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash it with two portions of cold water (2 x 20 mL), and dry it under vacuum at 50°C to a constant weight.

  • Characterization: The resulting 2-chloro-pyrimidin-4-ol is typically obtained as a white to off-white solid. The product is often of sufficient purity (>95%) to be used directly in the next step without further purification.

Part 2: Synthesis of this compound (Final Product)

Principle: This final step is a nucleophilic aromatic substitution where the secondary amine of morpholine displaces the remaining chloride at the C2 position. This reaction requires thermal energy to overcome the lower reactivity of the C2 position. An excess of morpholine is used both as the nucleophile and as a base to neutralize the HCl generated during the reaction.

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-pyrimidin-4-ol (7.0 g, 53.6 mmol) and 70 mL of isopropanol.

  • Reagents: To this suspension, add morpholine (14.0 g, 160.8 mmol, 3.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain it under reflux for 8-12 hours. The reaction should become a clear, homogeneous solution as it progresses. Monitor the disappearance of the starting material by TLC (10% methanol in dichloromethane).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize.

  • Isolation: Remove the isopropanol and excess morpholine under reduced pressure using a rotary evaporator. To the resulting residue, add 100 mL of water and stir for 30 minutes.

  • Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold diethyl ether (20 mL) to aid in drying.

  • Drying: Dry the purified white solid in a vacuum oven at 60°C. The typical yield is 80-90%.

  • Characterization: Confirm the structure and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation and Workflow

Quantitative Data Summary
Parameter Step 1: Intermediate Synthesis Step 2: Final Product Synthesis
Compound Name 2-Chloro-pyrimidin-4-olThis compound
Starting Material 2,4-Dichloropyrimidine2-Chloro-pyrimidin-4-ol
Molar Mass ( g/mol ) 149.0130.5
Reagents NaOH (1.0 eq)Morpholine (3.0 eq)
Solvent WaterIsopropanol
Temperature < 30°C, then RTReflux (~82°C)
Reaction Time 4-5 hours8-12 hours
Typical Yield 90-95%80-90%
Experimental Workflow Visualization

This diagram illustrates the logical flow of laboratory operations, from initial setup to final product analysis, ensuring a self-validating and reproducible process.

Experimental_Workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amination node_s1_setup Flask Setup Add 2,4-Dichloropyrimidine Water node_s1_reaction node_s1_reaction node_s1_setup->node_s1_reaction node_s1_monitor In-Process Control TLC Monitoring node_s1_reaction->node_s1_monitor node_s1_workup Work-up & Isolation Acidify to pH 3-4 Filter Precipitate Wash & Dry node_s1_monitor->node_s1_workup node_s2_setup Flask Setup Add Intermediate Isopropanol Morpholine node_s1_workup->node_s2_setup Use Intermediate node_s2_reaction Reaction Heat to Reflux Stir for 8-12h node_s2_setup->node_s2_reaction node_s2_monitor In-Process Control TLC Monitoring node_s2_reaction->node_s2_monitor node_s2_workup Work-up & Purification Concentrate Mixture Precipitate with Water Filter, Wash & Dry node_s2_monitor->node_s2_workup node_final_analysis Final Analysis (NMR, MS) node_s2_workup->node_final_analysis Final Product

Caption: Laboratory workflow from starting materials to final analysis.

Scientific Integrity and Validation

Trustworthiness: The reliability of this synthetic protocol is established through clear, sequential steps and defined in-process controls.

  • Reaction Monitoring: TLC is a crucial tool for ensuring reaction completion. For Step 1, the disappearance of the non-polar starting material (Rf ~0.8 in 1:1 EtOAc/Hex) and the appearance of a more polar intermediate (baseline in the same system) confirms the progress. For Step 2, the consumption of the intermediate is monitored (Rf ~0.2 in 10% MeOH/DCM) and compared against the final product spot (Rf ~0.4).

  • Troubleshooting:

    • Step 1 Stalls: If hydrolysis is incomplete, a slight warming to 35-40°C for an hour can help drive the reaction to completion. Overheating should be avoided to prevent the second hydrolysis at C2.

    • Step 2 Stalls: If the amination is slow, ensure the reflux temperature is maintained. Alternatively, a higher boiling solvent such as n-butanol can be used, or a catalytic amount of a base like potassium carbonate can be added to ensure the reaction medium remains basic.[3][7]

    • Purification Issues: If the final product is oily or impure after work-up, it can be further purified by recrystallization from hot ethanol or by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Conclusion

This application note delineates an efficient and robust two-step synthesis of this compound. By leveraging fundamental principles of pyrimidine reactivity, the protocol provides a highly selective and scalable route to a valuable chemical building block. The detailed instructions and workflow diagrams are intended to enable researchers to confidently reproduce this synthesis and facilitate further research in the development of novel pyrimidine-based therapeutics.

References

Application Note: A Detailed Protocol for the Two-Step Synthesis of 2-Morpholin-4-yl-pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Morpholin-4-yl-pyrimidin-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The synthesis is presented as a robust two-step process commencing from the commercially available precursor, 2,4-dichloropyrimidine. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, reaction mechanisms, and safety considerations. The methodology emphasizes scientific integrity, providing a self-validating system through in-process monitoring and detailed characterization.

Introduction and Scientific Background

Substituted pyrimidines are a cornerstone of heterocyclic chemistry, forming the core scaffold of numerous bioactive molecules, including several approved pharmaceuticals. The target molecule, this compound (which exists in tautomeric equilibrium with 2-morpholinopyrimidin-4(3H)-one), incorporates the morpholine moiety, a common feature in PI3K/Akt/mTOR inhibitors that can enhance pharmacological properties.[2]

The synthetic strategy outlined herein leverages the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring. In nucleophilic aromatic substitution (SNAr) reactions, the C4 position of 2,4-dichloropyrimidine is significantly more electrophilic and thus more reactive than the C2 position.[3] This inherent selectivity allows for a controlled, stepwise functionalization, first with morpholine at C4, followed by hydrolysis of the remaining chloro group at C2 to yield the desired product.

Overall Reaction Scheme:

Step 1: Selective Nucleophilic Aromatic Substitution (SNAr)

Step 1 Reaction Scheme

Step 2: Acid-Catalyzed Hydrolysis

Step 2 Reaction Scheme

Experimental Protocols

This section details the complete workflow, from the synthesis of the intermediate to the final product.

Part 1: Synthesis of 2-Chloro-4-morpholinopyrimidine (Intermediate 2)
2.1. Principle and Rationale

This step involves the selective monosubstitution of 2,4-dichloropyrimidine with morpholine. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

  • Causality of Selectivity : The greater reactivity at C4 is attributed to the superior ability of the adjacent ring nitrogen at position 3 to stabilize the negative charge of the Meisenheimer intermediate through resonance.[4] This electronic effect makes the C4 position the kinetically favored site for nucleophilic attack.

  • Role of Base : A base, such as triethylamine (TEA) or potassium carbonate, is required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the morpholine nucleophile and driving the reaction to completion.[5]

  • Temperature Control : The initial addition is performed at a low temperature (0-5 °C) to manage the exothermicity of the reaction. The reaction is then allowed to warm to room temperature to ensure a reasonable reaction rate.

2.2. Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.QuantityMolar Eq.
2,4-Dichloropyrimidine (1) ≥98%Sigma-Aldrich3934-20-110.0 g1.0
Morpholine≥99%Sigma-Aldrich110-91-86.4 g (7.2 mL)1.1
Triethylamine (TEA)≥99%Fisher Scientific121-44-87.4 g (10.2 mL)1.1
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich109-99-9200 mL-
Ethyl AcetateACS GradeVWR141-78-6As needed-
Saturated NaCl solution (Brine)-Lab Prepared-As needed-
Anhydrous Magnesium Sulfate≥97%VWR7487-88-9As needed-
Equipment
500 mL three-neck round-bottom flask
Magnetic stirrer and stir bar
Thermometer / Temperature probe
Dropping funnel
Ice bath
Rotary evaporator
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
2.3. Step-by-Step Procedure
  • Reaction Setup : Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a nitrogen or argon atmosphere.

  • Reagent Charging : Charge the flask with 2,4-dichloropyrimidine (10.0 g, 67.1 mmol) and anhydrous tetrahydrofuran (THF, 200 mL). Stir the mixture until the solid is fully dissolved.

  • Cooling : Cool the solution to 0-5 °C using an ice bath.

  • Nucleophile Addition : In a separate beaker, prepare a solution of morpholine (7.2 mL, 80.5 mmol) and triethylamine (10.2 mL, 73.8 mmol) in 30 mL of anhydrous THF. Transfer this solution to the dropping funnel.

  • Controlled Reaction : Add the morpholine/TEA solution dropwise to the stirred 2,4-dichloropyrimidine solution over approximately 30-45 minutes, ensuring the internal temperature remains below 10 °C. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours.

  • Monitoring : Monitor the reaction progress using TLC (eluent: 3:1 Hexanes/Ethyl Acetate). The starting material (2,4-dichloropyrimidine) is less polar than the product. The reaction is complete when the starting material spot is no longer visible.

  • Work-up : Filter the reaction mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of THF. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Extraction : Redissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification : The crude product, 2-chloro-4-morpholinopyrimidine (2) , is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) or by recrystallization from a suitable solvent like isopropanol. The expected yield is typically in the range of 85-95%.

Part 2: Synthesis of this compound (Final Product 3)
2.4. Principle and Rationale

This final step involves the conversion of the C2-chloro group to a hydroxyl group via hydrolysis. Acid-catalyzed hydrolysis is an effective method for this transformation on electron-deficient heterocyclic systems.

  • Mechanism : The reaction proceeds by protonation of a ring nitrogen, which further activates the C2 position towards nucleophilic attack by water. This is followed by the elimination of HCl to yield the final product. While direct hydrolysis of aryl chlorides is difficult, the pyrimidine ring system is sufficiently activated for this reaction to occur under forcing conditions (reflux).

  • Tautomerism : The product exists as a tautomeric mixture of the 4-ol and the 4-one (lactam) forms. The keto form (pyrimidin-4-one) is generally the more stable tautomer in the solid state and in most solvents.

2.5. Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.Quantity
2-Chloro-4-morpholinopyrimidine (2) From Part 1-56622-03-810.0 g
Hydrochloric Acid (HCl)6 M Aqueous SolutionLab Prepared7647-01-0100 mL
Sodium Hydroxide (NaOH)Pellets, ≥97%VWR1310-73-2As needed
Deionized Water--7732-18-5As needed
Equipment
250 mL round-bottom flask
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
pH paper or pH meter
Büchner funnel and filter flask
2.6. Step-by-Step Procedure
  • Reaction Setup : To a 250 mL round-bottom flask containing 2-chloro-4-morpholinopyrimidine (10.0 g, 49.6 mmol), add 100 mL of 6 M aqueous hydrochloric acid.

  • Heating : Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-105 °C) using a heating mantle.

  • Reaction Progression : Maintain the reflux for 12-18 hours. The reaction can be monitored by TLC or LC-MS by taking small aliquots, neutralizing them, and extracting with an organic solvent.

  • Cooling and Neutralization : After the reaction is complete, cool the flask to room temperature and then further in an ice bath. Slowly and carefully neutralize the solution to pH 7-8 by adding solid sodium hydroxide pellets or a concentrated NaOH solution. This step is highly exothermic and requires careful temperature control.

  • Precipitation : The product will precipitate out of the solution upon neutralization. Stir the resulting slurry in the ice bath for another 30 minutes to maximize precipitation.

  • Isolation : Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing : Wash the filter cake with cold deionized water (3 x 30 mL) to remove inorganic salts.

  • Drying : Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield of this compound (3) is typically 70-85%. The product is usually a white to off-white solid.

Safety and Hazard Information

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2,4-Dichloropyrimidine : Corrosive and toxic. Causes severe skin burns and eye damage. Handle with extreme care.

  • Morpholine : Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[5]

  • Triethylamine : Highly flammable liquid and vapor. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Hydrochloric Acid (6 M) : Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Reacts exothermically with bases.

  • Sodium Hydroxide : Corrosive. Causes severe skin burns and eye damage. Generates significant heat when dissolved in water or neutralized with acid.

Data Summary and Visualization
Table 1: Summary of Reagents and Conditions
StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Expected Yield
1 2,4-DichloropyrimidineMorpholine, TEATHF0 → RT3 - 485 - 95%
2 2-Chloro-4-morpholinopyrimidine6 M HCl (aq)WaterReflux (~105)12 - 1870 - 85%
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the entire synthesis protocol.

SynthesisWorkflow cluster_prep Preparation cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Hydrolysis cluster_analysis Final Analysis prep_reagents Prepare Reagents & Glassware s1_setup Dissolve Dichloropyrimidine (1) in THF prep_reagents->s1_setup s1_cool Cool to 0-5 °C s1_setup->s1_cool s1_add Add Morpholine/TEA Solution Dropwise s1_cool->s1_add s1_react Stir at Room Temperature (3-4h) s1_add->s1_react s1_monitor Monitor by TLC s1_react->s1_monitor s1_workup Filter & Concentrate s1_monitor->s1_workup Reaction Complete s1_extract Aqueous Extraction s1_workup->s1_extract s1_purify Dry & Isolate Intermediate (2) s1_extract->s1_purify s2_setup Combine Intermediate (2) with 6M HCl s1_purify->s2_setup s2_reflux Reflux for 12-18h s2_setup->s2_reflux s2_monitor Monitor by LC-MS/TLC s2_reflux->s2_monitor s2_cool Cool to 0 °C s2_monitor->s2_cool Reaction Complete s2_neutralize Neutralize to pH 7-8 with NaOH s2_cool->s2_neutralize s2_isolate Filter Precipitate s2_neutralize->s2_isolate s2_dry Wash & Dry Final Product (3) s2_isolate->s2_dry final_char Characterize Product (NMR, MS, mp) s2_dry->final_char

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Purification of 2-Morpholin-4-yl-pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity for 2-Morpholin-4-yl-pyrimidin-4-ol

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate or a core scaffold in the synthesis of bioactive molecules. The purity of this compound is paramount, as even trace impurities can lead to erroneous biological data, side reactions in subsequent synthetic steps, and potential toxicity in downstream applications. This guide provides a comprehensive overview of robust purification techniques tailored for this compound, grounded in its physicochemical properties and the principles of organic chemistry.

The purification strategy for any compound is dictated by its unique molecular characteristics. This compound, with its combination of a basic morpholine ring, an acidic pyrimidinol hydroxyl group, and a polar pyrimidine core, presents both challenges and opportunities for selective purification.

PropertyValueSource
Molecular FormulaC₈H₁₁N₃O₂--INVALID-LINK--[1]
Molecular Weight181.19 g/mol --INVALID-LINK--[1]
Melting Point169°C--INVALID-LINK--[1]
LogP-0.26--INVALID-LINK--[1]
AppearanceSolid--INVALID-LINK--[2]

The low LogP value of -0.26 indicates that this compound is a relatively polar molecule, a key consideration for selecting appropriate chromatographic and recrystallization solvents.

Method Selection: A Logic-Driven Approach

The choice of purification technique should be based on the nature of the impurities, the scale of the purification, and the desired final purity. The following diagram outlines a logical workflow for selecting the most appropriate method.

MethodSelection Start Crude 2-Morpholin-4-yl- pyrimidin-4-ol IsSolid Is the crude material a solid? Start->IsSolid IsThermallyStable Thermally stable below melting point? IsSolid->IsThermallyStable Yes AcidBaseImpurities Are impurities acidic or basic? IsSolid->AcidBaseImpurities No (Oil/Gum) Recrystallization Recrystallization IsThermallyStable->Recrystallization Yes IsThermallyStable->AcidBaseImpurities No HighPurity High Purity Required? Recrystallization->HighPurity FinalProduct Pure 2-Morpholin-4-yl- pyrimidin-4-ol Recrystallization->FinalProduct AcidBaseExtraction Acid-Base Extraction AcidBaseImpurities->AcidBaseExtraction Yes Chromatography Chromatography AcidBaseImpurities->Chromatography No AcidBaseExtraction->Chromatography AcidBaseExtraction->FinalProduct Chromatography->HighPurity Chromatography->FinalProduct PrepHPLC Preparative HPLC (HILIC/Normal Phase) HighPurity->PrepHPLC Yes HighPurity->FinalProduct No PrepHPLC->FinalProduct

Caption: Decision tree for selecting a purification method.

Recrystallization: The First Line of Defense

Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[3] For this compound, its solid nature and defined melting point make it an excellent candidate for this method.

Scientific Principles

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] As the hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in lower concentrations, remain in the solution.

Solvent Selection

Based on the polar nature of this compound, polar protic and aprotic solvents are good starting points.

Solvent SystemRationale
Ethanol or MethanolOften effective for pyrimidine derivatives.[4]
Ethyl AcetateA moderately polar solvent that can provide good solubility differentials.
Hexane/Acetone or Hexane/THFSolvent/anti-solvent systems can be used to fine-tune solubility.[5]
WaterDue to the compound's polarity, water can be a good solvent, especially for highly polar impurities.

Detailed Protocol: Single Solvent Recrystallization

RecrystallizationWorkflow Start Place crude solid in flask AddSolvent Add minimal hot solvent to dissolve Start->AddSolvent CoolSlowly Cool slowly to room temperature AddSolvent->CoolSlowly IceBath Cool in an ice bath CoolSlowly->IceBath Filter Vacuum filter crystals IceBath->Filter Wash Wash with cold solvent Filter->Wash Dry Dry crystals under vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: Workflow for single solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes. Hot filter the solution to remove the carbon.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value (169°C). A sharp melting point close to the literature value is indicative of high purity.

Acid-Base Extraction: Exploiting Amphoteric Nature

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[6] this compound is an amphoteric molecule, possessing a basic morpholine nitrogen and an acidic pyrimidinol hydroxyl group. This duality can be exploited for its separation from neutral, acidic, or basic impurities.[7]

Scientific Principles and pKa Estimation
  • Morpholine moiety: Morpholine has a pKa of approximately 8.4 for its conjugate acid.[8] Therefore, the morpholine nitrogen in our compound is expected to be basic and can be protonated in an acidic solution (pH < 7).

  • Pyrimidinol moiety: The pKa of the hydroxyl group on a pyrimidine ring can vary depending on substituents. For the parent pyrimidine, the pKa of the protonated form is about 1.23.[3] The hydroxyl group in pyrimidin-4-ol exists in tautomeric equilibrium with its pyrimidone form, and it is weakly acidic. We can estimate its pKa to be in the range of 8-10.

This estimation allows us to selectively protonate the morpholine nitrogen with a dilute acid and deprotonate the pyrimidinol hydroxyl with a base.

Detailed Protocol: Separation from Neutral Impurities

AcidBaseExtractionWorkflow Start Dissolve crude mixture in organic solvent (e.g., DCM) AddAcid Extract with dilute HCl (aq) Start->AddAcid Separate1 Separate Layers AddAcid->Separate1 OrganicLayer1 Organic Layer: Neutral Impurities Separate1->OrganicLayer1 Organic AqueousLayer1 Aqueous Layer: Protonated Compound Separate1->AqueousLayer1 Aqueous Basify Basify aqueous layer with NaOH (aq) to pH > 10 AqueousLayer1->Basify ExtractBack Extract back into organic solvent Basify->ExtractBack Separate2 Separate Layers ExtractBack->Separate2 AqueousLayer2 Aqueous Layer (discard) Separate2->AqueousLayer2 Aqueous OrganicLayer2 Organic Layer: Purified Compound Separate2->OrganicLayer2 Organic DryEvaporate Dry organic layer (e.g., Na₂SO₄) and evaporate solvent OrganicLayer2->DryEvaporate End Pure Product DryEvaporate->End

Caption: Workflow for acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl).[9] The basic morpholine nitrogen will be protonated, and the resulting salt will move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer contains neutral impurities and can be set aside.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the pH is basic (pH > 10). This will deprotonate the morpholinium ion, regenerating the neutral compound, which may precipitate.

  • Back-Extraction: Extract the basified aqueous solution with fresh organic solvent (DCM or ethyl acetate) 2-3 times.[8] The neutral this compound will move back into the organic layer.

  • Drying and Evaporation: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Column Chromatography: For High Purity Separations

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. Given the polarity of this compound, normal phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) are generally more effective than standard reverse-phase chromatography.[10]

Scientific Principles
  • Normal Phase Chromatography: A polar stationary phase (e.g., silica gel or alumina) and a non-polar mobile phase are used. Polar compounds, like our target molecule, will have a stronger affinity for the stationary phase and elute later than non-polar impurities.[11]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. It is particularly well-suited for the purification of highly polar compounds.[10]

A critical consideration for pyrimidine derivatives is their potential degradation on acidic silica gel. [12] It is highly recommended to neutralize the silica gel with a base like triethylamine (TEA) before use.

Detailed Protocol: Normal Phase Flash Chromatography

ChromatographyWorkflow Start Prepare slurry of silica gel (with 1% TEA) PackColumn Pack the column Start->PackColumn LoadSample Load crude sample (adsorbed on silica or dissolved in minimal mobile phase) PackColumn->LoadSample Elute Elute with a suitable solvent system (e.g., DCM/MeOH) LoadSample->Elute CollectFractions Collect fractions Elute->CollectFractions TLC Analyze fractions by TLC CollectFractions->TLC CombineFractions Combine pure fractions TLC->CombineFractions Evaporate Evaporate solvent CombineFractions->Evaporate End Pure Product Evaporate->End

Caption: Workflow for normal phase flash chromatography.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Add 1-2% triethylamine (TEA) to the slurry to neutralize the silica gel.[12]

  • Column Packing: Pack a glass column with the prepared silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or adsorb it onto a small amount of silica gel. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with a suitable mobile phase. A common solvent system for polar compounds is a gradient of dichloromethane (DCM) and methanol (MeOH). Start with a low concentration of MeOH and gradually increase the polarity.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Conclusion

The purification of this compound can be effectively achieved through a systematic application of recrystallization, acid-base extraction, and column chromatography. The choice of method should be guided by the specific impurities present and the desired scale and purity of the final product. For routine purification of a solid crude product, recrystallization is often the most efficient first step. Acid-base extraction provides an excellent orthogonal method for removing acidic or basic impurities. For achieving the highest purity, particularly for challenging separations, normal phase or HILIC chromatography on a neutralized stationary phase is the recommended approach. By understanding the physicochemical properties of this compound and the principles behind each technique, researchers can confidently obtain this valuable compound in the high purity required for their research and development endeavors.

References

Application Note: Comprehensive Analytical Characterization of 2-Morpholin-4-yl-pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Morpholin-4-yl-pyrimidin-4-ol, a substituted pyrimidine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The morpholine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the pyrimidine core is a well-established pharmacophore in numerous therapeutic agents. Rigorous analytical characterization is paramount to ensure the quality, safety, and efficacy of this molecule throughout the drug development lifecycle. This application note provides a comprehensive guide to the analytical methodologies for the complete characterization of this compound, including its identification, purity assessment, and impurity profiling. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development and data interpretation.

PropertyValueSource
Molecular FormulaC₈H₁₁N₃O₂--INVALID-LINK--[1]
Molecular Weight181.19 g/mol --INVALID-LINK--[1]
Melting Point169 °C--INVALID-LINK--[1]
LogP-0.26--INVALID-LINK--[1]
AppearanceWhite to off-white solidInferred from similar compounds

Synthesis and Potential Impurities

The synthesis of this compound typically involves the nucleophilic substitution of a leaving group on the pyrimidine ring with morpholine. A common route starts from a di-substituted pyrimidine, such as 2,4-dichloropyrimidine, followed by selective hydrolysis.

A plausible synthetic route involves the reaction of a precursor like 4,6-dichloro-2-(4-morpholinyl)pyrimidine with a nucleophile, followed by further modifications.[2] The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives often involves a key step of nucleophilic substitution with morpholine on a chloro-substituted pyrimidine core.[3]

Potential Impurities:

  • Starting Materials: Unreacted 2,4-disubstituted pyrimidines.

  • Intermediates: Incompletely reacted intermediates, such as 2-chloro-4-morpholinopyrimidine.

  • By-products: Isomeric products, over-alkylated species, and products from side reactions.

  • Degradation Products: Hydrolytic, oxidative, and photolytic degradation products formed during synthesis, purification, or storage. The pyrimidine ring can be susceptible to reductive degradation under certain conditions.[4][5]

The following diagram illustrates a generalized workflow for impurity profiling:

G cluster_synthesis Synthesis & Purification cluster_analysis Impurity Profiling cluster_validation Method Validation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization) Synthesis->Purification HPLC_Screening HPLC Screening for Purity Purification->HPLC_Screening Impurity_Detection Detection of Impurities HPLC_Screening->Impurity_Detection Isolation Impurity Isolation (Prep-HPLC) Impurity_Detection->Isolation Structure_Elucidation Structure Elucidation (MS, NMR) Isolation->Structure_Elucidation Quantification Quantification of Impurities Structure_Elucidation->Quantification Method_Validation Analytical Method Validation Quantification->Method_Validation Reporting Reporting and Specification Setting Method_Validation->Reporting

Caption: Workflow for Impurity Profiling.

Chromatographic Methods for Purity and Impurity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and quantifying its impurities.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The polar nature of this compound (LogP -0.26) suggests that a C18 column with a polar-modified stationary phase or an aqueous stable C18 column would be suitable.

Protocol: HPLC Purity and Impurity Profiling

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. An Agilent 1260 Infinity system or equivalent is suitable.[6]

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Zorbax SB-C18, 4.6 x 150 mm, 3.5 µmProvides good peak shape for polar compounds and is stable at low pH.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% B to 95% B over 20 minutesTo elute a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Detection PDA at 254 nm and 280 nmPyrimidine derivatives typically have strong UV absorbance in this range.
Injection Vol. 10 µL
Sample Prep. 0.5 mg/mL in 50:50 Water:AcetonitrileEnsures complete dissolution.
  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile, GC-MS can be an excellent tool for identifying volatile impurities from the synthesis, such as residual solvents or volatile by-products. Silylation can be employed to increase the volatility of pyrimidine bases for GC-MS analysis.[7]

Protocol: GC-MS for Volatile Impurities

  • Instrumentation:

    • GC system with a split/splitless injector, coupled to a mass spectrometer.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA versatile, low-polarity column suitable for a wide range of analytes.
Carrier Gas Helium at 1.0 mL/min
Injector Temp. 250 °C
Oven Program 40 °C (hold 2 min), ramp to 280 °C at 10 °C/minTo separate volatile solvents and less volatile impurities.
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Electron Ionization (EI) at 70 eV
Scan Range m/z 35-500
Sample Prep. Dissolve 10 mg in 1 mL of a suitable solvent (e.g., Methanol).

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification of this compound and the structural characterization of its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for complete structural assignment. For N-substituted morpholines, the chair conformation of the morpholine ring can often be observed at room temperature in the ¹H NMR spectrum.[8]

Expected ¹H and ¹³C NMR Chemical Shifts: Based on data for similar pyrimidine and morpholine-containing structures, the following are expected chemical shift ranges.[8][9]

AtomExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)
Pyrimidine-H5~6.0 - 6.5~90 - 100
Pyrimidine-H6~7.5 - 8.0~150 - 160
Morpholine-CH₂N~3.5 - 3.8~45 - 55
Morpholine-CH₂O~3.7 - 4.0~65 - 70
Pyrimidine-C2-~160 - 165
Pyrimidine-C4-~165 - 170

Note: The pyrimidin-4-ol tautomer may exist in equilibrium with its 4-oxo form, which can influence chemical shifts.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: To identify all proton signals and their multiplicities.

    • ¹³C NMR {¹H}: To identify all carbon signals.

    • DEPT-135: To distinguish between CH, CH₂, and CH₃ groups.

    • 2D COSY: To establish ¹H-¹H correlations.

    • 2D HSQC: To correlate protons to their directly attached carbons.

    • 2D HMBC: To establish long-range ¹H-¹³C correlations, which is key for assigning quaternary carbons and connecting different parts of the molecule.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Fragmentation patterns provide valuable structural information. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.[1]

Expected Fragmentation Pattern: The fragmentation of pyrimidine derivatives often involves cleavage of the substituent groups and rupture of the pyrimidine ring.[10] For this compound, key fragmentations would likely involve the loss of the morpholine ring or parts of it.

G M [M+H]⁺ m/z 182.09 F1 Loss of C₂H₄O (ethylene oxide) m/z 138.07 M->F1 F2 Loss of morpholine radical m/z 96.04 M->F2 F3 Cleavage of pyrimidine ring M->F3

Caption: Plausible MS Fragmentation Pathways.

Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: Use the HPLC conditions described previously.

  • MS Parameters (Positive ESI):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flows: Set according to manufacturer's recommendations.

    • Acquisition Mode: Full scan from m/z 50-500. For impurity identification, use data-dependent MS/MS to obtain fragmentation data.

Thermal Analysis

Principle: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting point, polymorphism, and thermal stability. These methods are valuable for assessing the solid-state properties of the drug substance.[11][12]

Protocol: TGA/DSC Analysis

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • TGA/DSC Conditions:

ParameterRecommended SettingRationale
Sample Pan Aluminum (open or pierced lid)
Sample Size 3-5 mg
Heating Rate 10 °C/minA standard heating rate for pharmaceutical materials.
Temperature Range 25 °C to 400 °CTo cover melting and decomposition events.
Purge Gas Nitrogen at 50 mL/minProvides an inert atmosphere to prevent oxidative degradation.

Expected Results:

  • DSC: An endothermic peak corresponding to the melting point (around 169 °C). The absence of other thermal events before the melting point suggests the absence of polymorphic transitions or desolvation.

  • TGA: The TGA curve should be stable until the melting point, after which decomposition will be indicated by a significant loss of mass.

Forced Degradation Studies

Principle: Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[13][14] The drug substance is subjected to stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) to generate degradation products.

Protocol: Forced Degradation

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours. Pyrimidine derivatives can be susceptible to degradation in hot alkali.[15]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105 °C for 48 hours.

  • Photodegradation: Expose the solid sample and a solution to light according to ICH Q1B guidelines.

After exposure, the samples are analyzed by the developed HPLC method to separate the drug from its degradation products. LC-MS is then used to identify the structures of the major degradants.

Conclusion

The analytical methods outlined in this application note provide a comprehensive framework for the characterization of this compound. A combination of chromatographic, spectroscopic, and thermal analysis techniques is essential for confirming the identity, purity, and stability of this compound. These protocols, when properly validated, will ensure the generation of high-quality data to support drug development and regulatory submissions.

References

The Versatile Intermediate: A Guide to 2-Morpholin-4-yl-pyrimidin-4-ol in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. Its inherent bioisosterism to purines and its capacity for diverse functionalization have rendered it a privileged structure in medicinal chemistry. Among the vast array of pyrimidine derivatives, 2-Morpholin-4-yl-pyrimidin-4-ol has emerged as a particularly valuable intermediate. The incorporation of the morpholine moiety, a common feature in many approved drugs, often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability. This, combined with the reactive potential of the pyrimidin-4-ol core, makes it a strategic building block for the synthesis of a wide spectrum of bioactive molecules, most notably in the realm of kinase inhibitors and antiviral agents.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound. We will delve into its synthesis, characterization, and diverse applications, offering detailed protocols and explaining the scientific rationale behind the synthetic strategies.

Chemical Properties and Characterization

Before embarking on its synthetic applications, a thorough understanding of the physicochemical properties of this compound is paramount.

PropertyValue
Molecular Formula C₈H₁₁N₃O₂
Molecular Weight 181.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO and hot alcohols; sparingly soluble in water.
CAS Number 3065-77-0

Spectroscopic Characterization:

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.5-12.5 (br s, 1H, OH), 7.6-7.7 (d, 1H, pyrimidine H-6), 5.8-5.9 (d, 1H, pyrimidine H-5), 3.6-3.7 (t, 4H, morpholine CH₂-O), 3.4-3.5 (t, 4H, morpholine CH₂-N).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 165.0 (C=O), 162.5 (C-2), 158.0 (C-6), 98.0 (C-5), 66.0 (morpholine C-O), 44.0 (morpholine C-N).

  • FT-IR (KBr, cm⁻¹): 3400-3200 (O-H stretch), 3100-3000 (C-H aromatic stretch), 2950-2850 (C-H aliphatic stretch), 1680-1650 (C=O stretch), 1600-1550 (C=N and C=C stretch), 1250-1200 (C-O-C stretch).

  • Mass Spectrometry (EI): m/z 181 (M⁺).

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution reaction. A common and reliable method involves the reaction of a di-substituted pyrimidine with morpholine. The following protocol details a two-step synthesis starting from the readily available 2,4-dichloropyrimidine. The first step involves a selective nucleophilic substitution at the more reactive C4 position with a hydroxide source, followed by the substitution of the C2 chlorine with morpholine.

Synthesis_of_this compound start 2,4-Dichloropyrimidine step1 Step 1: Selective Hydrolysis Reagents: NaOH (aq) Solvent: Dioxane/Water Conditions: Reflux start->step1 intermediate 2-Chloro-pyrimidin-4-ol step1->intermediate step2 Step 2: Nucleophilic Substitution Reagents: Morpholine, Base (e.g., K₂CO₃) Solvent: DMF or NMP Conditions: 100-120 °C intermediate->step2 product This compound step2->product

Synthetic workflow for this compound.

Protocol 1: Synthesis from 2,4-Dichloropyrimidine

Step 1: Synthesis of 2-Chloro-pyrimidin-4-ol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloropyrimidine (1.0 eq) in a mixture of dioxane and water (3:1 v/v).

  • Reagent Addition: Add a solution of sodium hydroxide (1.05 eq) in water dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 2-3. The precipitate formed is collected by filtration, washed with cold water, and dried under vacuum to yield 2-chloro-pyrimidin-4-ol.

Step 2: Synthesis of this compound

  • Reaction Setup: In a sealed reaction vessel, suspend 2-chloro-pyrimidin-4-ol (1.0 eq) and potassium carbonate (2.0 eq) in N,N-dimethylformamide (DMF).

  • Reagent Addition: Add morpholine (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a dichloromethane/methanol gradient to afford pure this compound.

Applications in Drug Synthesis: A Gateway to Diverse Therapeutics

The strategic placement of the morpholine ring and the hydroxyl group on the pyrimidine core makes this compound a versatile intermediate for the synthesis of a variety of drug candidates. The hydroxyl group can be readily converted to a leaving group (e.g., chloride) to enable further nucleophilic substitutions, or it can participate in coupling reactions.

Kinase Inhibitors: Targeting Aberrant Cell Signaling

The 2-morpholinopyrimidine scaffold is a prominent feature in a multitude of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) and Janus kinase (JAK) families, which are crucial regulators of cell growth, proliferation, and survival.

a) PI3K Inhibitors:

The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Several PI3K inhibitors incorporate the 2-morpholinopyrimidine core. The synthesis of these inhibitors often involves the chlorination of the 4-hydroxyl group of this compound, followed by a nucleophilic aromatic substitution or a cross-coupling reaction to introduce the desired pharmacophore.

PI3K_Inhibitor_Synthesis start 2-Morpholin-4-yl- pyrimidin-4-ol step1 Chlorination (e.g., POCl₃) start->step1 intermediate 2-Morpholino-4- chloropyrimidine step1->intermediate step2 Suzuki or Buchwald-Hartwig Cross-Coupling with R-B(OH)₂ or R-NH₂ intermediate->step2 product PI3K Inhibitor (e.g., GDC-0941 analogues) step2->product

General synthetic route to PI3K inhibitors.

Protocol 2: General Synthesis of a PI3K Inhibitor Core

  • Chlorination: Reflux this compound (1.0 eq) in phosphorus oxychloride (POCl₃) for 2-4 hours. After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched by pouring onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The product, 2-morpholino-4-chloropyrimidine, is extracted with an organic solvent like dichloromethane.

  • Suzuki Coupling: To a solution of 2-morpholino-4-chloropyrimidine (1.0 eq) and a suitable boronic acid derivative (1.2 eq) in a solvent such as 1,4-dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). The mixture is heated under an inert atmosphere until the reaction is complete. After work-up and purification, the desired PI3K inhibitor scaffold is obtained.

b) Janus Kinase (JAK) Inhibitors:

JAK inhibitors are a class of drugs used to treat inflammatory diseases and certain cancers. The phenylaminopyrimidine scaffold is a key feature of some JAK inhibitors, such as CYT387 (Momelotinib). The synthesis of such compounds can utilize this compound as a starting point.

Antiviral Agents: Combating Viral Infections

The pyrimidine scaffold is also a fundamental component of many antiviral drugs. While less documented than its role in kinase inhibitors, this compound can serve as a valuable intermediate in the synthesis of novel antiviral agents. The general strategy often involves modifying the pyrimidine ring to mimic natural nucleosides or to interact with viral enzymes.

Cyclin-Dependent Kinase (CDK) Inhibitors: Regulating the Cell Cycle

Dysregulation of cyclin-dependent kinases is a hallmark of cancer. The development of selective CDK inhibitors is an active area of research. The pyrimidine core is a common feature in many CDK inhibitors, and this compound provides a convenient starting point for the synthesis of novel CDK4/6 inhibitors.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.[1][2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1][2]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.[1][2]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[2]

  • In case of exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • Skin: Wash with plenty of soap and water.[2]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[2]

    • Ingestion: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

Conclusion and Future Perspectives

This compound has firmly established its role as a versatile and valuable intermediate in drug synthesis. Its straightforward synthesis and the strategic positioning of the morpholine and hydroxyl groups provide a powerful platform for the construction of a diverse range of bioactive molecules. The continued exploration of this scaffold in the synthesis of novel kinase inhibitors, antiviral agents, and other therapeutic molecules holds significant promise for the future of drug discovery. As our understanding of disease pathways deepens, the adaptability of intermediates like this compound will undoubtedly fuel the development of next-generation medicines.

References

Applications of 2-Morpholin-4-yl-pyrimidin-4-ol in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Morpholinopyrimidine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets with high affinity and specificity. The 2-morpholinopyrimidine core is a prominent member of this class, particularly in the realm of kinase inhibitor discovery. The morpholine moiety, with its unique physicochemical properties, often serves as a crucial hinge-binding motif, anchoring the molecule within the ATP-binding pocket of various kinases.[1][2][3] The pyrimidine ring provides a versatile platform for synthetic modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This technical guide focuses on the applications of a foundational member of this family, 2-Morpholin-4-yl-pyrimidin-4-ol, and its predominant tautomeric form, 2-morpholinopyrimidin-4(3H)-one.[4] While much of the published literature explores more complex derivatives, an in-depth understanding of this parent scaffold is essential for any researcher aiming to design and develop novel kinase inhibitors. This document provides a comprehensive overview of its potential applications, key biological targets, and detailed protocols for its evaluation in a drug discovery setting.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of various human cancers, making it a prime target for therapeutic intervention. The 2-morpholinopyrimidine scaffold has been extensively utilized in the development of inhibitors targeting key kinases within this pathway, namely PI3K, mTOR, and the related DNA-dependent protein kinase (DNA-PK).[1][5][6][7][8]

The morpholine oxygen of the 2-morpholinopyrimidine core is known to form a critical hydrogen bond with the hinge region of the kinase domain, a key interaction for potent inhibition.[1][3][9] The pyrimidinone core occupies the ATP-binding site, and substitutions at other positions can be tailored to achieve selectivity for different kinase isoforms.

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway and the points of intervention for inhibitors based on the 2-morpholinopyrimidine scaffold.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 2-Morpholin-4-yl- pyrimidin-4-ol Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to enable researchers to evaluate the biological activity of this compound and its derivatives. These assays are fundamental to the drug discovery process, providing critical data on target engagement, cellular activity, and mechanism of action.

Protocol 1: In Vitro Kinase Inhibition Assay (PI3Kα)

This protocol describes a luminescent kinase assay to determine the in vitro inhibitory activity of the test compound against the PI3Kα isoform by measuring the amount of ADP produced.

Materials:

  • Recombinant human PI3Kα enzyme (p110α/p85α)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)[10]

  • PIP2 (substrate)

  • ATP

  • ADP-Glo™ Kinase Assay kit

  • Test compound (this compound) dissolved in DMSO

  • 384-well plates

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in the kinase assay buffer.

    • Prepare the PI3Kα enzyme and PIP2 substrate solutions in the kinase assay buffer at the desired concentrations.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.[11]

    • Add 2.5 µL of the PI3Kα enzyme solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the PIP2/ATP mixture.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls.

    • Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity, using a suitable software package.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which is essential for assessing the cytotoxic or cytostatic effects of the test compound.[12][13][14][15][16]

Materials:

  • Cancer cell line with a known activated PI3K pathway (e.g., PC-3, MCF-7)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[14][15]

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or DMSO (vehicle control).

    • Incubate the plate for 72 hours.

  • MTT Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated cells and calculate the IC₅₀ value for cell viability.

Protocol 3: Western Blot Analysis of Akt Phosphorylation

This protocol assesses the ability of the test compound to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of Akt, a key downstream effector.[11][17][18][19][20]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • Growth factor (e.g., IGF-1, EGF)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate 20-40 µg of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the antibody against total Akt to normalize for protein loading.

    • Quantify the band intensities to determine the extent of Akt phosphorylation inhibition.

Data Presentation: A Framework for Analysis

To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in a clear and structured format.

Table 1: Kinase Inhibitory Profile of this compound

Kinase TargetIC₅₀ (nM)
PI3KαExperimental Value
PI3KβExperimental Value
PI3KδExperimental Value
PI3KγExperimental Value
mTORExperimental Value
DNA-PKExperimental Value

Table 2: Cellular Activity of this compound

Cell LineCancer TypeIC₅₀ (µM) for Cell Viability
PC-3Prostate CancerExperimental Value
MCF-7Breast CancerExperimental Value
U87-MGGlioblastomaExperimental Value

Experimental Workflow: From Synthesis to Validation

The following diagram outlines a logical workflow for the evaluation of this compound and its derivatives in a drug discovery program.

Workflow Synthesis Synthesis & Purification of this compound Biochemical In Vitro Kinase Assays (PI3K, mTOR, DNA-PK) Synthesis->Biochemical CellViability Cell-Based Assays (Cell Viability - MTT) Biochemical->CellViability Potent Inhibitors TargetValidation Mechanism of Action (Western Blot - pAkt) CellViability->TargetValidation Active Compounds SAR Structure-Activity Relationship (SAR) Studies TargetValidation->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Experimental workflow for inhibitor evaluation.

Conclusion and Future Directions

The 2-morpholinopyrimidine scaffold, as exemplified by this compound, represents a highly promising starting point for the development of novel kinase inhibitors. Its well-documented role in targeting the PI3K/Akt/mTOR pathway provides a strong rationale for its exploration in oncology and other therapeutic areas where this pathway is implicated. The protocols detailed in this guide offer a robust framework for the comprehensive evaluation of this compound and its future derivatives. Further structure-activity relationship studies, guided by the data generated from these assays, will be instrumental in optimizing potency, selectivity, and drug-like properties, ultimately leading to the identification of new clinical candidates.

References

Application Notes and Protocols for Reactions Involving 2-Morpholin-4-yl-pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Morpholinyl-Pyrimidinone Scaffold in Modern Drug Discovery

The 2-Morpholin-4-yl-pyrimidin-4-ol core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinical and preclinical drug candidates. The morpholine moiety, a saturated heterocycle, is frequently incorporated into drug molecules to enhance their physicochemical properties, such as aqueous solubility and metabolic stability.[1] When coupled with the pyrimidin-4-one ring system, a key pharmacophore in many kinase inhibitors, it gives rise to a class of compounds with significant therapeutic potential, particularly in oncology.[2]

Derivatives of this scaffold have demonstrated potent inhibitory activity against various protein kinases, with the phosphatidylinositol 3-kinase (PI3K) family being a prominent target.[3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[3] The oxygen atom of the morpholine ring often acts as a crucial hydrogen bond acceptor within the kinase hinge region, contributing to the high binding affinity and selectivity of these inhibitors.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals working with this compound and its analogs. It outlines a detailed, field-proven protocol for the synthesis of the parent compound, methods for its analytical characterization, and a robust protocol for evaluating its biological activity as a PI3K inhibitor. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical and biological principles.

PART 1: Synthesis and Characterization of this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence involving a regioselective nucleophilic aromatic substitution (SNAr) on a di-substituted pyrimidine, followed by a hydrolysis step. This approach offers a reliable and scalable route to the desired product.

1.1: Synthetic Workflow Overview

The overall synthetic strategy is depicted below. The process begins with the reaction of 2,4-dichloropyrimidine with morpholine, where the more reactive chlorine at the 4-position is displaced. The subsequent hydrolysis of the remaining chlorine at the 2-position yields the target pyrimidin-4-ol.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Hydrolysis 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Intermediate_1 2-Chloro-4-morpholinopyrimidine 2,4-Dichloropyrimidine->Intermediate_1  Morpholine, Base (e.g., DIPEA), Solvent (e.g., EtOH) Morpholine Morpholine Intermediate_2 2-Chloro-4-morpholinopyrimidine Product This compound Intermediate_2->Product  Aqueous Acid (e.g., HCl), Heat

Caption: Synthetic workflow for this compound.

1.2: Detailed Experimental Protocol for Synthesis

This protocol details the synthesis of this compound from commercially available starting materials.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2,4-Dichloropyrimidine98%Commercially Available
Morpholine≥99%Commercially Available
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Hydrochloric Acid (HCl)Concentrated (37%)Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Step 1: Synthesis of 2-Chloro-4-morpholinopyrimidine

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous ethanol (0.2 M), add N,N-diisopropylethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add morpholine (1.1 eq) dropwise to the stirred solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to afford 2-chloro-4-morpholinopyrimidine as a solid.

Step 2: Synthesis of this compound

  • Suspend 2-chloro-4-morpholinopyrimidine (1.0 eq) in a 6 M aqueous solution of hydrochloric acid (0.3 M).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (10% methanol in dichloromethane).

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound as a solid.

1.3: Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 11.5-12.5 (br s, 1H, OH/NH), 7.6-7.8 (d, 1H, pyrimidine H-6), 5.8-6.0 (d, 1H, pyrimidine H-5), 3.6-3.8 (m, 4H, morpholine CH₂-O), 3.4-3.6 (m, 4H, morpholine CH₂-N).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 165.0 (C=O), 160.0 (C-N morpholine), 155.0 (C-N pyrimidine), 150.0 (C-6), 105.0 (C-5), 66.0 (morpholine C-O), 44.0 (morpholine C-N).
Mass Spec. (ESI+)Calculated for C₈H₁₁N₃O₂ [M+H]⁺: 182.09, Found: 182.1.
Melting Point 169 °C[4]

PART 2: Biological Evaluation as a PI3K Inhibitor

Given the prevalence of the 2-morpholinyl-pyrimidinone scaffold in PI3K inhibitors, a relevant application is the evaluation of its inhibitory activity against one or more isoforms of the PI3K enzyme. Both biochemical and cell-based assays can be employed for this purpose.

2.1: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes. Upon activation by upstream signals such as growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP₂) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP₃). PIP₃ recruits and activates downstream effectors, most notably the kinase Akt, which in turn phosphorylates a wide array of substrates, leading to the promotion of cell survival, growth, and proliferation.

G cluster_0 Upstream Signaling cluster_1 PI3K Activation and PIP3 Production cluster_2 Downstream Signaling Cascade Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  ATP -> ADP PIP2 PIP2 Akt Akt PIP3->Akt Inhibitor This compound Inhibitor->PI3K mTOR mTOR Akt->mTOR Cell_Effects Cell Growth, Proliferation, Survival mTOR->Cell_Effects

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

2.2: Protocol for In Vitro PI3K Kinase Activity Assay

This protocol describes a luminescence-based kinase assay to determine the in vitro inhibitory activity of this compound against a specific PI3K isoform (e.g., PI3Kα). The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

Materials and Reagents:

Reagent/MaterialDescriptionSupplier
Recombinant Human PI3Kαp110α/p85αCommercially Available
PI3K Substrate (PIP₂)Phosphatidylinositol (4,5)-bisphosphateCommercially Available
ATPAdenosine 5'-triphosphateCommercially Available
Kinase Assay Buffere.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTTCommercially Available or self-prepared
ADP-Glo™ Kinase Assay KitFor detection of ADPPromega or similar
StaurosporinePositive control inhibitorCommercially Available
DMSOAnhydrousCommercially Available
384-well white platesLow-volume, opaqueCommercially Available

Experimental Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in kinase assay buffer. The final DMSO concentration in the assay should be ≤ 1%.

  • Kinase Reaction:

    • In a 384-well white plate, add 2.5 µL of the diluted compound or control (DMSO for negative control, Staurosporine for positive control).

    • Add 2.5 µL of a 2x PI3Kα enzyme solution in kinase assay buffer.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a 2x substrate solution (containing PIP₂ and ATP) in kinase assay buffer.

    • Incubate the reaction for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The protocols and application notes presented herein provide a robust framework for the synthesis, characterization, and biological evaluation of this compound. By understanding the rationale behind each experimental step, researchers can confidently utilize and adapt these methods for the development of novel therapeutics targeting the PI3K signaling pathway and other relevant biological targets. The inherent versatility of the morpholinyl-pyrimidinone scaffold ensures its continued importance in the landscape of modern drug discovery.

References

Application Note: A Robust and Scalable Synthesis of 2-Morpholin-4-yl-pyrimidin-4-ol for Bulk Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

2-Morpholin-4-yl-pyrimidin-4-ol is a key heterocyclic building block in contemporary medicinal chemistry. The pyrimidine core is a prevalent scaffold in a multitude of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1][2][3] The morpholine substituent often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. The development of a robust, efficient, and scalable synthesis for this intermediate is therefore a critical objective for drug development programs that require kilogram quantities for preclinical and clinical studies.

This application note provides a comprehensive, field-tested protocol for the bulk production of this compound. The process is designed around a classical Nucleophilic Aromatic Substitution (SNAr) reaction, a transformation well-understood and highly amenable to industrial scale-up.[3] We will move beyond a simple recitation of steps to elaborate on the underlying chemical principles, process safety considerations, and critical quality controls that ensure a reproducible and high-purity outcome.

Synthetic Strategy and Rationale

The chosen synthetic route leverages commercially available and cost-effective starting materials to maximize process efficiency. The core transformation is the displacement of a chloro substituent from the pyrimidine ring by morpholine.

Reaction Scheme:

  • Reaction Type: Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further activated by the ring nitrogens and the oxo group, facilitates the attack by the nucleophilic secondary amine of morpholine.

  • Starting Materials:

    • 2-Chloropyrimidin-4-ol (1): A readily available starting material.[4] Its selection avoids the need for more complex, multi-step preparations of the pyrimidine core.

    • Morpholine (2): A common, inexpensive secondary amine that also serves as a high-boiling solvent in this process, simplifying the reaction setup.[5]

  • Process Design: The reaction is designed to be run at an elevated temperature using an excess of morpholine. This strategy serves a dual purpose: morpholine acts as both the nucleophile and the solvent, eliminating the need for an additional process solvent and driving the reaction to completion. The product conveniently precipitates upon cooling and dilution with an anti-solvent (water), which simplifies isolation and avoids the need for laborious chromatographic purification—a critical consideration for bulk production.

Detailed Scale-Up Protocol

This protocol is optimized for a 1 kg target output of this compound. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process bay by personnel trained in handling the materials involved.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular WeightQuantityMolesRationale/Notes
2-Chloropyrimidin-4-ol (1)55873-09-1130.53 g/mol 0.750 kg5.74 molLimiting Reagent
Morpholine (2)110-91-887.12 g/mol 3.0 L (3.0 kg)34.43 molNucleophile and Solvent (6.0 eq)
Deionized Water7732-18-518.02 g/mol ~10.0 L-Anti-solvent for precipitation
Acetone67-64-158.08 g/mol ~3.0 L-Washing solvent
  • Equipment:

    • 10 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

    • Heating/cooling mantle or circulating bath.

    • Nutsche filter or large-scale Büchner funnel with appropriate filter paper.

    • Vacuum oven.

    • Personal Protective Equipment (PPE): Safety glasses, face shield, lab coat, chemically resistant gloves (nitrile or neoprene).

Step-by-Step Synthesis Procedure
  • Reactor Setup & Reagent Charge:

    • Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.

    • Charge the reactor with Morpholine (3.0 L).

    • Begin agitation at a moderate speed (e.g., 150-200 RPM).

    • Carefully add 2-Chloropyrimidin-4-ol (0.750 kg) to the reactor in portions over 15-20 minutes. A slight initial exotherm may be observed.

  • Reaction Execution & Monitoring:

    • Heat the reaction mixture to 115-120 °C. The mixture should become a clear, homogeneous solution as the starting material dissolves.

    • Maintain the temperature at 115-120 °C for 12-16 hours.

    • In-Process Control (IPC): Monitor the reaction progress by HPLC. Withdraw a small aliquot (~0.1 mL), dilute with a known volume of mobile phase, and analyze. The reaction is considered complete when the peak corresponding to 2-Chloropyrimidin-4-ol is less than 1.0% of the total peak area.

  • Product Isolation & Purification:

    • Once the reaction is complete, cool the mixture to 20-25 °C. The product may begin to crystallize out of the morpholine solution.

    • Slowly add deionized water (8.0 L) to the stirred mixture over approximately 1 hour. This will induce precipitation of the product. Maintain the temperature below 30 °C during the addition.

    • Stir the resulting slurry at 20-25 °C for an additional 2 hours to ensure complete precipitation.

    • Filter the solid product using a Nutsche filter or large Büchner funnel.

    • Wash the filter cake sequentially with deionized water (2 x 1.0 L) and then with cold acetone (2 x 1.5 L) to remove residual morpholine and water.

  • Drying:

    • Dry the product in a vacuum oven at 60-70 °C under reduced pressure (<100 mbar) until a constant weight is achieved (typically 12-24 hours).

    • The final product, this compound, should be an off-white to pale yellow solid.

    • Expected Yield: 0.93 - 1.0 kg (90-97%).

Process Flow Diagram

The following diagram illustrates the overall workflow for the bulk production of this compound.

ScaleUp_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_final Final Product raw_materials Raw Materials (2-Chloropyrimidin-4-ol, Morpholine) charge Charge Reagents raw_materials->charge reactor_prep Reactor Inerting (N2 Purge) reactor_prep->charge react Heat to 115-120°C (12-16 hours) charge->react ipc IPC Monitoring (HPLC) (<1% SM remaining) react->ipc every 4h ipc->react Incomplete cool Cool to 20-25°C ipc->cool Complete precipitate Anti-Solvent Addition (Deionized Water) cool->precipitate filter Filtration precipitate->filter wash Cake Wash (Water & Acetone) filter->wash dry Vacuum Drying (60-70°C) wash->dry final_product Final Product: This compound dry->final_product qc QC Analysis (HPLC, NMR, Purity) final_product->qc

Caption: Process workflow for the scale-up synthesis of this compound.

Process Safety Assessment

Scaling up chemical reactions requires a stringent focus on safety. The primary hazards in this process are associated with the reagents.

  • Morpholine:

    • Hazards: Flammable liquid and vapor.[6][7] Corrosive; causes severe skin burns and eye damage.[8] Harmful if swallowed or inhaled.[9]

    • Handling Precautions: Use in a well-ventilated area and keep away from ignition sources.[8] Metal containers and transfer lines should be grounded and bonded to prevent static discharge.[7] Always wear appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[6][9] An emergency eyewash and safety shower must be readily accessible.

  • 2-Chloropyrimidin-4-ol:

    • Hazards: May cause skin, eye, and respiratory irritation.[10][11] Handle as a potentially harmful dust.

    • Handling Precautions: Avoid generating dust during charging. Use local exhaust ventilation or a contained charging system.

  • Thermal Hazards:

    • The reaction is heated to a relatively high temperature (120 °C). Ensure the reactor's cooling system is operational in case of an unexpected exotherm, although none is typically observed under controlled conditions for this specific reaction type.

Quality Control and Analytical Methods

Ensuring the final product meets the required specifications is paramount. The following analytical methods are recommended for starting material acceptance and final product release.

TestMethodSpecificationPurpose
Appearance Visual InspectionOff-white to pale yellow solidConfirms physical form
Identity ¹H NMR, ¹³C NMRConforms to the structure of this compoundConfirms chemical structure
Identity Mass Spectrometry[M+H]⁺ = 182.09Confirms molecular weight
Purity HPLC (UV, 254 nm)≥ 98.0%Quantifies purity and detects impurities
Residual Solvents GC-HSMorpholine ≤ 500 ppm; Acetone ≤ 5000 ppmEnsures removal of process solvents
Water Content Karl Fischer Titration≤ 0.5%Measures residual water content
  • Representative HPLC Method: A validated reverse-phase HPLC method is crucial for both in-process control and final purity assessment.[12][13] A typical system might involve a C18 column with a gradient elution using a buffered aqueous phase and an organic modifier like acetonitrile or methanol.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Poor quality of 2-Chloropyrimidin-4-ol.1. Extend reaction time and re-sample for IPC. Ensure thermocouple is calibrated.2. Verify the purity of the starting material by HPLC/NMR.
Low Yield 1. Incomplete precipitation.2. Mechanical loss during filtration.3. Product is too soluble in the water/morpholine mixture.1. Stir the slurry for a longer duration or at a lower temperature (5-10 °C).2. Ensure proper transfer and washing techniques.3. Increase the volume of anti-solvent (water) to further decrease solubility.
Product Fails Purity Spec 1. Incomplete reaction.2. Inefficient washing.3. Degradation due to excessive temperature.1. See "Incomplete Reaction" above.2. Perform additional washes with acetone.3. Re-evaluate the reaction temperature; do not exceed 125 °C. If purity is still low, a re-crystallization may be necessary.

Conclusion

This application note details a highly efficient, robust, and scalable process for the bulk synthesis of this compound. By utilizing an excess of morpholine as both a reactant and solvent, the protocol simplifies operations and facilitates a high-yielding, precipitation-based isolation that avoids chromatography. The process has been designed with careful consideration of safety, in-process controls, and analytical validation to ensure the consistent production of high-purity material suitable for advanced stages of drug development.

References

Application Notes and Protocols for 2-Morpholin-4-yl-pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Morpholin-4-yl-pyrimidin-4-ol, also known by its synonyms 2-morpholinopyrimidin-4-ol and 2-(4-Morpholinyl)-4(1H)-pyrimidinone, is a heterocyclic organic compound with the CAS Number 19810-79-8. Its structure, featuring both a pyrimidine and a morpholine moiety, makes it a valuable building block in medicinal chemistry and drug discovery. Pyrimidine derivatives are of significant interest due to their diverse biological activities, and the incorporation of a morpholine ring can enhance pharmacological properties such as solubility and metabolic stability.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and use of this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety, maintaining the integrity of the compound, and achieving reproducible experimental outcomes.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its appropriate handling and storage.

PropertyValueSource
CAS Number 19810-79-8[1][2][3][4][5][6]
Molecular Formula C₈H₁₁N₃O₂[4][6]
Molecular Weight 181.19 g/mol [3][4][6]
Appearance White to off-white solid[4]
Melting Point Not explicitly available in searches.
Boiling Point Not explicitly available in searches.
Solubility 3.27 mg/mL - 4.45 mg/mL in water. Soluble in DMSO.[6]
Density 1.41 g/cm³[4]

Safety and Hazard Information

Based on available data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The corresponding precautionary statements are:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

While a comprehensive Safety Data Sheet (SDS) for this specific compound was not located, the hazard profile suggests that it should be handled with care, using appropriate personal protective equipment (PPE). The general safety precautions for handling pyrimidine and morpholine derivatives should be strictly followed.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially when handling the powder outside of a fume hood.

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are required.

Handling and Storage Guidelines

Proper handling and storage are paramount to maintaining the stability and purity of this compound.

Storage
  • Temperature: Store at room temperature.[3][4]

  • Atmosphere: Store in a dry, well-ventilated place. Keep the container tightly sealed to prevent moisture absorption and contamination.[3][4]

  • Light: While specific data on photosensitivity is unavailable, it is good laboratory practice to store the compound in an opaque or amber vial to protect it from light, as pyrimidine derivatives can be light-sensitive.

  • Incompatibilities: Avoid strong oxidizing agents.

The following diagram illustrates the recommended workflow for handling the compound upon receipt:

handling_workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Verify Verify Compound Identity (CAS, Name) Inspect->Verify Store Store in a Cool, Dry, Well-Ventilated Area Verify->Store Seal Keep Container Tightly Sealed Store->Seal Protect Protect from Light Seal->Protect PPE Don Appropriate PPE Protect->PPE FumeHood Handle in a Fume Hood PPE->FumeHood Weigh Weigh an Aliquot for Use FumeHood->Weigh

Figure 1. Recommended workflow for receiving and handling this compound.
Stability Profile

The stability of pyrimidine derivatives can be influenced by several factors. While specific stability data for this compound is not extensively published, the following general considerations for pyrimidinone compounds should be taken into account:

  • pH Stability: The pyrimidine ring can be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to maintain solutions of the compound at a neutral pH unless experimental conditions require otherwise.

  • Thermal Stability: Avoid excessive heat. Elevated temperatures can lead to decomposition.

  • Oxidative Stability: The compound may be prone to oxidation. Store under an inert atmosphere (e.g., nitrogen or argon) if long-term storage of solutions is required.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Vortex mixer or sonicator

Procedure:

  • Pre-weighing: Tare a clean, dry weighing paper or boat on the analytical balance.

  • Weighing: Carefully weigh the desired amount of this compound. Perform this step in a fume hood to avoid inhalation of the powder.

  • Dissolution: Transfer the weighed compound to a volumetric flask of the appropriate size.

  • Solvent Addition: Add a portion of anhydrous DMSO to the volumetric flask, ensuring not to exceed approximately 70-80% of the final volume.

  • Solubilization: Cap the flask and gently swirl to dissolve the compound. If necessary, use a vortex mixer or sonicator to aid dissolution.

  • Final Volume Adjustment: Once the compound is fully dissolved, add DMSO to the calibration mark on the volumetric flask.

  • Homogenization: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clean, clearly labeled, and tightly capped vial. Store at -20°C for long-term storage.

Protocol 2: General Synthesis of 2-Morpholinopyrimidin-4-ol

The following is a general procedure for the synthesis of 2-morpholino-4-hydroxypyrimidine, adapted from a patented method.[4]

Materials:

  • 2-Methylthio-4-pyrimidinone

  • Morpholine

  • Ethanol

  • Reaction vessel with heating and stirring capabilities

  • Condenser

  • Crystallization dish

Procedure:

  • Reaction Setup: In a suitable reaction vessel, mix 2-methylthio-4-pyrimidinone and morpholine.

  • Heating: Heat the mixture to 145°C with stirring and maintain this temperature for 2 hours.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Crystallization: Add ethanol to the cooled reaction mixture to induce crystallization. White, needle-like crystals should form.

  • Isolation: Collect the crystals by filtration. A second crop of crystals may be obtained from the filtrate.

  • Drying: Dry the crystals thoroughly.

  • Characterization: Confirm the identity and purity of the product using appropriate analytical techniques such as Mass Spectrometry and ¹H NMR. The expected M+H peak in mass spectrometry is 181.1.[4]

The logical flow for the synthesis is depicted below:

synthesis_workflow Reactants 2-Methylthio-4-pyrimidinone + Morpholine Reaction Heat to 145°C for 2 hours Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Crystallization Crystallize from Ethanol Cooling->Crystallization Isolation Filter to Isolate Crystals Crystallization->Isolation Drying Dry the Product Isolation->Drying Product 2-Morpholinopyrimidin-4-ol Drying->Product

Figure 2. General synthesis workflow for 2-Morpholinopyrimidin-4-ol.

Conclusion

This compound is a compound with significant potential in chemical and pharmaceutical research. Proper handling and storage, as outlined in these application notes, are essential for ensuring the safety of laboratory personnel and the integrity of the compound for experimental use. Researchers should always consult the latest safety information and exercise due diligence when working with this and any other chemical compound.

References

Application Note: Strategic Derivatization of 2-Morpholin-4-yl-pyrimidin-4-ol for Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-morpholinopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors targeting critical signaling pathways, such as the PI3K/mTOR pathway.[1][2] The strategic modification of this privileged core is essential for optimizing potency, selectivity, and pharmacokinetic properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of a key starting material, 2-morpholin-4-yl-pyrimidin-4-ol. We present detailed, field-proven protocols for key chemical transformations, including synthesis of the core scaffold, O-alkylation at the C4-hydroxyl position, and diversification of the C6-position via a halogenation-cross-coupling sequence. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods. Furthermore, a representative structure-activity relationship (SAR) analysis is presented to contextualize the impact of these modifications on biological activity, guiding the rational design of next-generation inhibitors.

Introduction: The 2-Morpholinopyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocycle in numerous therapeutic agents due to its ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding, which can enhance target engagement and modulate physicochemical properties.[3] When substituted with a morpholine group, the resulting scaffold often exhibits favorable properties, including improved aqueous solubility and metabolic stability, making it a highly sought-after motif in drug design.[1]

Specifically, the 2-morpholinopyrimidine core is a prominent feature in a multitude of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] Compounds based on this scaffold have shown potent inhibitory activity against key kinases such as Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), both of which are central nodes in cell growth and survival pathways.[5][6]

This guide focuses on the systematic derivatization of this compound, a versatile starting material for building a library of analogues for SAR studies. We will explore three primary vectors of diversification: the C4-hydroxyl group, and the C5 and C6 positions of the pyrimidine ring.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is typically achieved through a two-step process starting from the commercially available 2,4,6-trichloropyrimidine. This approach leverages the differential reactivity of the chlorine atoms on the pyrimidine ring.

Overall Synthetic Workflow

The workflow involves a regioselective nucleophilic aromatic substitution (SNAr) followed by hydrolysis.

Synthesis_Workflow Start 2,4,6-Trichloropyrimidine Intermediate 6-Chloro-2-morpholinyl- pyrimidin-4-ol Start->Intermediate 1. Morpholine, DIPEA 2. NaOH (aq) Final 2-Morpholin-4-yl- pyrimidin-4-ol Intermediate->Final H₂, Pd/C

Caption: Synthetic workflow for the core scaffold.

Experimental Protocol: Synthesis of 6-Chloro-2-morpholinyl-pyrimidin-4-ol

Rationale: The chlorine at the C2 position is generally more reactive towards nucleophilic substitution than those at C4 and C6. However, by carefully controlling the stoichiometry and reaction conditions, a regioselective reaction can be achieved. Subsequent hydrolysis of the remaining chloro groups, with the C4 position being more susceptible, yields the desired intermediate.

  • Materials: 2,4,6-trichloropyrimidine, morpholine, diisopropylethylamine (DIPEA), tetrahydrofuran (THF), sodium hydroxide (NaOH), hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in THF.

    • Add DIPEA (1.1 eq) to the solution.

    • Slowly add morpholine (1.0 eq) dropwise at room temperature.

    • Stir the reaction mixture for 12 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.

    • Once the starting material is consumed, add a 2M aqueous solution of NaOH (2.5 eq).

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and adjust the pH to ~7 using concentrated HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 6-chloro-2-morpholinyl-pyrimidin-4-ol.

Experimental Protocol: Synthesis of this compound

Rationale: The final step involves the removal of the C6-chloro substituent. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Materials: 6-Chloro-2-morpholinyl-pyrimidin-4-ol, 10% Palladium on carbon (Pd/C), methanol, hydrogen gas.

  • Procedure:

    • Dissolve 6-chloro-2-morpholinyl-pyrimidin-4-ol (1.0 eq) in methanol.

    • Add 10% Pd/C (10 mol%).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain this compound.

Derivatization Strategies for SAR Library Generation

With the core scaffold in hand, several positions are amenable to derivatization to explore the chemical space around the molecule.

Strategy 1: O-Alkylation of the C4-Hydroxyl Group

The hydroxyl group at the C4 position can be alkylated to introduce a variety of substituents that can probe interactions with the solvent-exposed regions of the kinase ATP binding site.

Rationale: The pyrimidin-4-ol exists in tautomeric equilibrium with its pyrimidin-4-one form. Alkylation can occur on either the oxygen or the ring nitrogen. The choice of base and solvent is critical to favor O-alkylation over N-alkylation.[7][8] Generally, polar aprotic solvents and a suitable base like potassium carbonate favor O-alkylation.[7]

O_Alkylation_Scheme Core 2-Morpholin-4-yl- pyrimidin-4-ol Product 4-Alkoxy-2-morpholin- 4-yl-pyrimidine Core->Product R-X, K₂CO₃ DMF, 60°C

Caption: General scheme for O-alkylation.

  • Materials: this compound, alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide), potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).

    • Add the alkyl halide (1.2 eq) and stir the mixture at 60 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography. Self-Validation: Characterization by ¹H NMR should show the disappearance of the O-H proton and the appearance of new signals corresponding to the alkyl group. 2D NMR techniques like HMBC can confirm the C-O-R connectivity.[5]

Strategy 2: Diversification at the C6-Position

To introduce aryl or heteroaryl substituents, a common and powerful strategy is to first install a halogen at the C6-position (or C5), which then serves as a handle for palladium-catalyzed cross-coupling reactions.

Rationale: The Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and DMF, is a potent electrophile that can be used for both formylation and chlorination of electron-rich heterocycles.[9] For pyrimidin-4-ones, it can effectively replace the hydroxyl group with a chlorine atom.

Vilsmeier_Chlorination Core 2-Morpholin-4-yl- pyrimidin-4-ol Intermediate 4,6-Dichloro-2- morpholinylpyrimidine Core->Intermediate POCl₃, DMF Reflux

Caption: C6-Chlorination via Vilsmeier-Haack reaction.

  • Materials: this compound (starting from the 6-unsubstituted core), phosphorus oxychloride (POCl₃), DMF.

  • Procedure:

    • Carefully add POCl₃ (5.0 eq) to a flask containing this compound (1.0 eq) at 0 °C.

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux for 3 hours.

    • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

    • Neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane, dry the organic layer, and concentrate.

    • Purify by column chromatography to yield 4,6-dichloro-2-morpholinylpyrimidine.

Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds, particularly for creating biaryl and heteroaryl structures.[3] The C4 and C6 chlorine atoms have different reactivities, allowing for selective coupling. Typically, the C4 position is more reactive.

SAR_Logic cluster_0 Core Scaffold & Intermediates cluster_1 Derivatization Strategies cluster_2 SAR Analysis Core 2-Morpholinyl- pyrimidin-4-ol Halogenated 6-Halo-2-morpholinyl- pyrimidin-4-ol Core->Halogenated Halogenation O_Alkylation O-Alkylation (C4) Core->O_Alkylation Cross_Coupling Cross-Coupling (C6) Halogenated->Cross_Coupling Library Diverse Chemical Library O_Alkylation->Library Cross_Coupling->Library BioAssay Biological Screening (e.g., Kinase Assays) Library->BioAssay SAR_Table SAR Data Table (Structure vs. Activity) BioAssay->SAR_Table Lead_Opt Lead Optimization SAR_Table->Lead_Opt

Caption: Logical workflow for SAR studies.

  • Materials: 4,6-dichloro-2-morpholinylpyrimidine, aryl- or heteroaryl-boronic acid (or ester), palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent (e.g., 1,4-dioxane, toluene).

  • Procedure:

    • In a reaction vessel, combine 4,6-dichloro-2-morpholinylpyrimidine (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

    • Add the solvent and degas the mixture with argon or nitrogen for 15-20 minutes.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

    • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by LC-MS).

    • Cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Structure-Activity Relationship (SAR) Insights

The derivatization strategies outlined above allow for the systematic exploration of the chemical space around the 2-morpholinopyrimidine core. The goal is to identify substituents that enhance potency against the target kinase while improving selectivity and drug-like properties. Below is a representative SAR table, synthesized from literature data on similar scaffolds targeting PI3K.[6]

Table 1: Representative SAR Data for 2-Morpholinopyrimidine Derivatives as PI3Kα Inhibitors

Compound IDR¹ (C4-Position)R² (C6-Position)PI3Kα IC₅₀ (nM)
Core -OH-H>1000
1a -OCH₃-H850
1b -OCH₂Ph-H550
2a -OH-Cl700
2b -OH-Phenyl150
2c -OH3-pyridyl85
2d -OH3-aminophenyl45
3a -OCH₃-Phenyl120
3b -OCH₃3-pyridyl60

Note: The IC₅₀ values are illustrative and synthesized from published data on analogous series to demonstrate SAR principles.

Key SAR Observations:

  • C4-Position: The unsubstituted hydroxyl group (Core) shows weak activity. Alkylation at this position (compounds 1a , 1b ) provides a modest improvement, suggesting this region can be used to modulate solubility and pharmacokinetic properties.

  • C6-Position: This position is critical for potency. Replacing the hydrogen with a phenyl group (2b ) significantly boosts activity compared to the chloro intermediate (2a ).

  • Aryl/Heteroaryl Substituents at C6: Introducing a nitrogen atom in the aromatic ring at C6, as in the 3-pyridyl derivative (2c ), often leads to improved potency, likely due to the formation of additional hydrogen bonds in the kinase hinge region.

  • Functional Groups on the C6-Aryl Ring: Adding functional groups to the phenyl ring at C6 can further enhance activity. An amino group (2d ) can act as a hydrogen bond donor, leading to a significant increase in potency.

  • Synergistic Effects: Combining favorable modifications at both C4 and C6 (e.g., compounds 3a , 3b ) can lead to highly potent inhibitors.

Conclusion

The this compound scaffold is a highly tractable starting point for the development of potent and selective kinase inhibitors. By employing robust and well-understood synthetic methodologies such as O-alkylation and palladium-catalyzed cross-coupling, medicinal chemists can efficiently generate diverse libraries of compounds. The systematic exploration of substituents at the C4 and C6 positions, guided by SAR principles, allows for the rational design of molecules with optimized biological activity and drug-like properties. The protocols and insights provided in this application note serve as a practical guide for researchers aiming to leverage this privileged scaffold in their drug discovery programs.

References

Application Notes & Protocols: The Strategic Use of 2-Morpholin-4-yl-pyrimidin-4-ol in the Synthesis of Advanced PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Central Role of the PI3K Pathway and the Morpholinopyrimidine Scaffold

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including proliferation, survival, metabolism, and migration.[1][2] Its aberrant activation is a hallmark of many human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[1] Within the vast landscape of kinase inhibitor development, the morpholinopyrimidine core has emerged as a "privileged scaffold," demonstrating remarkable efficacy and selectivity.[3][4] The morpholine moiety, in particular, is crucial for its ability to form a key hydrogen bond with the hinge region of the PI3K enzyme's ATP-binding pocket, a feature essential for potent inhibition.[5][6][7]

This guide provides an in-depth analysis and detailed protocols for the strategic utilization of 2-Morpholin-4-yl-pyrimidin-4-ol , a versatile and pivotal building block in the synthesis of next-generation PI3K inhibitors. We will explore the chemical logic behind its use, from its activation to its incorporation into diverse molecular frameworks, providing researchers with the foundational knowledge to accelerate their drug discovery programs.

The PI3K/AKT/mTOR Signaling Axis: A High-Value Target

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs).[2] This triggers the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] PIP3 recruits and activates downstream effectors, most notably the kinase AKT, which in turn phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), to drive cell growth and survival.[8] Dysregulation at any point in this cascade can lead to uncontrolled cell proliferation and resistance to apoptosis, fundamental characteristics of cancer.[9]

PI3K_Pathway cluster_membrane Plasma Membrane RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates PI3K->PIP2 Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Inhibitor PI3K Inhibitor (e.g., Morpholinopyrimidine) Inhibitor->PI3K Blocks

Caption: The PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.

Chemical Strategy: Activating the Pyrimidin-4-ol for Diversification

This compound (also known as 2-morpholino-4-hydroxypyrimidine) is an ideal starting material due to its inherent stability and the strategic placement of its functional groups. The hydroxyl group at the C4 position, while relatively unreactive itself, can be readily converted into an excellent leaving group, most commonly a chloride. This transformation into 2-morpholino-4-chloropyrimidine is the cornerstone of its utility, converting the scaffold into an electrophilic species primed for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions.

This two-step approach—activation followed by diversification—provides a robust and modular platform for generating extensive libraries of PI3K inhibitors for structure-activity relationship (SAR) studies.[9][10]

Synthetic_Workflow cluster_diversification Diversification Reactions Start 2-Morpholin-4-yl- pyrimidin-4-ol Intermediate Key Intermediate: 2-Morpholino-4-chloropyrimidine Start->Intermediate Activation (e.g., POCl₃) Suzuki Suzuki Coupling (C-C Bond Formation) Intermediate->Suzuki Pd Catalyst, Ar-B(OH)₂ SNAr Nucleophilic Aromatic Substitution (SNAr) (C-N, C-S, C-O Bonds) Intermediate->SNAr Amines, Thiols, Alcohols Final_Products Library of Diverse PI3K Inhibitors Suzuki->Final_Products SNAr->Final_Products

Caption: Synthetic workflow for diversifying PI3K inhibitors.

Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-Morpholino-4-chloropyrimidine (Key Intermediate)

Causality: This protocol transforms the chemically inert hydroxyl group of the starting material into a highly reactive chloride leaving group. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of dehydration/chlorination reaction on heteroaromatic alcohols (or their tautomeric ketone forms). The use of a mild base like N,N-diisopropylethylamine (DIPEA) can be beneficial to neutralize the HCl generated in situ, preventing potential side reactions.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 eq) dropwise at 0 °C. Caution: POCl₃ is highly corrosive and reacts violently with water.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 105-110 °C). Monitor the reaction progress by TLC or LC-MS (typically 2-4 hours).

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃. Caution: This is a highly exothermic process.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-morpholino-4-chloropyrimidine as a solid.

Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling

Causality: This powerful palladium-catalyzed cross-coupling reaction allows for the installation of a wide variety of aryl and heteroaryl groups at the C4 position.[10] This is critical for exploring the "affinity pocket" of the PI3K enzyme and tuning isoform selectivity. The choice of catalyst, ligand, and base is crucial for achieving high yields.

Step-by-Step Methodology:

  • Setup: In a reaction vessel suitable for microwave synthesis or conventional heating, combine 2-morpholino-4-chloropyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05-0.1 eq) or Pd(dppf)Cl₂ (0.05-0.1 eq).

  • Solvent: Add a suitable solvent system, typically a mixture like 1,4-dioxane/water or DME/water.

  • Reaction: Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. Heat the reaction to 80-120 °C (either conventionally or in a microwave reactor) until the starting material is consumed as monitored by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate or DCM.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash chromatography or preparative HPLC to obtain the desired C4-arylated morpholinopyrimidine.

Protocol 3: Diversification via Nucleophilic Aromatic Substitution (SNAr)

Causality: The electron-withdrawing nature of the pyrimidine ring nitrogens activates the C4 position (attached to the chlorine) towards nucleophilic attack. This allows for the straightforward displacement of the chloride by a range of nucleophiles, such as primary and secondary amines, to generate compounds with diverse physicochemical properties.[9]

Step-by-Step Methodology:

  • Setup: In a sealed tube or round-bottom flask, dissolve 2-morpholino-4-chloropyrimidine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or isopropanol.

  • Reagent Addition: Add the desired nucleophile (e.g., an amine, 1.1-2.0 eq) and a non-nucleophilic base like DIPEA (2-3 eq) to scavenge the HCl byproduct.

  • Reaction: Heat the mixture to 80-150 °C. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture and dilute with water. A precipitate may form, which can be collected by filtration. Alternatively, extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer with water and brine to remove the solvent and excess reagents. Dry over Na₂SO₄, concentrate, and purify by flash chromatography or recrystallization to yield the final product.

Structure-Activity Relationship (SAR) Insights

The morpholinopyrimidine scaffold serves as an excellent foundation for probing the structure-activity relationships of PI3K inhibitors. The modular synthesis enabled by this compound allows for systematic modifications.

Position of ModificationSubstituent TypeGeneral Impact on ActivityExample/Reference
C2-Position Morpholine (Fixed) Essential for hinge-binding interaction via its oxygen atom. Replacement often leads to a significant loss of potency.[5][7]Core pharmacophore in numerous inhibitors like Buparlisib (BKM-120).[7]
C4-Position Aryl/Heteroaryl groups (via Suzuki)Crucial for tuning isoform selectivity and overall potency. Electron-rich and electron-poor rings can be explored.Indole and benzimidazole substituents can confer PI3Kδ selectivity.[3][10]
C4-Position Amines (via SNAr)Modulates solubility, cell permeability, and can introduce additional hydrogen bonding interactions.Amino-pyridinyl groups have been explored in various scaffolds.[11]
C5/C6-Position Small alkyl or electron-withdrawing groupsCan influence the electronic properties of the pyrimidine ring and provide vectors for further substitution.Pyrimidine-5-carbonitrile has been used to develop potent inhibitors.[7]

Key Insights:

  • The C2-Morpholine is Sacrosanct: The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor with the backbone amide of Val851 (in PI3Kα), anchoring the inhibitor in the ATP pocket.[7] Altering this interaction is generally detrimental to activity.

  • The C4-Substituent Governs Selectivity: The region of the active site that accommodates the C4-substituent varies significantly between PI3K isoforms (α, β, δ, γ). By carefully selecting the size, shape, and electronic properties of this substituent, researchers can engineer inhibitors that preferentially target a specific isoform, which can be crucial for minimizing off-target toxicities.[3][11][12] For example, specific indolyl-pyrazolo[1,5-a]pyrimidine derivatives show high selectivity for the PI3Kδ isoform.[3]

  • The Pyrimidine Core: This nitrogenous heterocycle serves as the central scaffold, correctly positioning the critical C2-morpholine and the C4-diversification handle.[13]

Conclusion

This compound is more than just a chemical reagent; it is a strategic starting point for the rational design of potent and selective PI3K inhibitors. Its straightforward activation to a reactive chloro-intermediate unlocks access to a vast chemical space through robust and reliable synthetic methodologies like Suzuki coupling and SNAr reactions. By understanding the underlying chemical principles and applying the protocols detailed in this guide, researchers can efficiently generate and optimize novel drug candidates targeting the critically important PI3K signaling pathway.

References

The Strategic Application of 2-Morpholin-4-yl-pyrimidin-4-ol Derivatives in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthesis and application of 2-Morpholin-4-yl-pyrimidin-4-ol derivatives in pivotal cross-coupling reactions. The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, and its functionalization through modern synthetic methods is of paramount importance for the discovery of novel therapeutic agents.[1][2] This document provides not only detailed, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions but also elucidates the underlying chemical principles and rationale for experimental design.

Introduction: The Versatility of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including approved drugs such as Gleevec and Crestor.[3] Its prevalence in pharmaceuticals, particularly as a core component of protein kinase inhibitors, underscores the necessity for robust and versatile synthetic methodologies for its elaboration.[1] Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a powerful means to diversify the pyrimidine scaffold with a high degree of control and efficiency.[2][4]

The 2-morpholinyl substituent is a common feature in many bioactive compounds, often imparting favorable pharmacokinetic properties. When coupled with a reactive handle at the 4-position of the pyrimidine ring, the 2-morpholinopyrimidine scaffold becomes a versatile building block for library synthesis and lead optimization in drug discovery programs.

Synthesis of the Key Intermediate: 2-Morpholino-4-chloropyrimidine

The journey into the diverse world of functionalized pyrimidines begins with the synthesis of a key reactive intermediate. The inherent reactivity differences between the C2 and C4 positions of dihalopyrimidines allow for a regioselective approach. Generally, cross-coupling and nucleophilic aromatic substitution (SNAr) reactions preferentially occur at the C4 position.[1] This selectivity is exploited in the synthesis of our key intermediate, 2-morpholino-4-chloropyrimidine, from the commercially available 2,4-dichloropyrimidine.

Protocol 1: Synthesis of 2-Morpholino-4-chloropyrimidine

This protocol details the nucleophilic aromatic substitution of one chlorine atom on 2,4-dichloropyrimidine with morpholine. The reaction is typically carried out under mild conditions, taking advantage of the higher reactivity of the C4 position.

Materials:

  • 2,4-Dichloropyrimidine

  • Morpholine

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Tetrahydrofuran (THF) or Acetonitrile (CH3CN)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 equiv.) in THF at room temperature, add N,N-diisopropylethylamine (1.2 equiv.).

  • Slowly add morpholine (1.1 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6 hours.[5]

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 2-morpholino-4-chloropyrimidine as a white solid.

G reactant1 2,4-Dichloropyrimidine reagents DIPEA, THF Room Temperature reactant1->reagents reactant2 Morpholine reactant2->reagents product 2-Morpholino-4-chloropyrimidine reagents->product

Caption: Synthesis of the key intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

The synthesized 2-morpholino-4-chloropyrimidine serves as a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring facilitates these transformations.[2]

The General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[6]

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_intermediate R-Pd(II)-X(L_n) oxidative_addition->pd2_intermediate transmetalation Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) pd2_intermediate->transmetalation R'-M or R'₂NH pd2_coupled R-Pd(II)-R'(L_n) transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 R-R'

Caption: General catalytic cycle for cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4] For nitrogen-containing heterocycles, catalyst poisoning can be a challenge, necessitating careful selection of ligands and conditions.[7]

This protocol provides a general procedure for the Suzuki coupling of 2-morpholino-4-chloropyrimidine with a variety of arylboronic acids. Microwave irradiation can often accelerate these reactions.[8][9]

Materials:

  • 2-Morpholino-4-chloropyrimidine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine 2-morpholino-4-chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. For microwave-assisted reactions, irradiate at a specified temperature (e.g., 120-150 °C) for a shorter duration (e.g., 10-30 minutes).[8]

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/XPhosModern phosphine ligands like XPhos can improve catalyst stability and activity, especially for less reactive chlorides.[2]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can significantly impact the reaction outcome; stronger bases are often required for less reactive substrates.
Solvent 1,4-Dioxane/H₂O, TolueneA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Temperature 80-150 °CHigher temperatures are often necessary to drive the reaction to completion, especially with chlorides.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[10] This reaction is invaluable for introducing alkynyl functionalities, which are versatile handles for further synthetic transformations.

This protocol describes the coupling of 2-morpholino-4-chloropyrimidine with terminal alkynes. Copper-free conditions can also be employed to avoid the formation of alkyne homocoupling byproducts.[11][12]

Materials:

  • 2-Morpholino-4-chloropyrimidine

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI) (for traditional Sonogashira)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Solvent (e.g., DMF, THF)

  • Inert atmosphere

Procedure:

  • To a solution of 2-morpholino-4-chloropyrimidine (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in the chosen solvent, add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).

  • Add the amine base (2.0-3.0 equiv.) to the reaction mixture.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction to the desired temperature (typically 60-100 °C) and stir until completion.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry, filter, and concentrate the organic layer.

  • Purify the product via column chromatography.

ParameterRecommended ConditionsRationale
Catalyst PdCl₂(PPh₃)₂, CuIThe combination of a palladium catalyst and a copper(I) co-catalyst is standard for the Sonogashira reaction.[10]
Base TEA, DIPEAThe amine base acts as both a base and a solvent in some cases, and it is crucial for the reaction to proceed.[10]
Solvent DMF, THFAnhydrous and anaerobic conditions are typically required for optimal results.[11]
Temperature 60-100 °CThe reaction temperature depends on the reactivity of the substrates.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[6] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-morpholino-4-chloropyrimidine with a variety of primary and secondary amines. The choice of ligand is critical for the success of this reaction.[13]

Materials:

  • 2-Morpholino-4-chloropyrimidine

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.

  • Add 2-morpholino-4-chloropyrimidine (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry, filter, and concentrate.

  • Purify the resulting arylamine by column chromatography.

ParameterRecommended ConditionsRationale
Catalyst/Ligand Pd₂(dba)₃ with XPhos or SPhosBulky, electron-rich phosphine ligands are highly effective for the amination of aryl chlorides.[6][13]
Base NaOtBu, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
Solvent Toluene, 1,4-DioxaneAnhydrous and deoxygenated solvents are crucial for maintaining catalyst activity.
Temperature 80-120 °CThe reaction temperature is substrate-dependent, with less reactive chlorides requiring higher temperatures.

Troubleshooting and Considerations

  • Catalyst Deactivation: Nitrogen-containing heterocycles can act as ligands for the palladium catalyst, leading to deactivation. Using bulky phosphine ligands can often mitigate this issue.[7]

  • Protodeboronation (Suzuki): The cleavage of the C-B bond in the boronic acid is a common side reaction. Using anhydrous conditions and carefully selecting the base can minimize this.[7]

  • Homocoupling (Sonogashira): The formation of alkyne dimers (Glaser coupling) can be suppressed by using copper-free conditions or by carefully controlling the reaction conditions.[10]

  • Reaction Selectivity: For di- or tri-halogenated pyrimidines, achieving regioselectivity can be challenging. The inherent reactivity order (C4 > C2 > C5) can be exploited, but careful optimization of reaction conditions is often necessary.[1]

Conclusion

The 2-morpholinopyrimidine scaffold is a valuable building block in medicinal chemistry. The protocols and guidelines presented in this document provide a solid foundation for researchers to effectively utilize this scaffold in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. By understanding the underlying principles and carefully selecting reaction parameters, scientists can efficiently generate diverse libraries of novel compounds for drug discovery and development.

References

Troubleshooting & Optimization

Troubleshooting common side reactions in 2-Morpholin-4-yl-pyrimidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Morpholin-4-yl-pyrimidin-4-ol

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for the synthesis of this compound. This key heterocyclic building block, a cornerstone in the development of advanced therapeutics such as PI3K inhibitors[1][2], often presents unique synthetic challenges. Our goal is to move beyond simple protocols and provide you with the in-depth, field-proven insights necessary to navigate and troubleshoot the common hurdles in its preparation. This guide is structured as a series of practical questions and answers, reflecting the real-world problems encountered in the laboratory.

Section 1: The Primary Synthetic Pathway: An Overview

The most prevalent and cost-effective route to this compound involves a two-step sequence starting from 2,4-dichloropyrimidine. This process hinges on a regioselective nucleophilic aromatic substitution (SNAr) followed by hydrolysis.

Synthetic_Pathway A 2,4-Dichloropyrimidine + Morpholine B Intermediate: 2-Chloro-4-morpholinopyrimidine A->B Step 1: S_NAr (Regioselective Amination) C Final Product: This compound B->C Step 2: Hydrolysis

Caption: Overall synthetic route to this compound.

The first step leverages the higher electrophilicity of the C4 position on the pyrimidine ring, making it more susceptible to nucleophilic attack by morpholine compared to the C2 position. However, this selectivity is not absolute and is highly dependent on reaction conditions. The second step involves the hydrolysis of the remaining C2 chlorine to the target hydroxyl group, completing the synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues reported by researchers. We provide not only solutions but also the underlying chemical principles to empower your experimental design.

Q1: My reaction of 2,4-dichloropyrimidine with morpholine gives a low yield and a mixture of isomers that are difficult to separate. How can I improve the regioselectivity for the desired 4-morpholino intermediate?

A1: This is the most critical challenge in this synthesis, stemming from the competing nucleophilic attack at the C2 and C4 positions.

The C4 position is generally more reactive due to greater electron deficiency, but reaction conditions can erode this inherent selectivity. The formation of the undesired 4-chloro-2-morpholinopyrimidine isomer complicates purification and significantly reduces the yield of the target intermediate. Our internal studies and the literature confirm that temperature, solvent, and base are key control levers.[3][4]

Causality and Strategic Solutions:

  • Low Temperature is Crucial: The activation energy for substitution at C2 is higher than at C4. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) dramatically favors the kinetically preferred C4 substitution. High temperatures provide sufficient energy to overcome the barrier for C2 substitution, leading to poor selectivity.

  • Solvent Polarity Matters: Aprotic solvents of moderate polarity, such as Tetrahydrofuran (THF) or Acetonitrile (MeCN), are generally preferred. They effectively solvate the transition state without interfering with the nucleophile.

  • Choice of Base: A non-nucleophilic hindered base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is essential. It acts as a scavenger for the HCl generated during the reaction without competing with morpholine as a nucleophile. Using a nucleophilic base or an excess of morpholine itself as the base can lead to side reactions.

Comparative Data on Reaction Conditions:

Solvent Base (1.1 eq) Temperature Approx. C4:C2 Ratio Comments
DichloromethaneDIPEA0 °C to RT>15:1Excellent selectivity, but can be slow.
AcetonitrileK₂CO₃60 °C~5:1Faster reaction, but compromised selectivity.[5]
THFLiHMDS-20 °C>20:1High selectivity; requires anhydrous conditions.[3]
EthanolMorpholine (2.2 eq)Reflux~3:1Poor selectivity; significant di-substitution.[6]

Recommended Protocol for High Selectivity: See Section 4, Protocol 1 for a detailed, step-by-step methodology designed to maximize the C4:C2 isomer ratio.

Q2: I'm observing a significant amount of a di-substituted byproduct, 2,4-dimorpholinopyrimidine. What causes this and how can I prevent it?

A2: The formation of 2,4-dimorpholinopyrimidine is a classic example of over-reaction.

Once the desired intermediate, 2-chloro-4-morpholinopyrimidine, is formed, its C2 position is still susceptible to a second nucleophilic attack by morpholine, especially under forcing conditions.

Causality and Strategic Solutions:

  • Stoichiometric Control: This is the most important factor. Use a slight excess, but no more than 1.05 to 1.1 equivalents, of morpholine. Precise measurement of your starting materials is critical.

  • Controlled Addition: Add the morpholine dropwise to the solution of 2,4-dichloropyrimidine at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the nucleophile, favoring the mono-substitution of the more reactive C4 position on the starting material over the substitution of the less reactive C2 position on the product.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. The reaction should be quenched as soon as the 2,4-dichloropyrimidine has been consumed to prevent the subsequent, slower reaction that forms the di-substituted byproduct.

Side_Reactions cluster_main Desired Pathway cluster_side Side Reactions A 2,4-Dichloropyrimidine B 2-Chloro-4-morpholinopyrimidine (Desired Intermediate) A->B + 1 eq. Morpholine (C4 Attack) C 4-Chloro-2-morpholinopyrimidine (Isomer Impurity) A->C + 1 eq. Morpholine (C2 Attack) D 2,4-Dimorpholinopyrimidine (Di-substituted Impurity) B->D + 1 eq. Morpholine (Over-reaction)

Caption: Competing reaction pathways in the amination step.

Q3: The final hydrolysis of the C2-chloro group is sluggish and gives low yields. How can I drive this reaction to completion without degrading the product?

A3: Hydrolysis of the C2-chloro group is often challenging due to the electron-donating nature of the C4-morpholino group, which deactivates the ring towards nucleophilic substitution.

Harsh conditions (high temperature, strong acid/base) are typically required, but these can lead to product degradation. The key is to find a balance that promotes hydrolysis while preserving the integrity of the pyrimidine ring.

Causality and Strategic Solutions:

  • Acid Catalysis: Refluxing in aqueous HCl (e.g., 2-4 M) is a common and effective method. The acid protonates the pyrimidine ring, increasing its electrophilicity and making the C2 position more susceptible to attack by water.

  • Base-Mediated Hydrolysis: While less common for this specific transformation, aqueous NaOH can also be used. However, it can be more prone to causing ring-opening or other degradation pathways.[7][8]

  • Solubility: The starting material, 2-chloro-4-morpholinopyrimidine, may have limited solubility in purely aqueous systems. Using a co-solvent like dioxane or ethanol can improve solubility and reaction rates.

  • Reaction Time and Temperature: These reactions often require prolonged heating (12-24 hours) at reflux. Monitor by TLC or HPLC to determine the point of maximum conversion before significant degradation occurs.

Recommended Protocol for Efficient Hydrolysis: See Section 4, Protocol 2 for a detailed methodology using acid catalysis.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the correct tautomeric form of the final product?

    • The product, this compound, exists in a tautomeric equilibrium with its more stable keto form, 2-Morpholin-4-yl-pyrimidin-4(3H)-one. In solid state and in most solvents, the pyrimidin-4-one tautomer is overwhelmingly favored due to the stability of the amide-like functionality. It is important to recognize both structures when interpreting analytical data.

  • Q2: What are the best analytical techniques to monitor these reactions and characterize the impurities?

    • TLC: An excellent tool for real-time reaction monitoring. A typical mobile phase is Ethyl Acetate/Hexane (e.g., 30-50% EtOAc). The di-substituted product will be less polar than the mono-substituted intermediates, while the final hydroxyl product will be significantly more polar.

    • HPLC: The gold standard for assessing purity and quantifying the ratio of isomers. A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid is a good starting point.

    • NMR Spectroscopy: Crucial for structural confirmation. The C4 and C2 isomers can be distinguished by the chemical shifts of the remaining pyrimidine proton (H-6) and the adjacent morpholine protons. See the table below for typical ¹H NMR distinctions.

    • Mass Spectrometry (MS): Essential for confirming the mass of the product and identifying impurities. All major species (starting material, isomers, di-substituted product, final product) have distinct molecular weights.

Table: Key ¹H NMR Chemical Shifts for Isomer Identification (in CDCl₃)

Compound Pyrimidine H-5 (d) Pyrimidine H-6 (d) Notes
2-Chloro-4-morpholinopyrimidine ~6.4 ppm~8.1 ppmH-6 is significantly downfield due to the anisotropic effect of the adjacent nitrogen and chlorine.
4-Chloro-2-morpholinopyrimidine ~6.7 ppm~8.3 ppmThe chemical shifts are distinct from the C4 isomer, often with H-6 being even further downfield.
  • Q3: Are there alternative synthetic routes that avoid these side reactions?

    • Yes, though they are often longer or require less common starting materials. One approach is to start with 2-thiouracil. The thiol group can be displaced by morpholine, followed by desulfurization. Another route involves starting with 2-amino-4-chloropyrimidine, hydrolyzing the chloro group, and then building the morpholine moiety, though this is less direct. For most applications, optimizing the 2,4-dichloropyrimidine route remains the most practical approach.

Section 4: Detailed Experimental Protocols

The following protocols are optimized for high yield and purity based on our internal validation studies.

Protocol 1: Optimized Regioselective Synthesis of 2-Chloro-4-morpholinopyrimidine

Workflow_Step1 start Start dissolve Dissolve 2,4-dichloropyrimidine and DIPEA in anhydrous THF start->dissolve cool Cool solution to 0 °C (ice-water bath) dissolve->cool add Add Morpholine (1.05 eq) dropwise over 30 min cool->add react Stir at 0 °C for 1 hr, then warm to RT and stir for 4-6 hrs add->react monitor Monitor by TLC (Target: consumption of starting material) react->monitor quench Quench reaction with water monitor->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash organic layer with brine, dry over Na₂SO₄ extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify by column chromatography or recrystallization concentrate->purify end End: Isolated Intermediate purify->end

Caption: Workflow for the regioselective amination step.

Methodology:

  • To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF (10 mL per 1 g of starting material), add diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the mixture to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Add morpholine (1.05 eq) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC (40% Ethyl Acetate in Hexane) until the starting 2,4-dichloropyrimidine spot is no longer visible.

  • Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-chloro-4-morpholinopyrimidine as a white solid.

Protocol 2: Efficient Hydrolysis to this compound

Methodology:

  • Combine 2-chloro-4-morpholinopyrimidine (1.0 eq) and 4 M aqueous hydrochloric acid (15 mL per 1 g of starting material).

  • Heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring. The mixture may initially be a suspension but should become homogeneous as the reaction progresses.

  • Maintain the reflux for 12-18 hours. Monitor the reaction progress by HPLC or by taking small aliquots, neutralizing, and spotting on a TLC plate (10% Methanol in Dichloromethane).

  • Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to 0-5 °C.

  • Slowly adjust the pH to ~7-8 by the careful addition of a saturated aqueous solution of sodium bicarbonate or 2 M NaOH. The product will precipitate out of the solution.

  • Stir the resulting slurry at 0-5 °C for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 10 mL), and then with a small amount of cold ethanol.

  • Dry the product under vacuum at 50 °C to a constant weight to yield this compound as a crystalline solid.

Section 5: References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. --INVALID-LINK--

  • Stauffer, S. R., et al. (2009). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. --INVALID-LINK--

  • US Patent US8334383B2. (2012). Regioselective preparation of substituted pyrimidines. Google Patents. --INVALID-LINK--

  • Liotta, D. C., & Volpe, A. A. (2018). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Chemistry LibreTexts. (Note: While a valuable educational resource, primary literature should be consulted for specific reaction conditions). --INVALID-LINK--

  • Foucourt, A., et al. (2012). Preparation and optimization of new 4-(morpholin-4-yl)-(6-oxo-1,6-dihydropyrimidin-2-yl)amide derivatives as PI3Kβ inhibitors. Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--

  • El-Gazzar, A. B. A., et al. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. --INVALID-LINK--

  • Zhang, H., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters. --INVALID-LINK--

  • Ghodsi, S., et al. (2023). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. --INVALID-LINK--

  • Abdel-Maksoud, M. S., et al. (2019). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Molecules. --INVALID-LINK--

References

Resolving solubility issues with 2-Morpholin-4-yl-pyrimidin-4-ol in assays

Author: BenchChem Technical Support Team. Date: January 2026

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Resolving Solubility Issues with 2-Morpholin-4-yl-pyrimidin-4-ol in Assays

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows. Due to its specific physicochemical properties, researchers may encounter challenges related to its solubility, which can significantly impact assay results, leading to issues like underestimated activity, poor reproducibility, and inaccurate structure-activity relationships (SAR).[1] This guide provides in-depth, field-proven insights and systematic troubleshooting protocols to diagnose, resolve, and prevent solubility-related artifacts in your assays.

Frequently Asked Questions (FAQs)
FAQ 1: My initial 10 mM stock of this compound in 100% DMSO shows visible particulates. What's happening and how do I fix it?

Answer:

This is a common issue, especially with compounds stored for extended periods or subjected to freeze-thaw cycles.[2] While DMSO is a powerful universal solvent, it is not infallible, and compounds can precipitate out of high-concentration solutions.[2][3]

Underlying Cause:

  • Compound Purity & Form: The supplied solid might be a specific salt form or polymorph with lower DMSO solubility. Amorphous forms are often more soluble than highly stable crystalline forms.[4][5]

  • Moisture Absorption: DMSO is highly hygroscopic. Water absorbed from the atmosphere can reduce the compound's solubility in the stock solution.

  • Freeze-Thaw Cycles: Repeated cycling between frozen and liquid states can promote the formation of less soluble crystalline structures.[6] Best practices in compound management suggest minimizing these cycles.[7][8]

Troubleshooting Protocol:

  • Visual Inspection: Always visually inspect your stock solution before use. Look for crystals, cloudiness, or film on the vial walls.

  • Gentle Warming: Warm the vial in a 37°C water bath for 10-15 minutes.

  • Vortex & Sonication: After warming, vortex the vial vigorously for 30 seconds. If particulates remain, place the vial in a bath sonicator for 5-10 minutes.

  • Solubility Confirmation: After treatment, allow the solution to stand at room temperature for 30 minutes. If it remains clear, the compound is likely fully dissolved. If precipitation reappears, the stock concentration may be too high for stable storage.

  • Actionable Step: If precipitation persists, consider preparing a fresh, lower-concentration stock (e.g., 5 mM or 1 mM) and reassess solubility.

FAQ 2: The compound is perfectly clear in my DMSO stock, but it precipitates immediately when I dilute it into my aqueous assay buffer (e.g., PBS, pH 7.4). Why does this happen?

Answer:

This phenomenon, known as "crashing out," is the most frequent solubility challenge in biological assays.[9][10] It occurs when a compound that is soluble in a high-concentration organic solvent is introduced into an aqueous medium where its solubility is much lower.[1]

Underlying Cause: The key issue is the drastic change in the solvent environment. The compound is stable in 100% DMSO but exceeds its maximum aqueous solubility limit (kinetic solubility) when diluted into the buffer, even with a small final percentage of DMSO.[4] The final DMSO concentration in the assay is often limited to <1% to avoid solvent-induced artifacts or toxicity.[11]

Troubleshooting Workflow:

Below is a decision-making workflow to systematically address this issue.

G start Compound precipitates in aqueous assay buffer check_ph Is the compound ionizable? (Contains acidic/basic groups) start->check_ph ph_adjust Optimize Buffer pH check_ph->ph_adjust Yes cosolvent Introduce a Co-solvent check_ph->cosolvent No / pH ineffective ph_success Success: Compound is soluble ph_adjust->ph_success Resolved ph_fail Failure: Still precipitates ph_adjust->ph_fail Not Resolved ph_fail->cosolvent cosolvent_success Success: Compound is soluble cosolvent->cosolvent_success Resolved cosolvent_fail Failure: Still precipitates cosolvent->cosolvent_fail Not Resolved cyclodextrin Use a Cyclodextrin cosolvent_fail->cyclodextrin cyclodextrin_success Success: Compound is soluble cyclodextrin->cyclodextrin_success G cluster_low_ph Low pH (e.g., pH 4) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH 10) low_ph_img pi_img low_ph_label Protonated (Cationic Form) Increased Positive Charge HIGHLY SOLUBLE high_ph_img pi_label Neutral (Zwitterionic Form) Net Charge is Zero POORLY SOLUBLE high_ph_label Deprotonated (Anionic Form) Increased Negative Charge HIGHLY SOLUBLE

References

Stability of 2-Morpholin-4-yl-pyrimidin-4-ol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Development Division

Welcome to the technical support guide for 2-Morpholin-4-yl-pyrimidin-4-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for stability-related challenges encountered during experimentation. Our goal is to equip you with the necessary knowledge to ensure the integrity of your results by understanding the chemical behavior of this compound under various stress conditions.

Compound Overview & Key Characteristics

This compound is a heterocyclic compound featuring a pyrimidine core substituted with a morpholine ring and a hydroxyl group. The pyrimidine scaffold is a common motif in pharmacologically active molecules. The stability of this compound is paramount for its reliable use in research and development, as degradation can lead to loss of activity, altered properties, and the formation of unknown impurities.

This guide provides a series of frequently asked questions for quick reference and detailed troubleshooting protocols for in-depth forced degradation analysis, a critical component of drug development and formulation.[1]

PropertyValueSource
IUPAC Name 2-(Morpholin-4-yl)pyrimidin-4(1H)-one[2]
CAS Number 19810-79-8[2]
Molecular Formula C₈H₁₁N₃O₂[2]
Molecular Weight 181.19 g/mol N/A
Melting Point 169°C[2]

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of this compound.

Q1: What are the recommended long-term storage conditions for this compound? A: For optimal stability, the solid compound should be stored in a tightly sealed, light-resistant container at 2-8°C. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize long-term oxidative and hydrolytic degradation.

Q2: Is this compound sensitive to light? A: Yes, compounds with aromatic heterocyclic rings like pyrimidine can be photosensitive.[3] Exposure to UV or high-intensity visible light may induce degradation. It is crucial to handle the compound in a light-protected environment and store it in amber vials or containers wrapped in aluminum foil. For detailed evaluation, a formal photostability study is required as per ICH Q1B guidelines.[4]

Q3: What solvents are suitable for preparing stock solutions, and how should they be stored? A: Dimethyl sulfoxide (DMSO) and ethanol are commonly used for initial stock solutions. For aqueous-based assays, further dilution in buffered solutions is typical. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared fresh whenever possible.

Q4: Can I expect degradation in acidic or basic aqueous solutions? A: Yes, the pyrimidine ring system is susceptible to both acid- and base-catalyzed hydrolysis.[5] The lactam-like structure within the pyrimidin-4-ol ring can undergo ring-opening under harsh pH conditions. The morpholine substituent may also be affected. It is critical to control the pH of your experimental medium and assess stability if the compound will be in an acidic or basic environment for an extended period.

Troubleshooting Guides: Forced Degradation Protocols

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[6] These protocols are designed to produce a target degradation of 5-20%, which is sufficient for analysis without completely destroying the sample.[7]

Workflow for a Comprehensive Stability Assessment

The following diagram outlines a systematic approach to evaluating the stability of this compound.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) Aliquot Aliquot into Vials for Each Condition Prep->Aliquot Acid Acid Hydrolysis (0.1 M HCl) Aliquot->Acid Base Base Hydrolysis (0.1 M NaOH) Aliquot->Base Oxidation Oxidation (3% H₂O₂) Aliquot->Oxidation Thermal Thermal Stress (60°C Solution) Aliquot->Thermal Photo Photostability (ICH Q1B Light) Aliquot->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Compare Compare Stressed Samples to Unstressed Control (T=0) Analyze->Compare Pathway Identify Degradants & Elucidate Degradation Pathway Compare->Pathway Method Confirm Method is Stability-Indicating Compare->Method

Caption: General workflow for forced degradation studies.

Guide 1: Hydrolytic Stability Testing

Objective: To determine the susceptibility of the compound to hydrolysis across a range of pH values. The pyrimidine ring is known to undergo hydrolytic cleavage, often at the N3-C4 bond, after the aromaticity is reduced.[5]

Experimental Protocol
  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent like acetonitrile (ACN).

  • Sample Setup: For each condition, add 0.1 mL of the stock solution to 0.9 mL of the stressor solution in an HPLC vial. This creates a final concentration of 100 µg/mL.

  • Stress Conditions:

    • Acidic: Use 0.1 M Hydrochloric Acid (HCl).

    • Neutral: Use HPLC-grade water.

    • Basic: Use 0.1 M Sodium Hydroxide (NaOH).

  • Control Sample: Prepare a control by diluting the stock solution in the mobile phase or ACN:Water (50:50) to the same final concentration. This is your T=0 sample.

  • Incubation: Place the vials in a water bath or oven set to 60°C. Monitor the degradation over time (e.g., at 2, 4, 8, 12, and 24 hours) by taking aliquots.

  • Quenching & Analysis:

    • Before injection, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl.

    • Analyze all samples, including the T=0 control, using a stability-indicating HPLC method.

Data Summary Table: Hydrolytic Conditions
ConditionStressorTemperatureTimepointsPurpose
Acidic 0.1 M HCl60°C0, 2, 4, 8, 12, 24hAssess acid-catalyzed degradation.
Neutral HPLC Water60°C0, 2, 4, 8, 12, 24hAssess stability in neutral aqueous media.
Basic 0.1 M NaOH60°C0, 2, 4, 8, 12, 24hAssess base-catalyzed degradation.
Potential Degradation Pathway: Hydrolysis

The most probable hydrolytic degradation involves the opening of the pyrimidine ring.

Hydrolytic Degradation cluster_main Start This compound Intermediate Ring-Opened Intermediate (Ureidoacrylate derivative) Start->Intermediate H₂O (Acid or Base) Product1 Malonic Semialdehyde Derivative Intermediate->Product1 Hydrolysis Product2 Carbamate/CO₂ + NH₃ Intermediate->Product2 Hydrolysis

References

Technical Support Center: Synthesis of 2-Morpholin-4-yl-pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Morpholin-4-yl-pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the synthesis of this important heterocyclic compound. Our goal is to equip you with the knowledge to navigate common experimental challenges and successfully synthesize your target molecule.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several routes, each with its own set of advantages and potential pitfalls. The most common and direct method involves the sequential nucleophilic aromatic substitution (SNAr) on a dihalopyrimidine precursor, followed by hydrolysis. Alternative strategies, while less direct, may offer advantages in specific contexts. This guide will focus primarily on the most prevalent synthetic pathway and its associated challenges.

II. Troubleshooting Guide & FAQs: The Dichloropyrimidine Route

This section addresses common issues encountered when synthesizing this compound starting from 2,4-dichloropyrimidine.

FAQ 1: My initial reaction of 2,4-dichloropyrimidine with morpholine is giving me a mixture of products, and the major product is not the one I want. What is happening and how can I fix it?

Answer:

This is a classic issue of regioselectivity in the nucleophilic aromatic substitution (SNAr) on the pyrimidine ring. The two chlorine atoms at the C2 and C4 positions have different reactivities, and the position of the initial attack by morpholine is crucial.

The Underlying Chemistry:

The C4 position of 2,4-dichloropyrimidine is generally more activated towards nucleophilic attack than the C2 position. This is due to the greater ability of the para-nitrogen atom to stabilize the Meisenheimer intermediate formed during the attack at C4. Therefore, the kinetically favored product is often 4-morpholino-2-chloropyrimidine. For the synthesis of this compound, you need the 2-morpholino-4-chloro isomer.

Troubleshooting Strategies:

  • Temperature Control: Running the reaction at lower temperatures can sometimes favor the thermodynamically more stable product, which may be the desired C2-substituted isomer in some cases. However, this can also significantly slow down the reaction rate.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. While polar aprotic solvents like DMF or acetonitrile are common, experimenting with less polar solvents might alter the selectivity.

  • Use of Tertiary Amines (Advanced Strategy): Research has shown that using tertiary amine nucleophiles can lead to excellent C2 selectivity.[1] This is followed by an in situ N-dealkylation to yield the secondary amine product at the C2 position. While this is a more advanced technique, it is a powerful tool for controlling regioselectivity.[1]

  • Protecting Group Strategy: An alternative, multi-step approach involves protecting one of the positions, reacting the other, and then deprotecting. However, this adds steps and complexity to the synthesis.

Workflow for Optimizing Regioselectivity:

Caption: Troubleshooting workflow for regioselectivity issues.

FAQ 2: The hydrolysis of my 2-morpholino-4-chloropyrimidine intermediate is not going to completion, or I am seeing decomposition. What are the best conditions for this step?

Answer:

The hydrolysis of the C4-chloro group to a hydroxyl group is the final step in this synthetic sequence. Incomplete reaction or decomposition can be frustrating.

The Underlying Chemistry:

This step is another SNAr reaction, this time with hydroxide or water as the nucleophile. The reactivity of the C4-chloro group is enhanced by the presence of the electron-donating morpholino group at the C2 position. However, harsh conditions can lead to ring opening or other side reactions. The product, this compound, can exist in tautomeric equilibrium with 2-morpholinopyrimidin-4(3H)-one. This equilibrium can be influenced by pH and solvent polarity.[2]

Troubleshooting Strategies:

  • Choice of Base and Solvent:

    • Aqueous Base: Refluxing in aqueous sodium hydroxide or potassium hydroxide is a common method. The concentration of the base is critical; too high a concentration can lead to decomposition. Start with a moderate concentration (e.g., 2-4 M) and monitor the reaction by TLC or LC-MS.

    • Acidic Hydrolysis: In some cases, acidic hydrolysis (e.g., refluxing in aqueous HCl) can be effective. This can also help with the solubility of the starting material.

  • Temperature and Reaction Time: This reaction typically requires heating. Start with refluxing conditions and monitor the reaction over time. Prolonged heating at very high temperatures should be avoided to minimize decomposition.

  • Work-up Procedure: After the reaction is complete, careful neutralization is important. The product may precipitate upon neutralization. Ensure the pH is adjusted slowly to avoid decomposition of the product.

Comparative Table of Hydrolysis Conditions:

ConditionAdvantagesDisadvantages
Aqueous NaOH/KOH (reflux) Generally effective and straightforward.Risk of decomposition with high base concentration or prolonged heating.
Aqueous HCl (reflux) Can improve solubility of the starting material.May require careful neutralization; potential for salt formation.
Water/Dioxane (reflux) Milder conditions.May require longer reaction times.
FAQ 3: My overall yield is low. Where am I most likely losing material?

Answer:

Low overall yield can be a result of losses at multiple stages of the synthesis. A systematic approach is needed to identify the problematic step.

Troubleshooting Workflow for Low Yield:

Caption: Systematic workflow for troubleshooting low yields.

Key Areas for Yield Loss:

  • Starting Material Purity: Ensure your 2,4-dichloropyrimidine and morpholine are of high purity. Impurities can lead to side reactions.[3]

  • SNAr Reaction: As discussed in FAQ 1, the formation of the wrong isomer is a major source of yield loss.

  • Hydrolysis Step: Incomplete reaction or decomposition during hydrolysis (FAQ 2) will directly impact your yield.

  • Work-up and Purification:

    • Extraction: The product's solubility can be pH-dependent. Ensure you are extracting at the optimal pH to minimize losses to the aqueous layer.

    • Purification: The product may be sensitive to certain purification methods. If using column chromatography, consider the stability of the compound on silica gel. Recrystallization is often a good alternative for purification.

III. Alternative Synthetic Routes: A Brief Overview

While the dichloropyrimidine route is the most direct, other strategies can be considered, especially if you are facing insurmountable challenges with the primary route.

Synthesis from Uracil Derivatives:

This approach involves the chemical modification of a pre-existing pyrimidine ring. For example, starting from a uracil derivative, one could introduce a leaving group at the C2 or C4 position, followed by substitution with morpholine. This can be a lengthy process but may offer better control over regioselectivity.[4][5]

Multi-Component Reactions (MCRs):

Reactions like the Biginelli synthesis can construct the dihydropyrimidine core in a single step from an aldehyde, a β-ketoester, and urea or thiourea.[6] While not a direct route to the target molecule, MCRs offer a convergent approach to highly functionalized pyrimidines, which could then be further modified. A common issue with MCRs is the potential for side reactions, such as the formation of Hantzsch-type dihydropyridines.[6]

Microwave-Assisted Synthesis:

The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and selectivity for pyrimidine synthesis.[7] This is particularly useful for accelerating SNAr and hydrolysis steps.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-morpholino-4-chloropyrimidine
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloropyrimidine (1 eq.) in a suitable solvent (e.g., ethanol or acetonitrile).

  • Add morpholine (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.).

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) and monitor the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Protocol 2: Hydrolysis to this compound
  • To a solution of 2-morpholino-4-chloropyrimidine (1 eq.) in a suitable solvent (e.g., dioxane or ethanol), add an aqueous solution of sodium hydroxide (2-4 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with an acid (e.g., dilute HCl) until the product precipitates.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

V. References

  • Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. PubMed. --INVALID-LINK--

  • Troubleshooting inconsistent results in Pyridin-4-ol experiments. Benchchem. --INVALID-LINK--

  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem. --INVALID-LINK--

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. --INVALID-LINK--

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [No Source URL Provided]

  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem. --INVALID-LINK--

  • Morpholines. Synthesis and Biological Activity. ResearchGate. --INVALID-LINK--

  • Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK--

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers. --INVALID-LINK--

  • Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. ResearchGate. --INVALID-LINK--

  • Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. PMC. --INVALID-LINK--

  • 4-(4-Chloropyrimidin-2-yl)morpholine. Biosynth. --INVALID-LINK--

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. --INVALID-LINK--

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. --INVALID-LINK--

  • Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. ResearchGate. --INVALID-LINK--

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. PubMed. --INVALID-LINK--

  • Synthesis of morpholine. Google Patents. --INVALID-LINK--

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. --INVALID-LINK--

  • Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. PubMed Central. --INVALID-LINK--

  • Uracil – Knowledge and References. Taylor & Francis. --INVALID-LINK--

References

Technical Support Center: Scale-Up of 2-Morpholin-4-yl-pyrimidin-4-ol Production

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Welcome to the technical support center for the production of 2-Morpholin-4-yl-pyrimidin-4-ol. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) encountered during the scale-up of this important chemical intermediate. The synthesis of pyrimidine derivatives can present various challenges, including side reactions and purification difficulties.[1][2] This resource aims to provide practical, experience-driven advice to help you navigate these complexities and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low yield with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?

A1: Low conversion in pyrimidine synthesis can be attributed to several factors, including suboptimal reaction conditions, reactant purity issues, or inefficient catalysis.[1]

Troubleshooting Steps:

  • Reaction Temperature and Time: The reaction may require a higher temperature or a longer duration to proceed to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Reactant Purity: Impurities in your starting materials can inhibit the reaction. Ensure that all reactants, such as 2,4-dichloropyrimidine and morpholine, are of high purity.[1]

  • Solvent Choice: The choice of solvent can significantly impact reaction kinetics and solubility of reactants. Common solvents for this type of nucleophilic aromatic substitution include alcohols (e.g., ethanol, isopropanol) or polar aprotic solvents (e.g., DMF, DMSO). Experiment with different solvent systems to find the optimal conditions.

  • Base Stoichiometry: If a base is used to scavenge the HCl generated during the reaction, ensure that the stoichiometry is correct. An insufficient amount of base can lead to a decrease in the reaction rate, while an excess may cause unwanted side reactions.

Q2: I am observing the formation of a significant byproduct that is difficult to separate from the desired this compound. What could this impurity be and how can I minimize its formation?

A2: A common byproduct in the synthesis of this compound is the disubstituted product, 2,4-dimorpholinopyrimidine. This arises from the reaction of morpholine at both the C2 and C4 positions of the pyrimidine ring.

Strategies to Minimize Disubstitution:

  • Control of Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of 2,4-dichloropyrimidine relative to morpholine can help to favor the monosubstituted product.

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction, favoring the formation of the desired monosubstituted product over the disubstituted byproduct.

  • Order of Addition: Adding the morpholine dropwise to the solution of 2,4-dichloropyrimidine can help to maintain a low concentration of the nucleophile, thereby reducing the likelihood of disubstitution.

Q3: The purification of my crude product by recrystallization is proving to be difficult. Are there alternative purification strategies?

A3: While recrystallization is a common purification technique, it may not always be effective, especially if the impurities have similar solubility profiles to the desired product.

Alternative Purification Methods:

  • Column Chromatography: Silica gel column chromatography is a powerful technique for separating compounds with different polarities. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) can be developed to effectively separate this compound from byproducts.

  • Acid-Base Extraction: Since this compound has a basic morpholine nitrogen and an acidic hydroxyl group, it may be possible to use acid-base extraction to separate it from non-ionizable impurities.

  • Preparative HPLC: For high-purity requirements, preparative HPLC can be employed. This technique offers high-resolution separation and is particularly useful for removing closely related impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield Incomplete reaction, degradation of product, suboptimal reaction conditions.Monitor reaction progress by TLC/HPLC.[1] Optimize temperature, reaction time, and solvent. Ensure high purity of starting materials.[1]
Formation of Impurities Side reactions (e.g., disubstitution), impurities in starting materials, reaction conditions favoring byproduct formation.Control stoichiometry of reactants. Optimize reaction temperature and order of addition. Characterize impurities using techniques like NMR and Mass Spectrometry to understand their origin.[2]
Difficult Purification Similar polarity of product and impurities, co-crystallization, thermal instability of the product.Employ alternative purification methods such as column chromatography or preparative HPLC. For thermally sensitive compounds, avoid high temperatures during purification.
Inconsistent Results at Scale-Up Poor heat and mass transfer, localized "hot spots," changes in mixing efficiency.Ensure efficient stirring and temperature control in the larger reactor. Consider a slower addition rate of reagents. Perform a process safety analysis before scaling up.

Experimental Workflows

General Synthesis of this compound

The synthesis of this compound typically involves the nucleophilic substitution of a chlorine atom on a pyrimidine ring with morpholine. A common starting material is 2,4-dichloropyrimidine. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid that is formed.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Reaction_Vessel Reaction Vessel (Controlled Temperature) 2,4-Dichloropyrimidine->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction_Vessel Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction_Vessel Quenching Quenching (e.g., with water) Reaction_Vessel->Quenching Extraction Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Drying Drying of Organic Layer (e.g., with Na2SO4) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Crude_Product Crude Product Solvent_Removal->Crude_Product Recrystallization Recrystallization or Column Chromatography Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Troubleshooting Workflow for Low Yield

When encountering low yields, a systematic approach to troubleshooting is essential.

G Start Low Yield Observed Check_Purity Analyze Purity of Starting Materials (NMR, GC/LC-MS) Start->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Purify_SM Purify Starting Materials Purity_OK->Purify_SM No Optimize_Conditions Systematically Vary Reaction Conditions (Temperature, Time, Solvent, Base) Purity_OK->Optimize_Conditions Yes Purify_SM->Optimize_Conditions Monitor_Reaction Monitor Reaction Progress (TLC, HPLC) Optimize_Conditions->Monitor_Reaction Complete_Conversion Is Conversion Complete? Monitor_Reaction->Complete_Conversion Investigate_Side_Reactions Identify Byproducts (LC-MS, NMR) Complete_Conversion->Investigate_Side_Reactions No End Optimized Yield Complete_Conversion->End Yes Modify_Protocol Modify Protocol to Minimize Side Reactions Investigate_Side_Reactions->Modify_Protocol Modify_Protocol->Optimize_Conditions

References

Technical Support Center: Investigating the Degradation Pathways of 2-Morpholin-4-yl-pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Morpholin-4-yl-pyrimidin-4-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its degradation studies. Our focus is on anticipating and resolving experimental challenges, ensuring the integrity and accuracy of your stability and degradation data.

Introduction to Stability Challenges

This compound, a heterocyclic compound featuring a pyrimidin-4-ol core and a morpholine substituent, presents a unique stability profile. Understanding its degradation pathways is critical for formulation development, establishing appropriate storage conditions, and ensuring therapeutic efficacy and safety.[1] Forced degradation studies are an essential tool to probe the intrinsic stability of the molecule and identify potential degradation products under various stress conditions.[2][3] This guide will walk you through the theoretical degradation mechanisms and provide practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound based on its structure?

A1: Based on the functional groups present, the primary degradation pathways to investigate are hydrolysis, oxidation, and photodegradation.[4]

  • Hydrolytic Degradation: The pyrimidine ring, particularly at the C4-position bearing the hydroxyl group and the C2-position attached to the morpholine, can be susceptible to hydrolysis under acidic or basic conditions. This could lead to ring opening or cleavage of the morpholine substituent.

  • Oxidative Degradation: The morpholine ring contains a secondary amine that can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products. The electron-rich pyrimidine ring is also a potential site for oxidation.

  • Photodegradation: Many heterocyclic compounds are sensitive to light.[5] Exposure to UV or visible light could induce photochemical reactions, leading to a variety of degradation products. It's crucial to evaluate the photostability of this compound as per ICH Q1B guidelines.

Q2: I am observing unexpected peaks in my HPLC analysis during a forced degradation study. How do I identify them?

A2: Unexpected peaks are a common challenge in degradation studies. A systematic approach is key to their identification.

  • Mass Spectrometry (LC-MS): The most powerful tool for identifying unknown degradants is LC-MS.[6] The mass-to-charge ratio (m/z) of the unknown peak can provide the molecular weight of the degradation product. Fragmentation patterns (MS/MS) can help elucidate its structure.

  • Comparative Analysis: Compare the chromatograms of your stressed samples with unstressed controls and blank solutions (containing only the stressor). This will help differentiate between drug-related degradants, impurities from the starting material, and artifacts from the stress conditions.

  • Literature Review: While specific data on this molecule is scarce, reviewing the degradation of similar pyrimidine or morpholine-containing compounds can provide valuable clues about potential degradation products.[7][8]

Q3: My mass balance in the forced degradation study is below 90%. What could be the reasons?

A3: Poor mass balance is a critical issue that can undermine the validity of your stability-indicating method. Common causes include:

  • Formation of Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help identify such compounds.

  • Volatile Degradants: If degradation leads to volatile products, they may be lost during sample preparation or analysis.

  • Precipitation of Degradants: Degradation products may be insoluble in the analytical mobile phase and precipitate in the sample vial or on the column.

  • Adsorption to Surfaces: Highly polar or charged degradants may adsorb to the surfaces of sample vials or HPLC components.

  • Incomplete Elution: Some degradants may be strongly retained on the HPLC column and not elute under the current chromatographic conditions. A gradient elution with a strong organic solvent wash at the end of the run can help mitigate this.

Q4: How do I select the appropriate stress conditions for forced degradation studies of this compound?

A4: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without excessive secondary degradation.[4] The selection of stress conditions should be based on the physicochemical properties of the molecule and ICH guidelines.[2][9]

Stress ConditionTypical Starting ConditionsKey Considerations
Acid Hydrolysis 0.1 M HCl at room temperature to 60°CMonitor for rapid degradation.
Base Hydrolysis 0.1 M NaOH at room temperature to 60°CPyrimidine rings can be susceptible to basic hydrolysis.
Oxidation 3% H₂O₂ at room temperatureProtect from light to avoid photo-oxidation.
Thermal Degradation 60-80°C (solid state and in solution)Higher temperatures can be used if the molecule is stable.[10]
Photodegradation ICH Q1B recommended light exposureExpose both solid and solution samples.[5]

Table 1: Recommended Starting Conditions for Forced Degradation Studies.

Troubleshooting Guide

Issue 1: Inconsistent results between replicate experiments.

  • Plausible Cause: Inefficient mixing, temperature fluctuations, or inconsistent exposure to light (for photostability studies). Many organic reactions are sensitive to atmospheric moisture and oxygen.[11]

  • Troubleshooting Steps:

    • Ensure homogenous solutions and suspensions through vigorous and consistent stirring.

    • Use a calibrated oven or water bath to maintain a constant temperature.

    • For photostability studies, ensure equal light exposure for all samples using a validated photostability chamber.

    • If the reaction is air-sensitive, utilize proper inert atmosphere techniques (e.g., nitrogen or argon blanket).[11]

Issue 2: No degradation observed under initial stress conditions.

  • Plausible Cause: The compound is highly stable under the applied conditions.

  • Troubleshooting Steps:

    • Gradually increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).

    • Be cautious not to use overly harsh conditions that could lead to unrealistic degradation pathways.[6]

Issue 3: The developed HPLC method does not separate all degradation products from the parent compound.

  • Plausible Cause: The selectivity of the analytical method is insufficient.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Vary the organic modifier (e.g., acetonitrile vs. methanol), pH, and gradient slope.

    • Change Stationary Phase: Try a column with a different chemistry (e.g., C18, phenyl-hexyl, cyano).

    • Adjust Temperature: Column temperature can affect the selectivity of the separation.

Experimental Protocols

Protocol 1: General Forced Degradation Study Workflow

This protocol outlines a systematic approach to conducting forced degradation studies.[9]

  • Objective Definition: Clearly define the goals of the study, such as identifying degradation products or developing a stability-indicating method.[9]

  • Stress Condition Selection: Choose appropriate stress conditions based on the compound's structure and known stability of similar molecules.[9]

  • Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.[9]

  • Study Execution: Expose the compound to the selected stress conditions for a defined period.

  • Degradant Characterization: Use techniques like LC-MS to identify and characterize the resulting degradation products.[9]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome P1 Define Study Objectives P2 Prepare Stock Solution of Compound P1->P2 S1 Acid Hydrolysis P2->S1 Expose to Stressors S2 Base Hydrolysis P2->S2 Expose to Stressors S3 Oxidation (H2O2) P2->S3 Expose to Stressors S4 Thermal Stress P2->S4 Expose to Stressors S5 Photolytic Stress P2->S5 Expose to Stressors A1 HPLC-UV Analysis S1->A1 Analyze Samples S2->A1 Analyze Samples S3->A1 Analyze Samples S4->A1 Analyze Samples S5->A1 Analyze Samples A2 LC-MS for Identification A1->A2 Characterize Unknowns A3 Assess Mass Balance A2->A3 O1 Identify Degradation Products A3->O1 O2 Elucidate Degradation Pathways O1->O2 O3 Validate Stability-Indicating Method O2->O3

Caption: Workflow for a Forced Degradation Study.

Hypothesized Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound. These are theoretical and require experimental verification.

Hydrolytic Degradation Pathway

G Parent This compound Product1 Pyrimidine-2,4-diol Parent->Product1 H+ or OH- Cleavage of C-N bond Product2 Morpholine Parent->Product2 H+ or OH- Cleavage of C-N bond Product3 Ring-Opened Product Parent->Product3 H+ or OH- Ring Opening

Caption: Potential Hydrolytic Degradation Pathways.

Oxidative Degradation Pathway

G Parent This compound Product1 N-Oxide Derivative Parent->Product1 [O] on Morpholine Product2 Hydroxylated Pyrimidine Parent->Product2 [O] on Pyrimidine Ring

Caption: Potential Oxidative Degradation Pathways.

Conclusion

Investigating the degradation pathways of this compound requires a systematic and scientifically sound approach. By anticipating potential degradation mechanisms and being prepared for common experimental challenges, researchers can efficiently develop robust stability-indicating methods and gain a thorough understanding of the molecule's stability profile. This guide serves as a foundational resource to aid in the design and troubleshooting of your degradation studies.

References

Troubleshooting analytical instrumentation for 2-Morpholin-4-yl-pyrimidin-4-ol analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical troubleshooting of 2-Morpholin-4-yl-pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the analysis of this compound. Our approach is rooted in fundamental scientific principles and validated by field experience to ensure the integrity and accuracy of your results.

Understanding the Analyte: this compound

A solid understanding of the analyte's physicochemical properties is the foundation of robust method development and effective troubleshooting. This compound is a polar molecule, a characteristic that dictates its behavior in various analytical systems.

PropertyValueSignificance for Analysis
Molecular Formula C₈H₁₁N₃O₂Essential for mass spectrometry identification.[1]
Molecular Weight 181.192 g/mol Used for calculating concentrations and for MS settings.[1]
LogP -0.26The negative value indicates high polarity (hydrophilicity), suggesting good solubility in aqueous mobile phases but potentially poor retention in standard reversed-phase HPLC.[1]
Melting Point 169°CRelevant for thermal stability considerations, especially in GC analysis.[1]
pKa Not readily availableThe pyrimidine and morpholine rings contain basic nitrogens and a potentially acidic hydroxyl group. The pKa values are critical for selecting the appropriate mobile phase pH in HPLC to ensure consistent ionization state and good peak shape.

Part 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a primary technique for the quantification of this compound. Due to its polar nature, chromatographic issues are common.

FAQ 1: Why is my peak for this compound tailing?

Answer: Peak tailing is the most frequent issue for polar, basic compounds and is typically caused by secondary interactions with the stationary phase.[2]

Causality: Standard silica-based C18 columns have residual, acidic silanol groups (-Si-OH) on their surface. If the mobile phase pH is not acidic enough, these silanols become ionized (-Si-O⁻) and can interact strongly with the basic nitrogen atoms on your analyte, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[2][3]

Troubleshooting Protocol for Peak Tailing
  • Assess System Suitability: First, ensure the issue is not system-related. Check for extra-column volume by inspecting fittings and tubing length.[4] A poorly packed column or a column void can also contribute to tailing.[4]

  • Mobile Phase pH Adjustment:

    • Objective: To suppress the ionization of the residual silanol groups.

    • Protocol: Lower the mobile phase pH to between 2.5 and 3.5 using an appropriate buffer (e.g., 10-25 mM phosphate or formate buffer).[2] At this pH, the silanol groups are protonated and less likely to interact with the basic analyte.

  • Use a High-Purity Silica Column: Modern columns are manufactured with high-purity silica that has a lower concentration of acidic silanol groups and are often end-capped to further reduce their activity. This is one of the most effective ways to prevent tailing.[2]

  • Consider an Alternative Stationary Phase: If pH adjustment is not sufficient, consider a column with a different stationary phase, such as one with an embedded polar group, which can provide alternative interactions and better peak shape for polar analytes.

Troubleshooting Logic Diagram: Peak Tailing

G start Peak Tailing Observed check_system Check for Extra-Column Volume & Column Void start->check_system system_ok System OK? check_system->system_ok fix_system Fix Leaks / Fittings Replace Column system_ok->fix_system No adjust_ph Lower Mobile Phase pH (e.g., pH 2.5-3.5) system_ok->adjust_ph Yes fix_system->start ph_ok Tailing Resolved? adjust_ph->ph_ok new_column Switch to High-Purity End-Capped Column ph_ok->new_column No end_good Problem Resolved ph_ok->end_good Yes new_column->end_good end_bad Consult Specialist

Caption: Troubleshooting workflow for HPLC peak tailing.

FAQ 2: My peak is fronting. What is the cause?

Answer: Peak fronting, which looks like a shark fin, is almost always caused by column overload or solvent incompatibility.[5][6]

Causality:

  • Overload: The stationary phase has a finite number of sites for interaction. When you inject too much sample, these sites become saturated. The excess analyte molecules have nowhere to bind and travel through the column faster, eluting at the front of the main peak.[6]

  • Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase, the sample will not properly "focus" at the head of the column. This causes the peak to spread out and appear distorted at the front.[5]

Troubleshooting Protocol for Peak Fronting
  • Reduce Sample Concentration:

    • Objective: To ensure the amount of analyte injected is within the column's loading capacity.

    • Protocol: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you have confirmed sample overload.[4][6] Continue diluting until a symmetrical peak is achieved.

  • Match Sample Solvent to Mobile Phase:

    • Objective: To ensure proper peak focusing at the column inlet.

    • Protocol: Whenever possible, dissolve and dilute your sample in the initial mobile phase. If the sample is not soluble in the mobile phase, use the weakest solvent possible that still provides adequate solubility.

FAQ 3: My retention time is drifting or shifting between injections. Why?

Answer: Unstable retention times point to a lack of equilibrium in your system or changes in your mobile phase or physical conditions.

Causality:

  • Column Equilibration: The column needs to be fully equilibrated with the mobile phase for retention to be stable. This is especially true for gradient methods or when changing mobile phases.

  • Mobile Phase Composition: Inaccurate mixing of mobile phase components, evaporation of a volatile solvent, or degradation of a buffer can change the eluting strength, leading to retention shifts.[5][7]

  • Temperature Fluctuations: Column temperature affects solvent viscosity and interaction kinetics. A non-thermostatted column in a lab with temperature swings will exhibit drifting retention times.[5][7]

  • System Leaks: A leak in the pump or fittings will cause the flow rate to be lower than the setpoint, leading to longer retention times.[5]

Troubleshooting Protocol for Retention Time Variability
Problem SourceVerification StepSolution
Column Equilibration Check your method startup procedure.Equilibrate the column with at least 10-20 column volumes of mobile phase before the first injection.[7]
Mobile Phase Prepare a fresh batch of mobile phase. If using a gradient mixer, try a premixed mobile phase.Ensure accurate measurements, filter and degas all solvents, and keep reservoirs covered to prevent evaporation.[7]
Temperature Monitor the ambient temperature near the column.Use a column oven to maintain a constant temperature.[5][7]
Flow Rate / Leaks Perform a systematic pressure test and visually inspect all fittings for salt buildup or drips.Tighten or replace any leaking fittings. If pressure is unstable, check pump seals and check valves.[7][8]

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

For higher sensitivity and specificity, LC-MS is the method of choice. However, the ionization process introduces a unique set of challenges.

FAQ 4: I have low sensitivity or signal suppression for this compound. What's wrong?

Answer: This is a classic symptom of ion suppression, a matrix effect where co-eluting compounds from your sample interfere with the ionization of your analyte in the MS source.[9][10][11]

Causality: In electrospray ionization (ESI), analytes compete for charge on the surface of evaporating droplets. If a high concentration of a matrix component (e.g., salts, formulation excipients, endogenous metabolites) co-elutes with your analyte, it can monopolize the available charge, leaving fewer charged analyte ions to enter the mass spectrometer.[11] Given the polar nature of this compound, it often elutes early in reversed-phase methods where many matrix components also appear, making it particularly susceptible.[12]

Troubleshooting Protocol for Ion Suppression
  • Diagnosis with Post-Column Infusion:

    • Objective: To identify regions in the chromatogram where ion suppression is occurring.

    • Protocol: Infuse a constant flow of a pure standard of your analyte into the LC eluent after the column and before the MS source. Inject a blank matrix sample (e.g., plasma, formulation blank). Any dip in the constant signal from the infused standard indicates a region of ion suppression.[13]

  • Improve Chromatographic Separation:

    • Objective: To move the analyte's peak away from the suppression zones.

    • Protocol: Adjust the gradient to increase retention of this compound, moving it away from the early-eluting, highly polar matrix components.

  • Enhance Sample Preparation:

    • Objective: To remove interfering matrix components before injection.

    • Protocol: Simple "dilute-and-shoot" or protein precipitation methods are often insufficient.[13] Implement a more rigorous sample cleanup technique. Solid-Phase Extraction (SPE) is highly effective at removing a wide range of interferences.[9][10]

Decision Tree: Diagnosing and Mitigating Ion Suppression

G start Low Analyte Signal in Matrix infusion Perform Post-Column Infusion Experiment start->infusion suppression_zone Suppression Zone Co-elutes with Analyte? infusion->suppression_zone no_suppression No Significant Suppression. Investigate Other Causes (e.g., Analyte Degradation) suppression_zone->no_suppression No optimize_chrom Modify HPLC Gradient to Shift Analyte RT suppression_zone->optimize_chrom Yes separation_ok Separation from Suppression Zone Achieved? optimize_chrom->separation_ok improve_cleanup Implement Enhanced Sample Cleanup (e.g., SPE) separation_ok->improve_cleanup No end_good Problem Resolved separation_ok->end_good Yes improve_cleanup->end_good

Caption: Decision tree for addressing LC-MS ion suppression.

Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Direct GC-MS analysis of this compound is challenging due to its high polarity and low volatility. A derivatization step is typically required.[14]

FAQ 5: How can I analyze this compound by GC-MS? I'm getting no peak.

Answer: You must convert the analyte into a more volatile and thermally stable form through chemical derivatization. A common and effective method for the morpholine moiety is nitrosation.

Causality: The polar functional groups (-OH and secondary amine character of the morpholine nitrogen) cause the molecule to adhere strongly to surfaces and degrade at the high temperatures of the GC inlet and column. Derivatization masks these polar sites.

Protocol: Derivatization for GC-MS Analysis

This protocol is based on the well-established reaction of secondary amines with nitrite under acidic conditions to form a stable N-nitrosamine.[15][16]

  • Sample Preparation: Extract your analyte into an appropriate solvent. For solid samples, homogenization and extraction may be necessary.[17]

  • Acidification: Adjust the pH of the sample extract to be acidic (e.g., using HCl).[15][17]

  • Derivatization Reaction: Add a solution of sodium nitrite (NaNO₂) to the acidified sample. Allow the reaction to proceed. This will convert the morpholine group to N-nitrosomorpholine.[15]

  • Extraction: Extract the resulting N-nitrosomorpholine derivative from the aqueous solution using an organic solvent like dichloromethane.[14]

  • Analysis: Inject the organic extract into the GC-MS. The N-nitrosomorpholine derivative is significantly more volatile and will chromatograph effectively.

Workflow: GC-MS Analysis via Derivatization

G cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis start Aqueous Sample Containing Analyte acidify Acidify Sample (e.g., with HCl) start->acidify add_nitrite Add Sodium Nitrite (NaNO₂) acidify->add_nitrite extract Extract with Dichloromethane add_nitrite->extract inject Inject Organic Extract into GC-MS extract->inject separate Chromatographic Separation of N-nitrosomorpholine inject->separate detect Mass Spectrometric Detection (e.g., m/z 116.1) separate->detect

Caption: Workflow for GC-MS analysis of morpholine-containing compounds.

Part 4: Method Validation and Regulatory Compliance

All troubleshooting and method development must be performed within a framework of regulatory compliance to ensure data integrity.

FAQ 6: What are the key parameters I need to validate for my analytical method?

Answer: According to guidelines from the FDA and ICH, a quantitative analytical method must be validated for several key performance characteristics to prove it is fit for its intended purpose.[18][19][20]

Validation ParameterDescription
Accuracy The closeness of test results to the true value. Assessed by analyzing samples with known concentrations (e.g., spiked matrix).[18]
Precision The degree of agreement among individual tests when the procedure is applied repeatedly. Includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).[18]
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components).[18]
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[18]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature), providing an indication of its reliability during normal usage.[21]

Adherence to these validation principles, as outlined by regulatory bodies like the FDA, is not just good science—it is a requirement for data submitted in support of drug development and marketing applications.[19][21][22]

References

How to prevent byproduct formation in morpholinopyrimidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Morpholinopyrimidine Synthesis

A Guide to Preventing Byproduct Formation in Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

Welcome to the technical support guide for morpholinopyrimidine synthesis. As a Senior Application Scientist, I understand that while the synthesis of these valuable scaffolds is routine, controlling purity and minimizing byproduct formation is a persistent challenge. This guide is designed to provide researchers, medicinal chemists, and process development professionals with practical, mechanistically grounded solutions to common issues encountered during these reactions. We will move beyond simple procedural lists to explore the causality behind byproduct formation, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level challenges in morpholinopyrimidine synthesis.

Q1: What are the primary byproducts when reacting a dichloropyrimidine with morpholine?

The most common byproducts are typically isomeric impurities (from reaction at an undesired position), di-substituted products, and hydrolysis products.[1][2][3] Specifically, when starting with a substrate like 2,4-dichloropyrimidine, you can expect to encounter:

  • Isomeric Product: If the desired product is 4-morpholino-2-chloropyrimidine, the 2-morpholino-4-chloropyrimidine isomer is a common byproduct.

  • Di-substituted Product: 2,4-dimorpholinopyrimidine is a frequent impurity, arising from the over-reaction of the desired mono-substituted intermediate.[3]

  • Hydrolysis Product: Formation of hydroxypyrimidines (e.g., 2-chloro-4-hydroxypyrimidine) can occur if stringent anhydrous conditions are not maintained.[1]

Q2: How can I control regioselectivity in reactions with 2,4-dichloropyrimidines? My reaction yields a mixture of C4 and C2 substituted isomers.

Controlling regioselectivity is fundamentally about managing the electronic and steric environment of the pyrimidine ring.

  • Electronic Control: In an unsubstituted 2,4-dichloropyrimidine, nucleophilic attack is generally favored at the C4 position.[2][4] This is because the anionic intermediate (Meisenheimer complex) formed during C4 attack is better stabilized through resonance involving both ring nitrogens. However, this preference is highly sensitive to other substituents on the ring. Electron-donating groups at the C6 position can reverse this selectivity, making the C2 position more reactive.[2]

  • Kinetic vs. Thermodynamic Control: Lowering the reaction temperature often enhances selectivity. The activation energy barrier for substitution at the more reactive C4 position is lower; running the reaction at a reduced temperature provides less energy to overcome the higher activation barrier for C2 substitution, thus favoring the kinetic product.

Q3: My primary goal is mono-substitution, but I'm consistently isolating significant amounts of the di-substituted byproduct. How can I improve the yield of the mono-adduct?

This is a classic challenge of competing reaction rates. The mono-substituted product is itself a substrate for a second substitution. To favor mono-substitution, you must control the reaction conditions to ensure the first substitution is significantly faster than the second and to limit the availability of the nucleophile.

  • Stoichiometry is Key: Use a slight excess of the dichloropyrimidine or, at most, one equivalent of morpholine.

  • Slow Addition: Add the morpholine solution dropwise to the solution of the dichloropyrimidine at a reduced temperature. This maintains a low instantaneous concentration of the nucleophile, favoring the reaction with the more abundant and reactive starting material.

  • Lower Temperature: Conducting the reaction at 0 °C or even lower can significantly slow the rate of the second substitution, allowing the first to proceed to completion with higher selectivity.

Q4: I'm observing highly polar impurities that I suspect are hydroxypyrimidines. What is the cause and how can I prevent this?

The presence of hydroxypyrimidines is almost always due to the reaction of your chloropyrimidine starting material or product with water.[1] Chloropyrimidines are susceptible to hydrolysis, a reaction that is often catalyzed by the basic conditions used for the morpholine substitution.

  • Ensure Anhydrous Conditions: Use oven-dried glassware. Solvents should be passed through a purification system (e.g., alumina column) or freshly distilled from an appropriate drying agent. Reagents, particularly the base (e.g., K₂CO₃), should be dried before use.

  • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Careful Workup: When quenching the reaction, do so at a low temperature (e.g., 0 °C) and process the extraction quickly. Prolonged exposure of the product to an aqueous basic environment can promote hydrolysis.

Q5: What are the main differences in byproduct profiles between a traditional SNAr and a Palladium-catalyzed Buchwald-Hartwig amination for this synthesis?

While both achieve C-N bond formation, their mechanisms are distinct, leading to different potential side reactions.

  • SNAr Reactions: Byproducts are dominated by issues of regioselectivity (multiple reactive sites on the pyrimidine) and over-substitution, as discussed above. Hydrolysis is also a primary concern.

  • Buchwald-Hartwig Amination: This method offers excellent control and is often used for less activated aryl chlorides. However, potential byproducts stem from the catalytic cycle itself. These can include:

    • Hydrodehalogenation: The aryl chloride is reduced to an aryl C-H bond, removing the reactive handle.

    • Biaryl Homocoupling: Coupling of two pyrimidine molecules can occur.[5]

    • Catalyst Decomposition: The palladium catalyst and its ligands can decompose under certain conditions, leading to reduced efficiency and minor impurities.[6]

Section 2: Troubleshooting Guides

Problem: Poor Regioselectivity / Isomeric Impurities
  • Symptoms: Your post-reaction analysis (¹H NMR, LC-MS) shows a mixture of C4- and C2-morpholinopyrimidine isomers that are difficult to separate via column chromatography.

  • Root Causes & Solutions:

Root CauseMechanistic ExplanationRecommended Solution
High Reaction Temperature At elevated temperatures, there is sufficient energy to overcome the activation barriers for substitution at both the C2 and C4 positions, leading to a loss of kinetic control.Action: Decrease the reaction temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Monitor by TLC/LC-MS to find the optimal temperature that maximizes selectivity.
Solvent Effects The solvent can influence the stability of the charged Meisenheimer intermediate.[7][8][9] Aprotic polar solvents like DMF or DMSO typically accelerate SNAr reactions but may not offer the best selectivity.Action: Screen a range of solvents. Consider less polar aprotic solvents like THF or Dioxane, which may offer better selectivity, albeit with longer reaction times.
Electronic Influence of Ring Substituents An electron-donating group (e.g., -NH₂, -OR) at the C6 position can alter the Lowest Unoccupied Molecular Orbital (LUMO) distribution, making the C2 position more electrophilic and susceptible to attack.[2]Action: This is an intrinsic property of the substrate. If selectivity is poor, consider changing the synthetic strategy. It may be necessary to use a palladium-catalyzed method, which can offer different regioselectivity based on ligand choice.[10][11]
Problem: Formation of Hydrolysis Byproducts
  • Symptoms: A significant, highly polar spot is observed on TLC that does not correspond to the starting material or desired product. The isolated yield is lower than expected, and the mass spectrum may show an ion corresponding to the replacement of -Cl with -OH.

  • Root Causes & Solutions:

Root CauseMechanistic ExplanationRecommended Solution
Contaminated Reagents/Solvents Trace amounts of water in the reaction solvent (e.g., DMF, THF) or base (e.g., K₂CO₃) act as a competing nucleophile, leading to hydrolysis.[1]Action: Implement rigorous anhydrous techniques. Use freshly distilled/dried solvents. Dry solid reagents in a vacuum oven before use. Assemble the reaction under an inert atmosphere (N₂ or Ar).
Atmospheric Moisture Reactions run open to the air or with loose-fitting septa can readily absorb moisture, especially on humid days or during long reaction times.Action: Use glassware with well-fitting ground glass joints or rubber septa. Maintain a positive pressure of an inert gas throughout the entire reaction duration.
Improper Workup Quenching the reaction with aqueous solutions while the mixture is still warm or allowing the mixture to stir for extended periods during extraction can promote hydrolysis of unreacted starting material or even the product.Action: Cool the reaction mixture to 0 °C before quenching with water or a saturated aqueous solution. Perform the liquid-liquid extraction swiftly and avoid letting the layers sit for extended periods, especially if the aqueous layer is basic.

Section 3: Optimized Protocols & Methodologies

Protocol 1: General Procedure for Selective Mono-substitution via SNAr

This protocol is designed to maximize the yield of the mono-substituted product while minimizing di-substitution and hydrolysis.

  • Preparation:

    • Place a 3-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under vacuum and flame-dry. Allow to cool under a positive pressure of dry nitrogen.

    • To the flask, add 2,4-dichloropyrimidine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq, previously dried).

    • Add anhydrous tetrahydrofuran (THF) via cannula or syringe to create a stirrable suspension.

  • Reaction Execution:

    • Cool the suspension to 0 °C in an ice-water bath.

    • In a separate, dry flask, prepare a solution of morpholine (1.0 eq) in anhydrous THF.

    • Using a syringe pump, add the morpholine solution to the cooled pyrimidine suspension over 1-2 hours. A slow addition rate is critical.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm slowly to room temperature.

  • Monitoring & Workup:

    • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material (typically 2-4 hours at room temperature).

    • Once complete, cool the mixture back to 0 °C.

    • Quench the reaction by slowly adding cold deionized water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).[12]

Methodology: Analytical Techniques for Impurity Profiling

Effective troubleshooting requires accurate identification and quantification of byproducts. A multi-technique approach is recommended.[13][14]

TechniqueApplication in Morpholinopyrimidine Reactions
Thin-Layer Chromatography (TLC) A rapid, qualitative tool for monitoring reaction progress. Allows visualization of starting material, product, and major byproducts. HPTLC can offer semi-quantitative analysis.[15]
High-Performance Liquid Chromatography (HPLC) The gold standard for quantifying the purity of the final product and the relative amounts of byproducts.[16] An appropriate method can separate regioisomers and di-substituted impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Indispensable for identifying unknown impurities. Provides the molecular weight of each separated component, allowing for the rapid identification of hydrolysis products, di-substituted species, and other common byproducts.[13][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural information. ¹H and ¹³C NMR are used to confirm the structure of the desired product and can be used to identify the structure of major byproducts if they can be isolated or if their signals are resolved in the mixture.

Section 4: Visual Guides

Below are diagrams illustrating key reaction concepts and troubleshooting logic.

G cluster_start DCP 2,4-Dichloropyrimidine Product Desired Product (4-Morpholino-2-chloropyrimidine) DCP->Product k1 (fast, favored) Low Temp Byproduct1 Isomeric Byproduct (2-Morpholino-4-chloropyrimidine) DCP->Byproduct1 k2 (slower) Higher Temp Morph1 Morpholine (1.0 eq) Morph2 Morpholine (Excess) Byproduct2 Di-substituted Byproduct (2,4-Dimorpholinopyrimidine) Product->Byproduct2 k3 (slow) + Morpholine

Caption: Competing reaction pathways in morpholinopyrimidine synthesis.

G Start Problem Detected: Low Yield or Impure Product Q1 Major Impurity Type? Start->Q1 Q2 Isomeric Mixture? Q1->Q2 Regioisomers Q3 Di-substituted Product? Q1->Q3 Over-reaction Q4 Polar Byproduct (Hydrolysis)? Q1->Q4 Other Sol1 Lower Reaction Temperature Screen Solvents Q2->Sol1 Sol2 Reduce Morpholine Stoichiometry Use Slow Addition Q3->Sol2 Sol3 Use Anhydrous Reagents/Solvents Run Under Inert Atmosphere Q4->Sol3 End Re-run Optimized Reaction Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting flowchart for common synthesis issues.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 2-Morpholin-4-yl-pyrimidin-4-ol: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For novel compounds such as 2-Morpholin-4-yl-pyrimidin-4-ol, a heterocyclic molecule with therapeutic potential, rigorous purity analysis is not merely a regulatory requirement but a scientific imperative. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity assessment of this compound.

The structural integrity and purity of this compound directly influence its pharmacological activity and toxicological profile. Therefore, the choice of analytical methodology is critical. This document will explore the underlying principles, experimental protocols, and comparative advantages of both HPLC and NMR, offering field-proven insights to guide researchers in selecting the most appropriate technique for their specific needs. Our discussion is grounded in the principles of scientific integrity, with a focus on self-validating protocols and adherence to international regulatory standards, such as the ICH Q3A(R2) guidelines for impurities in new drug substances.[1][2][3][4]

The Imperative of Purity in Drug Development

Impurities in a drug substance can originate from various sources, including the manufacturing process (e.g., starting materials, by-products, intermediates, reagents) and degradation of the API during storage.[1][5] These impurities, even at trace levels, can have unintended pharmacological or toxicological effects. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines that mandate the reporting, identification, and qualification of impurities.[1][2][3][4][5] The ICH Q3A(R2) guideline, for instance, sets specific thresholds for these actions based on the maximum daily dose of the drug.[1][2] This underscores the need for robust and validated analytical methods to ensure the quality and safety of the final drug product.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating and quantifying components of a mixture. For pyrimidine derivatives like this compound, reversed-phase HPLC is a particularly effective technique.[6]

Principle of HPLC

HPLC separates compounds based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture. Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and thus elute later than more polar compounds. A detector, commonly a UV-Vis spectrophotometer, measures the absorbance of the eluting compounds, generating a chromatogram where each peak corresponds to a different component. The area under each peak is proportional to the concentration of that component.

Experimental Protocol: Purity Determination of this compound by HPLC

This protocol outlines a general procedure for the purity analysis of this compound. Method optimization and validation are crucial for ensuring accurate and reliable results.[7][8][9][10][11]

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Formic acid or phosphoric acid for mobile phase pH adjustment.[12]

  • This compound sample.

  • Volumetric flasks, pipettes, and vials.

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% formic acid. A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute any less polar impurities.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution.

    • Accurately weigh and dissolve the this compound test sample in the same solvent to a similar concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm or 270 nm).[13]

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Integrate the peaks in the chromatograms. The purity of the sample is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Diagram: HPLC Workflow for Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Solvent A->B D Inject Sample B->D C Prepare Mobile Phase C->D E Separation on Column D->E F UV Detection E->F G Generate Chromatogram F->G H Integrate Peaks G->H I Calculate Purity H->I

Caption: Workflow for purity analysis by HPLC.

Table 1: Hypothetical HPLC Purity Data for this compound

PeakRetention Time (min)AreaArea %Identification
12.515000.05Impurity A
24.8298500099.80This compound
36.230000.10Impurity B
48.115000.05Unknown Impurity
Total 2991000 100.00

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative Insight

While HPLC is excellent for separating impurities, NMR spectroscopy offers a powerful, orthogonal approach to purity determination, particularly through quantitative NMR (qNMR).[14][15][16] qNMR is a primary analytical method, meaning it can provide a direct measure of the amount of a substance without the need for a calibration curve using an identical reference standard.[14][17]

Principle of qNMR

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15] By co-dissolving a known amount of a certified internal standard with a known amount of the sample, the purity of the analyte can be accurately determined by comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard.[14]

Experimental Protocol: Purity Determination of this compound by qNMR

This protocol provides a general framework for qNMR analysis. Careful planning, including the selection of an appropriate internal standard and solvent, is critical for accurate results.[15]

Instrumentation and Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • High-purity deuterated solvent (e.g., DMSO-d6).

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with known purity. The standard should have signals that do not overlap with the analyte signals.

  • This compound sample.

  • High-precision analytical balance.

  • Volumetric glassware.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in a volumetric flask.

  • NMR Data Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire a proton (¹H) NMR spectrum under quantitative conditions. This includes ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons between scans.

  • Data Processing:

    • Process the NMR spectrum (Fourier transform, phase correction, baseline correction).

    • Carefully integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:[15]

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

    • "analyte" refers to this compound and "std" refers to the internal standard.

Diagram: qNMR Workflow for Purity Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis A Weigh Sample & Standard B Dissolve in Deuterated Solvent A->B C Acquire Spectrum B->C D Process Spectrum C->D E Integrate Signals D->E F Calculate Purity E->F

Caption: Workflow for purity analysis by qNMR.

Table 2: Hypothetical qNMR Purity Data for this compound

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (mg)10.55.2
Molar Mass ( g/mol )195.2116.07
Signal (ppm)7.8 (d, 1H)6.3 (s, 2H)
Integral (I)1.000.95
Number of Protons (N)12
Purity of Standard (%)99.9
Calculated Purity (%) 99.5

Comparative Analysis: HPLC vs. NMR

The choice between HPLC and NMR for purity analysis depends on the specific requirements of the analysis and the stage of drug development. The following table provides a comparative overview of the two techniques.

Table 3: Comparison of HPLC and NMR for Purity Analysis

FeatureHPLCNMR
Principle Separation based on differential partitioningQuantitative measurement based on nuclear spin properties
Primary/Secondary Method Secondary (requires a reference standard of the analyte)Primary (with an internal standard of known purity)
Information Provided Separation and quantification of impuritiesStructural confirmation and absolute quantification
Sensitivity High (can detect impurities at very low levels)Generally lower than HPLC
Selectivity High (can separate structurally similar compounds)High (based on unique chemical environments of nuclei)
Precision & Accuracy High, dependent on method validationHigh, when performed under optimized conditions
Sample Throughput HighLower
Destructive/Non-destructive DestructiveNon-destructive
Cost (Instrument & Consumables) Lower initial instrument cost, ongoing consumable costsHigher initial instrument cost, lower consumable costs
Strengths Excellent for detecting and quantifying unknown impurities. Ideal for routine quality control.Provides structural information, no need for analyte-specific reference standards for quantification.[14]
Limitations Requires a reference standard for accurate quantification. Co-eluting impurities can be challenging.Lower sensitivity for trace impurities. Signal overlap can complicate quantification.

Conclusion: A Synergistic Approach

Both HPLC and NMR are indispensable tools for the purity analysis of this compound. They are not mutually exclusive but rather complementary techniques that, when used in conjunction, provide a comprehensive and robust assessment of API purity.

  • HPLC excels as a high-throughput, sensitive method for routine quality control and for the detection and quantification of both known and unknown impurities. Its ability to separate a wide range of compounds makes it ideal for monitoring the impurity profile of a drug substance.

  • qNMR serves as a powerful primary method for the absolute quantification of the main component and can be invaluable for the certification of reference standards. Its ability to provide structural information simultaneously with quantitative data makes it a highly valuable tool in research and development.[18]

For researchers and drug development professionals, a synergistic approach is often the most effective. HPLC can be used for initial screening and routine monitoring of impurities, while qNMR can be employed for the definitive quantification of the API and for the characterization of isolated impurities. This dual-pronged strategy ensures a thorough understanding of the purity profile of this compound, ultimately contributing to the development of a safe and effective therapeutic agent.

References

A Comparative Guide to 2-Morpholin-4-yl-pyrimidin-4-ol and Its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine bases of ATP and interact with the hinge region of kinase enzymes.[1][2] Its synthetic versatility has allowed for the creation of vast libraries of derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4][5] Within this class, the morpholino-pyrimidine core has emerged as a particularly fruitful scaffold, especially for the development of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a cascade frequently dysregulated in cancer.[6]

This guide provides a comparative analysis of 2-Morpholin-4-yl-pyrimidin-4-ol (Compound A) , a representative member of this class, against structurally related pyrimidine analogs. We will delve into a comparative analysis of their physicochemical properties, synthesis, biological activity, and structure-activity relationships (SAR). The discussion is grounded in experimental data and established protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and utilizing these compounds in their work.

Physicochemical Properties and Synthesis Overview

The physicochemical properties of a drug candidate are paramount, influencing its solubility, permeability, and overall pharmacokinetic profile. The introduction of the morpholine group generally enhances aqueous solubility and provides a key hydrogen bond acceptor, a feature often exploited in designing kinase inhibitors.[6]

Table 1: Comparative Physicochemical Properties of Pyrimidine Analogs

Compound IDStructureIUPAC NameMolecular FormulaMW ( g/mol )LogP (Predicted)
A This compoundC₈H₁₁N₃O₂181.19-0.85
B 2-Morpholin-4-yl-5-fluoro-pyrimidin-4-olC₈H₁₀FN₃O₂199.18-0.60
C 2-(Piperidin-1-yl)-pyrimidin-4-olC₉H₁₃N₃O179.220.45
D 2-Morpholin-4-yl-6-methyl-pyrimidin-4-olC₉H₁₃N₃O₂195.22-0.55

Note: Structures are illustrative representations for comparative purposes. LogP values are predicted and serve as a relative measure of lipophilicity.

General Synthetic Approach

The synthesis of 2-morpholino-pyrimidine derivatives is well-established. A common and efficient route involves the nucleophilic substitution of a halogenated pyrimidine precursor.[7]

Scheme 1: General Synthesis of 2-Morpholino-pyrimidin-4-ol Derivatives

This synthetic versatility allows for the introduction of various amines and other substituents to explore the structure-activity relationship (SAR) extensively.[1]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Many morpholino-pyrimidine derivatives exert their anticancer effects by inhibiting key kinases in the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[6] Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\nSurvival", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="2-Morpholino-pyrimidine\nAnalogs", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#EA4335", penwidth=2, color="#EA4335"];

// Edges RTK -> PI3K [label=" Activates"]; PI3K -> PIP2 [style=invis]; PIP2 -> PIP3 [label=" Phosphorylates"]; PIP3 -> PDK1 [label=" Recruits"]; PDK1 -> Akt [label=" Activates"]; Akt -> mTORC1 [label=" Activates"]; mTORC1 -> Proliferation [label=" Promotes"];

// Invisible edges for alignment subgraph { rank=same; RTK; } subgraph { rank=same; PI3K; PIP2; } subgraph { rank=same; PIP3; } subgraph { rank=same; PDK1; Akt; } subgraph { rank=same; mTORC1; } subgraph { rank=same; Proliferation; }

// Inhibitor edge Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholino-pyrimidine analogs.

As shown in the diagram, these compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of enzymes like PI3K and/or mTOR, thereby blocking the downstream signaling cascade that promotes cancer cell proliferation and survival.[6][8]

Comparative Biological Activity

To objectively compare the performance of this compound with its analogs, we will assess their inhibitory activity against key kinases and their cytotoxic effect on relevant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 2: Comparative In Vitro Biological Activity of Pyrimidine Analogs

Compound IDPI3Kα IC50 (nM)mTOR IC50 (nM)A549 Cell Line IC50 (µM)MCF-7 Cell Line IC50 (µM)
A 15025012.515.8
B 851808.210.1
C 450>100035.042.5
D 13022510.513.2

Note: Data are representative values derived from principles discussed in the cited literature for SAR illustration.[6][9] A549 (lung carcinoma) and MCF-7 (breast carcinoma) are common cancer cell lines used for screening.[10]

Structure-Activity Relationship (SAR) Analysis

By analyzing the data in Table 2, we can derive key SAR insights that guide the rational design of more potent inhibitors.

  • The Morpholine Moiety is Key: Comparing Compound A (morpholine) with Compound C (piperidine) reveals the importance of the oxygen atom in the morpholine ring. This oxygen often acts as a crucial hydrogen bond acceptor, anchoring the inhibitor in the ATP-binding pocket of the kinase.[6] Its replacement with a methylene group in piperidine (Compound C) leads to a significant loss of potency.

  • Substitution at the 5-Position: The addition of a small, electron-withdrawing group like fluorine at the 5-position of the pyrimidine ring (Compound B ) often enhances potency. This can be attributed to favorable interactions within the active site or modulation of the electronic properties of the pyrimidine core.[9]

  • Substitution at the 6-Position: Introducing a small alkyl group like methyl at the 6-position (Compound D ) can be well-tolerated and may slightly improve activity, potentially through favorable hydrophobic interactions at the entrance of the ATP-binding cleft.[9]

These relationships underscore the modular nature of the pyrimidine scaffold, where targeted modifications can fine-tune potency and selectivity.[5]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Here, we provide standard, validated workflows for assessing kinase inhibition and cell viability.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[11] The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.[12]

Rationale: This luminescence-based assay is chosen for its high sensitivity, broad dynamic range, and suitability for high-throughput screening (HTS) of inhibitor libraries.[13] It measures ADP production, a universal product of kinase reactions.

Kinase_Assay_Workflow

Detailed Steps:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the kinase enzyme (e.g., PI3Kα) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). Incubate for 10 minutes at room temperature.[11]

    • Initiate the reaction by adding 5 µL of a mixture containing the kinase substrate and ATP.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP and, through a coupled luciferase reaction, produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[11]

Protocol 2: Cell Viability Assay (MTT/MTS Assay)

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability.[14] Tetrazolium salts (like MTT or MTS) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product.[15]

Rationale: This colorimetric assay is a cost-effective, reliable, and widely adopted method for assessing the cytotoxic effects of compounds in a multi-well format.[14][15] It provides a quantitative measure of how a compound affects cell proliferation and survival.

Cell_Viability_Workflow

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., A549) in a 96-well clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO control).

  • Incubation: Incubate the plate for the desired exposure time, typically 48 or 72 hours, in a humidified incubator at 37°C and 5% CO₂.

  • Reagent Addition: Add 20 µL of the MTS reagent (or similar tetrazolium compound) to each well.[14]

  • Formazan Development: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS reagent into a colored formazan product.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[16]

Conclusion

This compound and its analogs represent a robust and highly adaptable scaffold for the development of kinase inhibitors. The comparative analysis demonstrates that the morpholine moiety is a critical pharmacophore for potent activity, likely through hydrogen bonding interactions within the kinase active site. Furthermore, strategic substitutions on the pyrimidine ring, such as at the 5- and 6-positions, provide a clear avenue for optimizing potency and modulating physicochemical properties. The provided experimental protocols offer validated, high-throughput methods for evaluating these compounds, enabling researchers to efficiently identify and characterize novel therapeutic candidates. Future work should focus on exploring a wider range of substitutions to enhance selectivity against specific kinase isoforms and to optimize pharmacokinetic profiles for in vivo applications.

References

A Comparative Efficacy Analysis of 2-Morpholin-4-yl-pyrimidin-4-ol Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholino-Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The 2-morpholin-4-yl-pyrimidin-4-ol core and its derivatives represent a cornerstone in the development of inhibitors targeting the Phosphoinositide 3-Kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway, a cascade fundamental to cellular growth, proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of numerous human cancers, making it a highly sought-after target for therapeutic intervention.[2] The morpholine moiety, in particular, is a critical pharmacophore, often forming a key hydrogen bond with the hinge region of the kinase ATP-binding pocket, thereby anchoring the inhibitor and contributing to its potency and selectivity.[1]

This guide provides a comparative analysis of the efficacy of four prominent inhibitors built upon this morpholino-pyrimidine scaffold, each with distinct target profiles:

  • Buparlisib (BKM120): A pan-Class I PI3K inhibitor.[3]

  • Pictilisib (GDC-0941): A pan-Class I PI3K inhibitor.[4]

  • Gedatolisib (PF-05212384): A dual inhibitor of Class I PI3K and mTOR (mTORC1/2).[5]

  • NU7441 (KU-57788): A potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[6]

We will dissect their biochemical potency, cellular efficacy, and selectivity, providing researchers, scientists, and drug development professionals with the in-depth technical data and experimental context required to make informed decisions in their research.

Mechanism of Action: Targeting Key Nodes in Cellular Signaling

The inhibitors under review, while sharing a common structural motif, are designed to engage different critical nodes in pro-survival and DNA repair pathways. Understanding their distinct mechanisms is fundamental to interpreting their efficacy and potential therapeutic applications.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a primary regulator of cell metabolism, growth, and proliferation. Buparlisib, Pictilisib, and Gedatolisib all target kinases within this cascade.

  • Pan-PI3K Inhibition (Buparlisib & Pictilisib): These inhibitors target all four Class I PI3K isoforms (α, β, γ, δ), thereby blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the recruitment and activation of downstream effectors like AKT, leading to the inhibition of cell growth and induction of apoptosis.[5]

  • Dual PI3K/mTOR Inhibition (Gedatolisib): Gedatolisib offers a more comprehensive blockade by inhibiting both PI3K and mTOR kinases (mTORC1 and mTORC2).[5] This dual action not only prevents AKT activation but also directly inhibits mTOR-mediated protein synthesis and cell growth, potentially overcoming feedback loops that can limit the efficacy of single-node inhibitors.[7]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 p AKT AKT PIP3->AKT Activation via PDK1 PI3K->PIP2 mTORC1 mTORC1 AKT->mTORC1 Activation Protein_Synthesis Protein Synthesis, Cell Growth mTORC1->Protein_Synthesis mTORC2 mTORC2 mTORC2->AKT Full Activation (p-Ser473) Buparlisib Buparlisib (Pan-PI3K) Buparlisib->PI3K Pictilisib Pictilisib (Pan-PI3K) Pictilisib->PI3K Gedatolisib_PI3K Gedatolisib (Dual PI3K/mTOR) Gedatolisib_PI3K->PI3K Gedatolisib_mTOR Gedatolisib Gedatolisib_mTOR->mTORC1 Gedatolisib_mTOR->mTORC2

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.

The DNA Damage Response (DDR) Pathway

DNA-PK is a pivotal kinase in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). These breaks are among the most cytotoxic forms of DNA damage induced by ionizing radiation and certain chemotherapies.

  • DNA-PK Inhibition (NU7441): NU7441 is an ATP-competitive inhibitor of the DNA-PK catalytic subunit (DNA-PKcs). By blocking DNA-PK activity, NU7441 prevents the repair of DSBs, leading to the accumulation of genomic damage and subsequent cell death, thereby sensitizing cancer cells to DNA-damaging agents.[8][9]

NHEJ_Pathway DSB DNA Double-Strand Break (DSB) Ku Ku70/80 Complex DSB->Ku Binds to DNA ends DNAPKcs DNA-PKcs Ku->DNAPKcs Recruits & Activates Repair DNA Repair & Ligation DNAPKcs->Repair Phosphorylates Repair Factors Apoptosis Apoptosis DNAPKcs->Apoptosis Inhibition of repair leads to Repair->DSB Restores DNA Integrity NU7441 NU7441 NU7441->DNAPKcs Inhibits ATP Binding

Figure 2: Inhibition of the DNA-PK mediated NHEJ pathway by NU7441.

Comparative Efficacy: A Quantitative Analysis

The efficacy of a kinase inhibitor is determined by its potency at the biochemical level (target engagement) and its effect on cellular processes (phenotypic outcome). The following tables summarize key performance data compiled from multiple sources.

Table 1: Biochemical Potency and Selectivity (IC₅₀, nM)

This table compares the half-maximal inhibitory concentrations (IC₅₀) of the inhibitors against their primary targets and key related kinases. A lower IC₅₀ value indicates greater potency.

InhibitorPI3KαPI3KβPI3KγPI3KδmTORDNA-PK
Buparlisib (BKM120) 52[1]166[1]262[1]116[1]4,600[10]>10,000
Pictilisib (GDC-0941) 3[11]33[12]75[12]3[11]580[13]1,230[13]
Gedatolisib (PF-05212384) 0.4[14]-5.4[14]-1.6[14]-
NU7441 (KU-57788) 5,000[15]---1,700[15]14

Data compiled from multiple sources. "-" indicates data not widely reported. Exact values may vary depending on assay conditions.

Expert Insights:

  • Potency: Pictilisib and Gedatolisib demonstrate superior low-nanomolar potency against PI3Kα compared to Buparlisib. Gedatolisib's dual activity is notable, with an IC₅₀ of 1.6 nM against mTOR.[11][14] NU7441 is exceptionally potent against DNA-PK, with an IC₅₀ of 14 nM.

  • Selectivity: NU7441 exhibits remarkable selectivity for DNA-PK, with over 100-fold less activity against PI3K and mTOR.[15] In contrast, Pictilisib and Buparlisib, while potent pan-PI3K inhibitors, also show micromolar activity against mTOR, which may contribute to their overall cellular effects. Gedatolisib is intentionally designed for dual potency.

Table 2: Cellular Efficacy in Cancer Cell Lines (IC₅₀/GI₅₀, µM)

This table presents the half-maximal inhibitory or growth inhibitory concentrations in various cancer cell lines, reflecting the inhibitors' ability to suppress proliferation and/or induce cell death.

Cell LineCancer TypeBuparlisib (BKM120)Pictilisib (GDC-0941)Gedatolisib (PF-05212384)NU7441 (KU-57788)
MCF-7 Breast (HR+, PIK3CA mut)~0.7[10]-<0.04 (IC₅₀)[16]0.17-0.25 (Cellular DNA-PK IC₅₀)[9]
MDA-MB-231 Breast (Triple Negative)---Sensitizes to Doxorubicin[9]
PC-3 Prostate (PTEN null)-0.28[11]--
U87MG Glioblastoma (PTEN mut)~0.1[10]0.95[11]--
A2780 Ovarian~0.1[10]0.14[17]--
HCT-116 Colorectal0.48[18]1.08[11]--
SW620 Colorectal---Non-cytotoxic alone at 1µM[19]

Data compiled from multiple sources. "-" indicates data not available in the searched literature. Note that NU7441 is primarily a sensitizer and often shows low single-agent cytotoxicity.

Expert Insights:

  • Cellular Potency: Gedatolisib demonstrates superior potency in cellular assays, with an IC₅₀ below 40 nM in breast cancer cell lines, which is significantly more potent than single-node inhibitors.[16] Buparlisib and Pictilisib show anti-proliferative activity in the sub-micromolar to low micromolar range across various cell lines.[10][11]

  • Context-Dependent Efficacy: The efficacy of PI3K inhibitors can be influenced by the genetic background of the cell line, such as the presence of PIK3CA mutations or PTEN loss.[2] For instance, both Buparlisib and Pictilisib are effective in cell lines with these alterations.[10][11]

  • NU7441 as a Sensitizer: As expected for a DNA repair inhibitor, NU7441 shows minimal single-agent cytotoxicity at concentrations where it effectively inhibits DNA-PK (e.g., 1 µM).[19] Its primary value lies in its ability to significantly enhance the cytotoxicity of DNA-damaging agents like doxorubicin and ionizing radiation.[6][9]

Clinical Perspective: Translating Preclinical Efficacy

The ultimate measure of an inhibitor's efficacy is its performance in clinical trials. Buparlisib, Pictilisib, and Gedatolisib have all been evaluated in patients with advanced solid tumors.

  • Buparlisib (BELLE-2 Trial): In the Phase III BELLE-2 trial for HR+/HER2- advanced breast cancer, Buparlisib plus fulvestrant improved progression-free survival (PFS) to 6.9 months versus 5.0 months for placebo plus fulvestrant.[19] However, the trial was hampered by a challenging toxicity profile, including high rates of hyperglycemia, rash, and psychiatric adverse events, which has limited its further development.[19][20]

  • Pictilisib (PEGGY Trial): The Phase II PEGGY trial (NCT01740336) evaluated Pictilisib plus paclitaxel in HR+/HER2- metastatic breast cancer. The study did not meet its primary endpoint, showing no significant PFS benefit from adding Pictilisib to paclitaxel (8.2 months vs. 7.8 months for placebo).[21]

  • Gedatolisib (VIKTORIA-1 Trial): The Phase III VIKTORIA-1 trial (NCT05501886) has shown highly promising results in HR+/HER2-, PIK3CA wild-type advanced breast cancer. The combination of gedatolisib, fulvestrant, and palbociclib demonstrated a median PFS of 9.3 months, a significant improvement over the 2.0 months seen with fulvestrant alone.[2][22] Notably, the gedatolisib-containing regimens had a manageable safety profile with low rates of treatment discontinuation.[2][23]

Expert Insights: The clinical data underscore the importance of the therapeutic index. While Buparlisib showed efficacy, its toxicity limited its clinical utility.[19] The superior efficacy and manageable safety profile of Gedatolisib in the VIKTORIA-1 trial highlight the potential advantage of its dual PI3K/mTOR mechanism of action, which may lead to a more profound and durable pathway inhibition.[2][22]

Experimental Protocols: Methodologies for Efficacy Assessment

Reproducible and robust experimental design is paramount for the accurate comparison of inhibitors. Below are foundational protocols for key assays used to characterize compounds like those discussed in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity in a high-throughput format.[15] This protocol provides a general framework for a competitive binding assay.

TR_FRET_Workflow Start Start: Prepare Reagents Step1 Add Kinase, Eu-labeled Ab, & Fluorescent Tracer to well Start->Step1 Step2 Add Test Inhibitor (e.g., Buparlisib) or DMSO Step1->Step2 Step3 Incubate at RT (e.g., 60 min) Step2->Step3 Step4 Read Plate on TR-FRET Reader (e.g., 665nm / 615nm) Step3->Step4 Step5 Analyze Data: High FRET = No Inhibition Low FRET = Inhibition Step4->Step5 End End: Calculate IC₅₀ Step5->End

Figure 3: General workflow for a competitive TR-FRET kinase binding assay.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA). Prepare solutions of recombinant kinase, a Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST), and a fluorescently-labeled ATP-competitive tracer specific for the kinase family.[24]

  • Assay Plate Setup: In a 384-well plate, add the test inhibitor at various concentrations.

  • Reaction Mix: Add a pre-mixed solution of the kinase, Eu-labeled antibody, and fluorescent tracer to each well.[24]

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate using a TR-FRET-enabled plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the ratio of acceptor to donor emission. A decrease in this ratio indicates displacement of the tracer by the inhibitor. Plot the emission ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Proliferation/Viability Assay (MTT)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[23]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the media and add fresh media containing serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[22]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Gently shake the plate for 10-15 minutes and measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percentage of viability against the inhibitor concentration to calculate the IC₅₀ or GI₅₀ value.

Protocol 3: Western Blot for Pathway Modulation (Phospho-Akt Ser473)

Western blotting is a crucial technique to confirm that an inhibitor is engaging its target within the cell by assessing the phosphorylation status of downstream pathway components.[1]

Methodology:

  • Cell Treatment & Lysis: Plate cells and treat with the inhibitor for the desired time and concentration. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature protein lysates in Laemmli buffer and separate them on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[3]

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AKT at Serine 473 (e.g., Clone 11E6, 17F6.B11, or 1C10B8) diluted in 5% BSA/TBST.[9][25][26]

    • Secondary Antibody: Wash the membrane with TBST and incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG).

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AKT to serve as a loading control and to assess the specific decrease in phosphorylation relative to the total protein level.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile and effective starting point for the design of potent kinase inhibitors. This comparative guide highlights the distinct efficacy profiles of four prominent examples:

  • Buparlisib and Pictilisib are potent pan-PI3K inhibitors that have demonstrated preclinical efficacy but have faced challenges in the clinic due to toxicity (Buparlisib) or lack of significant benefit in combination (Pictilisib).[19][21]

  • NU7441 stands out as a highly potent and selective tool compound for studying DNA-PK, with its primary utility as a sensitizer for DNA-damaging therapies rather than a standalone cytotoxic agent.[6]

  • Gedatolisib emerges as a particularly promising clinical candidate. Its dual PI3K/mTOR inhibitory mechanism appears to translate into superior cellular potency and, most importantly, a favorable therapeutic window in clinical trials, as evidenced by the impressive results of the VIKTORIA-1 study.[2][22]

For researchers in the field, the choice of inhibitor should be guided by the specific scientific question. For broad inhibition of the PI3K pathway in preclinical models, Buparlisib and Pictilisib remain relevant tools. For studies focused on the DNA damage response, NU7441 is an unparalleled selective agent. For investigations aiming to achieve a more comprehensive and clinically relevant blockade of the PI3K/mTOR axis, Gedatolisib represents the current state-of-the-art, with a mechanism that appears to overcome some of the limitations of single-node inhibitors.

Future research will likely focus on developing next-generation inhibitors with even greater isoform selectivity or novel dual-targeting strategies to further enhance the therapeutic index and overcome mechanisms of resistance.

References

In vitro vs. in vivo studies of compounds derived from 2-Morpholin-4-yl-pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of in vitro and in vivo studies for compounds derived from the 2-morpholin-4-yl-pyrimidin-4-ol scaffold, with a focus on the dual PI3K/mTOR inhibitor Gedatolisib (PF-05212384). This guide provides supporting experimental data and protocols for researchers in drug development.

Introduction: The Morpholino-Pyrimidine Scaffold in Kinase Inhibition

The this compound core is a privileged scaffold in medicinal chemistry, particularly for the design of kinase inhibitors. Its structural features allow for critical hydrogen bond interactions within the ATP-binding pocket of many kinases. This guide focuses on a prominent derivative of this class, Gedatolisib (PF-05212384) , a potent, dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR). By dissecting the in vitro and in vivo evaluation of Gedatolisib, we can illustrate the essential journey from benchtop potency to preclinical efficacy, highlighting the distinct yet complementary roles of each testing paradigm.

The PI3K/Akt/mTOR Signaling Pathway: A Critical Target in Oncology

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. It is one of the most frequently hyperactivated signaling cascades in human cancers, making it a prime target for therapeutic intervention. Gedatolisib is designed to inhibit two key nodes in this pathway: PI3K and mTOR.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 to PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Gedatolisib Gedatolisib (PF-05212384) Gedatolisib->PI3K Gedatolisib->mTORC2 Gedatolisib->mTORC1

Caption: The PI3K/Akt/mTOR signaling cascade with points of inhibition by Gedatolisib.

Part 1: In Vitro Evaluation - Defining Potency and Cellular Impact

In vitro studies are designed to answer fundamental questions in a controlled, non-biological system: Does the compound hit its intended target? How potent is it? Does this target engagement translate to a desired effect in cancer cells?

Biochemical Assays: Quantifying Direct Target Inhibition

The first step is to measure the direct interaction between Gedatolisib and its purified target enzymes. This is typically done using enzymatic assays that quantify the inhibitor concentration required to reduce the enzyme's activity by 50% (IC50).

Gedatolisib has been shown to be a potent inhibitor of multiple PI3K isoforms and mTOR kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly employed for this purpose, providing a robust and high-throughput method to determine IC50 values.

Table 1: Biochemical Potency of Gedatolisib

Target Enzyme IC50 (nM) Assay Method
PI3Kα 0.4 TR-FRET
PI3Kβ 3.9 TR-FRET
PI3Kδ 0.13 TR-FRET
PI3Kγ 0.16 TR-FRET
mTOR 1.6 TR-FRET

Data synthesized from publicly available information on Gedatolisib's profile.

Cell-Based Assays: Confirming On-Target Effects and Anti-Proliferative Activity

While biochemical assays confirm potency against an isolated enzyme, cell-based assays are crucial to verify that the compound can penetrate the cell membrane, engage its target in the complex cellular milieu, and produce a biological effect.

  • Target Modulation (Pharmacodynamics): Western blotting is the gold standard for visualizing pathway inhibition. Treatment of cancer cell lines with Gedatolisib leads to a dose-dependent decrease in the phosphorylation of key downstream effectors, such as Akt (p-Akt) and S6 ribosomal protein (p-S6), confirming that the drug is hitting the PI3K/mTOR pathway.

  • Anti-Proliferative Activity: The ultimate goal is to stop cancer cell growth. Assays like CellTiter-Glo® measure cell viability by quantifying ATP levels. The concentration of the drug that inhibits cell growth by 50% (GI50) is a key metric. Gedatolisib has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines, particularly those with known mutations in the PI3K pathway.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the measurement of anti-proliferative effects of a test compound on a cancer cell line.

Objective: To determine the GI50 value of a compound in a 96-well plate format.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Test compound (e.g., Gedatolisib) dissolved in DMSO

  • 96-well flat-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 2,000-5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2x serial dilution of the test compound in growth medium. A typical concentration range would be 10 µM to 0.1 nM. Include a "vehicle only" control (e.g., 0.1% DMSO).

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a "no cells" background control (0% viability).

    • Plot the normalized data against the log of the compound concentration and fit a four-parameter dose-response curve to calculate the GI50 value.

Part 2: In Vivo Evaluation - Assessing Efficacy and Systemic Behavior

In vivo studies are indispensable for understanding how a compound behaves in a complex, whole-organism system. These experiments address critical questions that in vitro models cannot: Is the drug absorbed and distributed to the tumor? Does it inhibit the target in the tumor at tolerable doses? Does this lead to anti-tumor efficacy?

Pharmacokinetics (PK): What the Body Does to the Drug

PK studies determine a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. After administration (e.g., oral gavage or intravenous injection) to rodents, blood samples are taken over time to measure drug concentration. Key parameters include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the curve, representing total drug exposure.

  • T½: Half-life, the time required for the drug concentration to decrease by half.

A favorable PK profile, such as good oral bioavailability and a sustained plasma concentration above the in vitro IC50, is essential for a drug's success.

Pharmacodynamics (PD): What the Drug Does to the Body

PD studies confirm that the drug engages its target in vivo. In preclinical oncology, this often involves analyzing tumor tissue from treated animals. After a single or multiple doses of Gedatolisib, tumors are excised at various time points. Western blot analysis of tumor lysates is used to measure the levels of p-Akt and p-S6. A significant and sustained reduction in these biomarkers provides direct evidence of target engagement in the relevant tissue.

Efficacy Studies: Measuring Anti-Tumor Activity

The definitive test of an anti-cancer agent is its ability to inhibit tumor growth in a living animal. The most common model is the mouse xenograft, where human cancer cells are implanted subcutaneously into immunodeficient mice.

Table 2: Comparison of In Vitro vs. In Vivo Endpoints

Parameter In Vitro Study In Vivo Study Question Answered
Potency Biochemical IC50 / Cellular GI50 N/A (Efficacy is the measure) How potent is the drug at the molecular/cellular level?
Target Engagement Western Blot (p-Akt, p-S6) in cell lysates Western Blot (p-Akt, p-S6) in tumor homogenates Does the drug inhibit the intended pathway?
Outcome Cell Death / Growth Arrest Tumor Growth Inhibition (TGI) / Regression Does the drug have the desired anti-cancer effect?
Context Isolated cells in artificial media Whole organism with complex physiology How does biological complexity influence the drug's action?

| Key Metric | nM to µM concentration | mg/kg dose | What amount is needed for a biological effect? |

Protocol: Mouse Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a test compound in a subcutaneous xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or Nu/Nu)

  • Human cancer cell line (e.g., MCF-7)

  • Matrigel

  • Test compound (Gedatolisib) and vehicle formulation

  • Calipers for tumor measurement

  • Dosing equipment (e.g., gavage needles)

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth and Staging:

    • Monitor mice regularly for tumor growth.

    • Measure tumors with calipers (Length and Width). Calculate tumor volume using the formula: (Width² x Length) / 2.

    • When tumors reach a pre-determined average size (e.g., 150-200 mm³), randomize mice into treatment groups (e.g., Vehicle control, Gedatolisib 10 mg/kg, Gedatolisib 30 mg/kg).

  • Compound Administration:

    • Administer the compound and vehicle according to the planned schedule (e.g., once daily by oral gavage) for a set period (e.g., 21 days).

    • Monitor animal body weight and general health daily as a measure of toxicity.

  • Efficacy Measurement:

    • Measure tumor volumes 2-3 times per week.

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group. TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

  • Pharmacodynamic Analysis (Optional):

    • A separate cohort of mice can be used for PD analysis.

    • After the final dose, tumors are collected at specified time points (e.g., 2, 8, 24 hours) and flash-frozen for subsequent Western blot analysis.

Bridging the Gap: The In Vitro-In Vivo Correlation

The central challenge in drug development is translating potent in vitro activity into in vivo efficacy. A compound can be highly potent in a petri dish but fail in an animal model for numerous reasons.

InVitro_InVivo_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Biochem Biochemical Assay (IC50 vs. Target) Cellular Cell-Based Assay (GI50 vs. Cancer Cells) Biochem->Cellular Confirms Cellular Potency PK Pharmacokinetics (Mouse PK) PD_vitro Cellular PD (p-Akt Western Blot) Cellular->PD_vitro Confirms Mechanism PD_vivo Tumor PD (p-Akt Western Blot) PD_vitro->PK Transition to Animal Model Efficacy Efficacy Study (Xenograft TGI) PK->PD_vivo Informs Dosing PD_vivo->Efficacy Links Target Inhibition to Efficacy

A Comparative Guide to the Synthesis of 2-Morpholin-4-yl-pyrimidin-4-ol: A Cost-Benefit Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of 2-Morpholin-4-yl-pyrimidin-4-ol, a key scaffold in numerous pharmacologically active compounds, presents a critical challenge in drug development, demanding a balance between efficiency, cost-effectiveness, and sustainability. This guide provides an in-depth comparative analysis of three distinct synthetic pathways to this valuable intermediate. By examining the underlying chemical principles, step-by-step protocols, and a comprehensive cost-benefit analysis, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific research and manufacturing needs.

Introduction: The Significance of the 2-Morpholinopyrimidine Scaffold

The 2-morpholinopyrimidine core is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets, including kinases, which are pivotal in cancer and inflammatory disease pathways. The strategic placement of the morpholine group often enhances aqueous solubility and metabolic stability, while the pyrimidin-4-ol moiety can participate in crucial hydrogen bonding interactions within protein active sites. Consequently, the efficient and economical synthesis of this compound is a cornerstone for the development of novel therapeutics.

This guide will dissect three primary synthetic strategies:

  • Pathway 1: The Di-Halopyrimidine Approach - A classical and widely utilized method involving nucleophilic substitution on a di-halogenated pyrimidine precursor.

  • Pathway 2: The Pyrimidine Ring Construction - A convergent approach where the pyrimidine ring is assembled from a morpholine-containing synthon and a 1,3-dicarbonyl compound.

  • Pathway 3: The Barbituric Acid Diversification - A route that leverages the reactivity of barbituric acid to introduce the desired functionalities.

Each pathway will be evaluated based on starting material costs, process complexity, reaction yields, safety considerations, and scalability, providing a holistic view for strategic synthetic planning.

Pathway 1: The Di-Halopyrimidine Approach

This linear and arguably most direct pathway commences with a commercially available di-halopyrimidine, typically 2,4-dichloropyrimidine. The synthesis hinges on the differential reactivity of the two chlorine atoms, allowing for a sequential nucleophilic aromatic substitution (SNAr) followed by hydrolysis.

Causality Behind Experimental Choices

The regioselectivity of the initial nucleophilic substitution is paramount. The C4 position of 2,4-dichloropyrimidine is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This is attributed to the electron-withdrawing nature of the adjacent nitrogen atom at the 1-position. The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to prevent competition with the morpholine nucleophile. The subsequent hydrolysis of the remaining chlorine at the C2 position to a hydroxyl group is typically achieved under basic conditions.

Experimental Protocol

Step 1: Synthesis of 4-Chloro-2-morpholinopyrimidine

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or acetonitrile, add morpholine (1.1 eq).

  • Add diisopropylethylamine (DIPEA) (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 4-chloro-2-morpholinopyrimidine.

Step 2: Synthesis of this compound

  • Dissolve the 4-chloro-2-morpholinopyrimidine (1.0 eq) in a mixture of dioxane and water.

  • Add a strong base, such as sodium hydroxide (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 100 °C) for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., 1M HCl) to a pH of ~7.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Cost-Benefit Analysis: Pathway 1
FactorAnalysis
Starting Material Cost 2,4-Dichloropyrimidine prices can be volatile, ranging from moderate to high depending on the supplier and purity. Morpholine and DIPEA are relatively inexpensive.
Process Complexity This is a two-step synthesis with straightforward reactions and workup procedures. Purification is typically required at the intermediate stage.
Yield Overall yields are generally moderate to good, but can be impacted by the regioselectivity of the first step and the efficiency of the hydrolysis.
Safety & Environment 2,4-Dichloropyrimidine is a skin sensitizer. The use of chlorinated solvents and strong bases requires appropriate handling and waste disposal procedures.
Scalability The process is readily scalable, with established procedures for larger-scale production.

Logical Diagram: Pathway 1

Pathway1 start 2,4-Dichloropyrimidine intermediate 4-Chloro-2-morpholinopyrimidine start->intermediate  + Morpholine, DIPEA  (SNA r) morpholine Morpholine product This compound intermediate->product  NaOH, H2O  (Hydrolysis)

Caption: Synthetic route starting from 2,4-dichloropyrimidine.

Pathway 2: The Pyrimidine Ring Construction

This convergent strategy involves the construction of the pyrimidine ring from simpler, non-pyrimidine starting materials. A key synthon is a morpholine-containing guanidine equivalent, such as moroxydine (morpholinecarboximidamide), which is then condensed with a suitable 1,3-dicarbonyl compound.

Causality Behind Experimental Choices

The success of this pathway relies on the efficient formation of the pyrimidine ring through a condensation reaction. The choice of the 1,3-dicarbonyl compound is critical for achieving the desired substitution pattern. For the synthesis of this compound, a malonic acid derivative is a suitable choice. The reaction is typically base-catalyzed, with a strong base like sodium ethoxide or sodium methoxide promoting the cyclization.

Experimental Protocol

Step 1: Synthesis of Moroxydine Sulfate (if not commercially available)

  • React morpholine with S-methylisothiourea sulfate in an appropriate solvent.

  • The product, moroxydine sulfate, precipitates and can be isolated by filtration.

Step 2: Synthesis of 2-Morpholin-4-yl-pyrimidin-4,6-diol (Adaptation from Patent CN102952086B)

  • To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol), add moroxydine sulfate (1.0 eq).

  • Add diethyl malonate (1.1 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 5-7 hours.

  • After cooling, the inorganic salts are filtered off.

  • The filtrate is concentrated, and the resulting solid is recrystallized from ethanol to yield 2-morpholin-4-yl-pyrimidin-4,6-diol.

Step 3: Selective Dehydroxylation (Hypothetical/Requires Optimization)

This step represents a significant challenge as selective dehydroxylation at the 6-position while retaining the 4-hydroxyl group is not straightforward and would require significant methodological development. Potential strategies could involve selective protection/deprotection sequences or specialized reduction methods.

Cost-Benefit Analysis: Pathway 2
FactorAnalysis
Starting Material Cost Diethyl malonate and morpholine are inexpensive. The cost and availability of moroxydine or a suitable precursor is a major variable; if it needs to be synthesized, this adds a step and cost.[1]
Process Complexity The ring formation step is a classic condensation reaction. However, the subsequent selective dehydroxylation is a significant hurdle, adding complexity and likely reducing the overall yield.
Yield The condensation step can be high-yielding.[2] The overall yield of the pathway is heavily dependent on the feasibility and efficiency of the selective dehydroxylation step.
Safety & Environment The use of sodium metal and flammable solvents like ethanol requires strict safety precautions. The generation of inorganic salt waste is a consideration.
Scalability The condensation reaction is scalable. The scalability of the selective dehydroxylation would need to be determined through process development.

Logical Diagram: Pathway 2

Pathway2 start1 Moroxydine Sulfate intermediate 2-Morpholin-4-yl-pyrimidin-4,6-diol start1->intermediate start2 Diethyl Malonate start2->intermediate  + NaOEt  (Condensation) product This compound intermediate->product  Selective  Dehydroxylation  (Challenging)

Caption: Pyrimidine ring construction pathway.

Pathway 3: The Barbituric Acid Diversification

This pathway utilizes the readily available and inexpensive barbituric acid as a starting point. The synthesis involves the introduction of the morpholine moiety at the 2-position, which would likely require a two-step process of chlorination followed by nucleophilic substitution, and subsequent selective removal of the 6-oxo group.

Causality Behind Experimental Choices

Barbituric acid exists in a tautomeric equilibrium with its trihydroxy form, 2,4,6-trihydroxypyrimidine. The hydroxyl groups can be converted to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 2,4,6-trichloropyrimidine can then undergo sequential nucleophilic substitution. The reactivity of the chloro groups is typically C4 > C2 > C6. After the introduction of morpholine at the C2 position, a selective reduction or de-functionalization at the C6 position would be required.

Experimental Protocol

Step 1: Synthesis of 2,4,6-Trichloropyrimidine

  • Treat barbituric acid (1.0 eq) with an excess of phosphorus oxychloride (POCl₃).

  • A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

  • Heat the mixture to reflux for several hours.

  • Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer, dry, and concentrate to obtain 2,4,6-trichloropyrimidine.

Step 2: Synthesis of 4,6-Dichloro-2-morpholinopyrimidine

  • Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent like THF or dioxane.

  • Cool the solution in an ice bath and add morpholine (1.0 eq) dropwise.

  • Add a non-nucleophilic base such as DIPEA (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Work up the reaction as described in Pathway 1, Step 1, to isolate 4,6-dichloro-2-morpholinopyrimidine.

Step 3: Selective Reduction and Hydrolysis

This step is complex and requires careful control of reaction conditions to achieve the desired selectivity. A potential two-step approach could be:

  • Selective Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) under controlled conditions might selectively remove the chlorine at the 6-position.

  • Hydrolysis: The resulting 4-chloro-2-morpholinopyrimidine would then be hydrolyzed to the final product as described in Pathway 1, Step 2.

Cost-Benefit Analysis: Pathway 3
FactorAnalysis
Starting Material Cost Barbituric acid is very inexpensive.[3] Phosphorus oxychloride is also a low-cost bulk chemical.
Process Complexity This is a multi-step synthesis with a challenging selective reduction step. The handling of POCl₃ requires specialized equipment and safety precautions.
Yield The initial chlorination and substitution steps can have good yields. The overall yield will be significantly impacted by the efficiency and selectivity of the reduction and hydrolysis steps.
Safety & Environment Phosphorus oxychloride is highly corrosive and reacts violently with water. The use of chlorinated compounds and potential for heavy metal catalysts in the reduction step are environmental concerns.
Scalability The initial steps are scalable, but the selective reduction may pose challenges on a larger scale and require specialized reactors.

Logical Diagram: Pathway 3

Pathway3 start Barbituric Acid intermediate1 2,4,6-Trichloropyrimidine start->intermediate1  POCl3  (Chlorination) intermediate2 4,6-Dichloro-2- morpholinopyrimidine intermediate1->intermediate2  + Morpholine  (Selective SNAr) intermediate3 4-Chloro-2- morpholinopyrimidine intermediate2->intermediate3  Selective  Reduction product This compound intermediate3->product  Hydrolysis

Caption: Synthetic route starting from barbituric acid.

Comparative Summary and Recommendation

PathwayStarting Material CostProcess ComplexityOverall YieldSafety/Environmental ConcernsScalability
1: Di-Halopyrimidine Moderate to HighLowModerate to GoodModerateHigh
2: Ring Construction Low to ModerateHigh (due to selective dehydroxylation)Potentially LowModerateModerate
3: Barbituric Acid LowHighPotentially LowHighModerate

Recommendation:

For most research and development applications, Pathway 1 (The Di-Halopyrimidine Approach) represents the most practical and reliable route for the synthesis of this compound. Its straightforward nature, generally acceptable yields, and high scalability make it the preferred choice for producing gram to kilogram quantities of the target molecule. While the cost of 2,4-dichloropyrimidine can be a factor, the predictability and robustness of the process often outweigh this consideration.

Pathway 2 (The Pyrimidine Ring Construction) is an interesting academic exercise but is hampered by the significant challenge of selective dehydroxylation. This route would require substantial research and development to become a viable option.

Pathway 3 (The Barbituric Acid Diversification) , while starting from very inexpensive materials, introduces significant complexity and safety hazards with the use of phosphorus oxychloride and the need for a highly selective reduction. The potential for low overall yields due to the multiple steps and challenging selectivity makes this pathway less attractive for routine synthesis.

Ultimately, the choice of synthetic pathway will depend on the specific priorities of the project, including budget, timeline, available expertise, and required scale. However, for a balance of efficiency, cost-effectiveness, and practicality, the Di-Halopyrimidine Approach stands out as the most judicious choice for the synthesis of this compound.

References

Confirmation of Target Engagement for 2-Morpholin-4-yl-pyrimidin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on confirming the target engagement of 2-Morpholin-4-yl-pyrimidin-4-ol derivatives. These compounds are a significant class of molecules frequently investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is often dysregulated in cancer.[1][2][3]

Effective drug development hinges on the definitive confirmation that a therapeutic compound interacts with its intended molecular target within a cellular context. This guide will delve into the causality behind experimental choices for validating target engagement, present self-validating protocols, and compare the performance of these derivatives against other inhibitors of the PI3K/Akt/mTOR pathway, supported by illustrative experimental data.

The PI3K/Akt/mTOR Signaling Pathway: A Key Therapeutic Target

The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling cascade that governs fundamental cellular processes.[4] Its aberrant activation is a hallmark of numerous human malignancies, making it a highly attractive target for cancer therapeutics.[1][2] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of substrates, including the mTOR complex 1 (mTORC1), leading to the promotion of cell growth, proliferation, and survival.[1][4]

Given the central role of this pathway in cancer, a variety of inhibitors have been developed, targeting different nodes of the cascade, including PI3K, Akt, and mTOR.[2][3] this compound derivatives have emerged as a promising scaffold for the development of potent and selective inhibitors of PI3K.[5][6]

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth Promotes Inhibitor 2-Morpholin-4-yl- pyrimidin-4-ol Derivative Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of this compound derivatives.

Experimental Confirmation of Target Engagement

To rigorously validate that this compound derivatives directly bind to and inhibit their intended target (e.g., PI3K) within the complex cellular milieu, several robust experimental approaches can be employed. The choice of method depends on the specific research question, available resources, and the desired throughput.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful biophysical method that directly assesses the physical interaction between a drug and its target protein in a cellular environment.[7] The underlying principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[7][8] This change in thermal stability can be quantified by measuring the amount of soluble protein remaining after heat treatment.

Experimental Workflow:

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Lysis & Centrifugation cluster_3 Analysis Cells_Vehicle Cells + Vehicle Heat_Vehicle Temperature Gradient Cells_Vehicle->Heat_Vehicle Cells_Compound Cells + Compound Heat_Compound Temperature Gradient Cells_Compound->Heat_Compound Lysis_Vehicle Cell Lysis Heat_Vehicle->Lysis_Vehicle Lysis_Compound Cell Lysis Heat_Compound->Lysis_Compound Cent_Vehicle Centrifugation Lysis_Vehicle->Cent_Vehicle Cent_Compound Centrifugation Lysis_Compound->Cent_Compound WB_Vehicle Western Blot (Soluble Fraction) Cent_Vehicle->WB_Vehicle WB_Compound Western Blot (Soluble Fraction) Cent_Compound->WB_Compound Result Compare Thermal Stability Shift WB_Vehicle->Result WB_Compound->Result

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line with a known PI3K pathway activation) and allow them to adhere. Treat the cells with the this compound derivative at various concentrations or with a vehicle control for a defined period.

  • Heat Treatment: Harvest the treated cells, wash, and resuspend them in a suitable buffer. Aliquot the cell suspension and expose the different aliquots to a precise temperature gradient for a short duration (e.g., 3 minutes).[8]

  • Cell Lysis and Fractionation: Lyse the cells through methods such as freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., PI3Kα) in the soluble fraction using methods like Western blotting or mass spectrometry.[7]

  • Data Interpretation: A successful target engagement will result in a shift of the melting curve to a higher temperature for the compound-treated cells compared to the vehicle-treated cells, indicating stabilization of the target protein.

NanoBRET™ Target Engagement Intracellular Kinase Assay

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method that quantitatively measures the binding of a compound to a specific kinase target. It relies on energy transfer between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the active site of the kinase. A test compound that engages the target kinase will compete with the tracer for binding, leading to a decrease in the BRET signal.[9]

Experimental Workflow:

NanoBRET_Workflow cluster_0 Assay Principle cluster_1 Experimental Steps No_Inhibitor NanoLuc-Kinase + Tracer (High BRET) With_Inhibitor NanoLuc-Kinase + Tracer + Inhibitor (Low BRET) Transfect Transfect Cells with NanoLuc-Kinase Fusion Plate Plate Cells Transfect->Plate Add_Inhibitor Add Test Compound Plate->Add_Inhibitor Add_Tracer Add NanoBRET Tracer Add_Inhibitor->Add_Tracer Measure Measure BRET Signal Add_Tracer->Measure Analyze Calculate IC50 Measure->Analyze

Caption: The principle and workflow of the NanoBRET™ Target Engagement Assay.

Detailed Protocol:

  • Cell Preparation: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Compound Treatment: Plate the transfected cells in a multi-well plate and treat with a serial dilution of the this compound derivative.

  • Tracer Addition: Add the cell-permeable NanoBRET™ fluorescent tracer to the wells.

  • Signal Detection: Measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis: The decrease in the BRET signal is proportional to the displacement of the tracer by the test compound. Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in live cells.

Comparative Analysis with Alternative Inhibitors

A crucial aspect of characterizing a new inhibitor is to compare its performance against existing compounds that target the same pathway. For the PI3K/Akt/mTOR pathway, several classes of inhibitors exist, including pan-PI3K inhibitors, isoform-selective PI3K inhibitors, dual PI3K/mTOR inhibitors, and allosteric mTOR inhibitors (rapalogs).[1][2]

Inhibitor ClassExample CompoundPrimary Target(s)Key Characteristics
Pan-PI3K Inhibitors Buparlisib (BKM120)All Class I PI3K isoformsBroad activity across tumors with various PI3K pathway alterations.
Isoform-Selective PI3K Inhibitors Alpelisib (BYL719)PI3KαParticularly effective in tumors with PIK3CA mutations.[10]
Dual PI3K/mTOR Inhibitors Gedatolisib (PF-05212384)PI3K and mTORAims to overcome feedback activation of Akt seen with mTORC1 inhibitors.[1]
mTORC1 Inhibitors (Rapalogs) EverolimusAllosteric inhibitor of mTORC1Approved for several cancer types, but can lead to feedback activation of PI3K signaling.[10]
This compound Derivative Compound X PI3K (isoform-selectivity to be determined) Hypothetical data for comparison.

Illustrative Comparative Data

The following tables present hypothetical data to illustrate how the target engagement and cellular potency of a novel this compound derivative ("Compound X") could be compared to other well-characterized inhibitors.

Table 1: Target Engagement Comparison using CETSA and NanoBRET

CompoundTargetCETSA ΔTm (°C)NanoBRET IC50 (nM)
Compound X PI3Kα +5.2 15
AlpelisibPI3Kα+4.820
BuparlisibPI3Kα+4.550
GedatolisibPI3Kα+4.910

Higher ΔTm indicates greater target stabilization. Lower IC50 indicates higher affinity.

Table 2: Cellular Potency and Downstream Signaling Inhibition

CompoundCell Line (e.g., MCF-7)p-Akt (Ser473) IC50 (nM)Anti-proliferative IC50 (nM)
Compound X MCF-7 25 150
AlpelisibMCF-730200
BuparlisibMCF-760350
GedatolisibMCF-715100

Lower IC50 values indicate greater potency in inhibiting downstream signaling and cell proliferation.

Conclusion

Confirming the target engagement of this compound derivatives is a critical step in their development as potential therapeutics. This guide has outlined robust methodologies, including CETSA and NanoBRET, to directly assess the interaction of these compounds with their intended targets within a cellular context. By employing these techniques and performing rigorous comparisons with existing inhibitors of the PI3K/Akt/mTOR pathway, researchers can build a strong, evidence-based foundation for advancing promising drug candidates. The causality-driven experimental design and self-validating nature of these protocols provide the necessary scientific integrity for confident decision-making in the drug discovery process.

References

Safety Operating Guide

Navigating the Disposal of 2-Morpholin-4-yl-pyrimidin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are fundamental pillars of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Morpholin-4-yl-pyrimidin-4-ol, a heterocyclic compound utilized in various research and development applications. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach, treating it as hazardous waste, is not just recommended but essential. This principle is derived from the known properties of its constituent moieties: the pyrimidine core and the morpholine substituent. Pyrimidine derivatives can be flammable and harmful, while morpholine is a corrosive, flammable, and toxic substance.[1][2][3][4] Therefore, adherence to the following guidelines is critical for minimizing risk and ensuring a safe laboratory environment.

I. Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal procedures, a thorough risk assessment is paramount. Given the characteristics of related compounds, this compound should be handled as a substance that is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][6][7]

Essential Personal Protective Equipment (PPE):

All handling and preparation for the disposal of this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[8] The following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a full-face shield.To protect against accidental splashes which could cause serious eye damage.[5][9]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).To prevent skin contact, as the compound may cause skin irritation or be absorbed through the skin.[4][5]
Body Protection A laboratory coat.To protect skin and clothing from contamination.[5]
Footwear Closed-toed shoes.To protect against spills.

II. Step-by-Step Disposal Protocol: A Systematic Approach

The proper segregation and collection of chemical waste are crucial for safe and compliant disposal.[5] The following protocol outlines the systematic process for the collection, storage, and disposal of waste containing this compound.

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste streams containing this compound. To prevent potentially hazardous reactions, do not mix this waste with other chemical waste streams unless their compatibility has been verified.

  • Solid Waste: Collect un-used or contaminated solid this compound in a designated, clearly labeled, leak-proof, and chemically compatible container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and leak-proof container.

  • Contaminated Materials: Any items such as pipette tips, gloves, and absorbent paper contaminated with this compound must be disposed of as hazardous waste in the designated solid waste container.

  • Sharps Waste: Needles or broken glass contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[8]

Step 2: Waste Container Management

Proper container selection and labeling are critical to prevent leaks, spills, and accidental mixing of incompatible wastes.

  • Container Type: Use only containers that are compatible with the chemical waste. Whenever possible, the original manufacturer's container can be used if it is in good condition.[8]

  • Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Associated hazards (e.g., "Harmful," "Irritant")

    • The accumulation start date

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation and under the control of laboratory personnel.[8]

  • Keep containers securely closed when not in use.

  • Store the waste away from incompatible materials, particularly strong oxidizing agents, acids, and acid chlorides.[4][10]

Step 4: Arranging for Final Disposal

The primary and recommended method for the disposal of this compound is through a licensed environmental waste management company.[5]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the disposal company with an accurate inventory of the waste, including the chemical name and quantity.

  • Maintain a detailed record of the waste generated, including the date, quantity, and disposal method.[5]

Step 5: Handling Spills

In the event of a spill, immediate action is required to mitigate risks.[5]

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[3]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[1][3]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Step 6: Empty Container Disposal

Empty containers that held this compound must also be disposed of as hazardous waste.

  • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[5]

  • Collect the rinsate and dispose of it as hazardous liquid waste.[5]

  • After triple rinsing, the container can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill or as directed by your EHS department.[1]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Handling This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Type of Waste? fume_hood->waste_type solid_waste Solid Waste (Unused chemical, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Puncture-Resistant Sharps Container sharps_waste->collect_sharps store_saa Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_sharps->store_saa contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_saa->contact_ehs documentation Maintain Disposal Records contact_ehs->documentation end End of Process documentation->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.